6-Chloro-4-methoxypicolinic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-4-methoxypyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-12-4-2-5(7(10)11)9-6(8)3-4/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBUWIYWLUXEAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629520 | |
| Record name | 6-Chloro-4-methoxypyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88912-21-4 | |
| Record name | 6-Chloro-4-methoxypyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 6-Chloro-4-methoxypicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-4-methoxypicolinic acid is a key heterocyclic building block in medicinal chemistry, finding application in the synthesis of a variety of pharmacologically active agents. Its substituted pyridine scaffold is a common motif in drug discovery, making a reliable and well-characterized synthetic route to this compound highly valuable. This guide provides a comprehensive overview of a robust synthetic pathway to this compound, along with a detailed analysis of its structural and analytical characterization. The methodologies presented are designed to be reproducible and scalable, catering to the needs of both academic research and industrial drug development.
Introduction: The Significance of Substituted Picolinic Acids
Picolinic acid and its derivatives are a class of compounds that have garnered significant attention in the field of drug discovery due to their diverse biological activities. The pyridine ring, a central feature of these molecules, is a privileged scaffold in medicinal chemistry, capable of engaging in a wide range of interactions with biological targets. The specific substitution pattern on the pyridine ring, such as the presence of chloro and methoxy groups in this compound, allows for the fine-tuning of the molecule's physicochemical properties and biological activity. This strategic functionalization can enhance binding affinity, improve metabolic stability, and modulate pharmacokinetic profiles, making these compounds attractive starting points for the development of novel therapeutics.
Strategic Synthesis of this compound
The synthesis of this compound can be approached through a multi-step sequence, starting from readily available precursors. A logical and efficient strategy involves the initial synthesis of the corresponding methyl ester, followed by its hydrolysis to the desired carboxylic acid. This approach is often favored due to the ease of purification and handling of the ester intermediate.
A plausible and efficient synthetic pathway is outlined below:
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of Methyl 6-chloro-4-methoxypicolinate (Intermediate)
The synthesis of the methyl ester intermediate is a crucial first step. A common and effective method is the methylation of a suitable precursor, such as 4-hydroxy-6-chloropicolinic acid.
Protocol:
-
Reaction Setup: To a solution of 4-hydroxy-6-chloropicolinic acid in an anhydrous aprotic solvent such as tetrahydrofuran (THF), add a suitable base, for example, sodium hydride (NaH), portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The use of a strong base is essential to deprotonate the hydroxyl group, forming the corresponding alkoxide.
-
Methylation: Following the deprotonation, a methylating agent, such as dimethyl sulfate (DMS) or methyl iodide (CH₃I), is added dropwise to the reaction mixture. The reaction is then allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is carefully quenched with water and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure Methyl 6-chloro-4-methoxypicolinate.[1]
Step 2: Hydrolysis to this compound (Final Product)
The final step in the synthesis is the hydrolysis of the methyl ester to the carboxylic acid. This is a standard transformation that can be achieved under basic conditions.
Protocol:
-
Reaction Setup: Dissolve the purified Methyl 6-chloro-4-methoxypicolinate in a mixture of THF and water.
-
Hydrolysis: Add a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), to the solution and stir the mixture at room temperature. The progress of the hydrolysis can be monitored by TLC or HPLC.
-
Work-up and Isolation: Once the reaction is complete, the THF is removed under reduced pressure. The aqueous solution is then acidified to a pH of approximately 2-3 using a dilute acid, such as 1M HCl. This will precipitate the carboxylic acid. The solid product is then collected by filtration, washed with cold water, and dried under vacuum to afford this compound.
Comprehensive Characterization of this compound
Thorough characterization is imperative to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic and analytical techniques should be employed.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 88912-21-4 | [2][3][4][5] |
| Molecular Formula | C₇H₆ClNO₃ | [2][3][4][6] |
| Molecular Weight | 187.58 g/mol | [2][3][4][6] |
| Appearance | White to off-white solid | [6] |
| Purity | >95% | [4] |
| Storage | Inert atmosphere, 2-8°C |
Spectroscopic Analysis
The following sections detail the expected outcomes from various spectroscopic analyses, based on the known structure of this compound and data from structurally similar compounds.
The ¹H NMR spectrum is a powerful tool for elucidating the structure of the molecule by providing information about the chemical environment of the hydrogen atoms.
Expected ¹H NMR Data (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | s | 1H | H-5 |
| ~7.2 | s | 1H | H-3 |
| ~4.0 | s | 3H | -OCH₃ |
| ~10-12 | br s | 1H | -COOH |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Expected ¹³C NMR Data (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | -COOH |
| ~160 | C-4 |
| ~150 | C-6 |
| ~148 | C-2 |
| ~115 | C-5 |
| ~110 | C-3 |
| ~56 | -OCH₃ |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern.
Expected Mass Spectrum Data (ESI-MS):
-
[M-H]⁻: m/z 186.0
-
[M+H]⁺: m/z 188.0
The isotopic pattern of the molecular ion peak should show a characteristic M+2 peak with an intensity of approximately one-third of the M peak, which is indicative of the presence of a chlorine atom.
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected IR Data (KBr, cm⁻¹):
| Wavenumber (cm⁻¹) | Assignment |
| 3400-2400 (broad) | O-H stretch (carboxylic acid) |
| ~1700 | C=O stretch (carboxylic acid) |
| ~1600, ~1470 | C=C and C=N stretch (aromatic ring) |
| ~1250 | C-O stretch (aryl ether) |
| ~800 | C-Cl stretch |
Purity Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is a critical technique for assessing the purity of the final compound.
Illustrative HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
A successful synthesis should yield a single major peak in the HPLC chromatogram, with a purity of >95%.
Safety Considerations
As with any chemical synthesis, it is crucial to adhere to standard laboratory safety procedures. All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. The reagents used in this synthesis, particularly sodium hydride and dimethyl sulfate, are hazardous and should be handled with extreme care. Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This technical guide has outlined a comprehensive and practical approach to the synthesis and characterization of this compound. The detailed protocols and expected analytical data provide researchers and drug development professionals with the necessary information to produce and verify this valuable chemical intermediate. The methodologies described are robust and can be adapted for various scales of production, facilitating the advancement of research and development in medicinal chemistry.
References
- 1. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - CAS:88912-21-4 - Sunway Pharm Ltd [3wpharm.com]
- 3. molbase.com [molbase.com]
- 4. keyorganics.net [keyorganics.net]
- 5. parchem.com [parchem.com]
- 6. echemi.com [echemi.com]
"physicochemical properties of 6-Chloro-4-methoxypicolinic acid"
An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloro-4-methoxypicolinic acid
Introduction
This compound, identified by CAS Number 88912-21-4, is a substituted pyridine derivative that serves as a crucial building block in modern organic synthesis.[1][2] For researchers, particularly those in medicinal chemistry and drug development, a comprehensive understanding of its physicochemical properties is not merely academic; it is fundamental to its effective handling, reaction optimization, and the prediction of its behavior in biological systems. The strategic placement of its chloro, methoxy, and carboxylic acid functionalities on the picolinic acid scaffold makes it a versatile intermediate for creating more complex molecular architectures.
This guide provides a detailed examination of the core physicochemical characteristics of this compound. We will move beyond simple data presentation to explore the causality behind these properties, offer field-proven experimental protocols for their validation, and discuss their implications for laboratory applications. The information herein is synthesized to provide a senior scientist's perspective on leveraging these properties for successful research and development outcomes.
Molecular and Chemical Identity
Precise identification is the cornerstone of chemical research. The structural and chemical identifiers for this compound are summarized below.
| Identifier | Value |
| IUPAC Name | 6-chloro-4-methoxy-2-pyridinecarboxylic acid[3] |
| Synonyms | This compound, 4-Methoxy-6-chloropicolinic acid[4][5] |
| CAS Number | 88912-21-4[4] |
| Molecular Formula | C₇H₆ClNO₃[4] |
| Molecular Weight | 187.58 g/mol [4] |
| InChI Key | OIBUWIYWLUXEAM-UHFFFAOYSA-N[3] |
| Canonical SMILES | COC1=CC(=NC(=C1)Cl)C(=O)O[4] |
| Appearance | Solid[3] |
Solubility Profile: Predicting and Verifying Behavior in Solution
The solubility of a compound dictates the choice of solvents for reactions, purification, and formulation. The principle of "like dissolves like" provides a strong predictive foundation.[6] this compound possesses both polar (carboxylic acid, methoxy group, pyridine nitrogen) and non-polar (chlorinated aromatic ring) features, suggesting a nuanced solubility profile. It is expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF. Its carboxylic acid group implies that its solubility in aqueous media will be highly pH-dependent, increasing significantly in basic solutions due to deprotonation to the more soluble carboxylate salt.
Experimental Protocol: Qualitative Solubility Determination
This protocol provides a systematic approach to assessing a compound's solubility in various solvents, a critical first step in experimental design.[7][8]
Objective: To determine the qualitative solubility of this compound in a range of common laboratory solvents.
Materials:
-
This compound
-
Small test tubes and rack
-
Vortex mixer
-
Spatula
-
Solvents: Deionized Water, 0.1 M HCl, 0.1 M NaOH, Methanol, Ethanol, Acetone, Dichloromethane (DCM), Toluene
Procedure:
-
Sample Preparation: Weigh approximately 10 mg of this compound and place it into a clean, dry test tube.
-
Solvent Addition: Add 1 mL of the first test solvent to the test tube.
-
Mixing: Vigorously mix the contents using a vortex mixer for 30-60 seconds.
-
Observation: Visually inspect the mixture against a contrasting background.
-
Soluble: The solid completely disappears, leaving a clear solution.
-
Partially Soluble: Some solid remains, but a significant portion has clearly dissolved.
-
Insoluble: The solid remains largely unchanged.[9]
-
-
Systematic Testing: Repeat steps 1-4 for each solvent to be tested.
-
Documentation: Record all observations in a laboratory notebook, creating a comprehensive solubility table for the compound.
Causality and Insight: The choice of acidic (HCl) and basic (NaOH) aqueous solutions is deliberate. Solubility in NaOH but not in water or HCl strongly indicates the presence of an acidic functional group, which is consistent with the carboxylic acid moiety of the target molecule.[7] This differential solubility can be exploited for extraction-based purification schemes.
Workflow for Solubility Assessment
Caption: A streamlined workflow for determining the qualitative solubility of a solid compound.
Acidity (pKa): The Key to Ionization State
The acid dissociation constant (pKa) is a quantitative measure of a compound's acidity.[10] For a molecule with a carboxylic acid group like this compound, the pKa value is critical as it determines the charge state of the molecule at a given pH. This, in turn, profoundly influences its solubility, membrane permeability, and receptor-binding interactions. The pKa of a typical aromatic carboxylic acid is around 4-5. The presence of the electronegative pyridine ring nitrogen and the chloro substituent is expected to lower this value, making it a stronger acid than benzoic acid.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate and standard method for determining the pKa of acidic or basic compounds.[11] The method involves monitoring the pH of a solution of the compound as a titrant of known concentration is added.
Objective: To determine the pKa of this compound.
Materials:
-
This compound
-
Calibrated pH meter with an electrode
-
Magnetic stirrer and stir bar
-
Burette (10 or 25 mL)
-
Standardized 0.1 M NaOH solution (carbonate-free)
-
Beaker
-
Solvent (e.g., water, or a water/co-solvent mixture if solubility is low)
Procedure:
-
Sample Preparation: Accurately weigh a sample of the acid (e.g., 20-30 mg) and dissolve it in a known volume of solvent (e.g., 50 mL) in a beaker.
-
Apparatus Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution. Position the burette filled with the standardized NaOH solution above the beaker.
-
Initial Reading: Record the initial pH of the solution.
-
Titration: Begin adding the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Equivalence Point: Continue the titration, making smaller additions as the pH begins to change more rapidly, indicating the approach to the equivalence point. Proceed well past the equivalence point until the pH curve flattens again.
-
Data Analysis:
-
Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the curve (inflection point). This can be found by examining the first derivative of the curve (ΔpH/ΔV).
-
The pKa is the pH at the half-equivalence point (the pH at which half the volume of NaOH required to reach the equivalence point has been added).[11]
-
Trustworthiness through Self-Validation: The shape of the resulting sigmoidal curve is a self-validating feature. A well-defined, smooth curve is indicative of a clean titration of a single acidic proton. Any distortions might suggest the presence of impurities or multiple ionizable groups with close pKa values.
Workflow for pKa Determination
Caption: A procedural diagram for determining pKa via potentiometric titration.
Melting Point: A Standard for Purity and Identity
The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.[12][13] It is a fundamental physical property used to identify a compound and assess its purity. Pure crystalline solids typically exhibit a sharp melting range (0.5-1.0 °C), whereas impurities tend to depress and broaden this range.
| Property | Value | Source |
| Melting Point | Data not consistently available in public databases. Experimental determination is required. | N/A |
| Boiling Point | 322.6°C at 760 mmHg (Predicted) | [5] |
Note: The boiling point is predicted and may not be experimentally viable as decomposition could occur at such high temperatures.
Experimental Protocol: Melting Point Determination (Capillary Method)
This protocol is based on the widely accepted OECD Test Guideline 102 and is a standard procedure in synthetic chemistry labs.[12][14]
Objective: To determine the melting point range of this compound.
Materials:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
This compound (finely powdered)
-
Spatula
Procedure:
-
Sample Preparation: Place a small amount of the dry, finely powdered compound onto a clean surface. Gently tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) into the sealed end.
-
Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.
-
Rapid Heating (Optional): If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate. Let the apparatus cool down significantly before proceeding.
-
Accurate Determination: For an accurate measurement, begin heating at a rate of approximately 10 °C/min until the temperature is about 15-20 °C below the expected melting point.
-
Slow Heating: Reduce the heating rate to 1-2 °C/min. This slow rate is crucial for an accurate reading.
-
Observation and Recording:
-
Record the temperature at which the first liquid droplet appears (T₁).
-
Record the temperature at which the entire sample has completely melted into a clear liquid (T₂).[15]
-
-
Reporting: The melting point is reported as the range T₁ - T₂.
Authoritative Grounding: This method aligns with multiple internationally recognized standards, including those from the OECD, ensuring the data generated is reliable and comparable across different laboratories.[12][13]
Workflow for Melting Point Determination
Caption: A standard procedure for measuring the melting point of a crystalline solid.
Spectroscopic Profile
Spectroscopic data provides an electronic and vibrational "fingerprint" of a molecule, essential for structure confirmation and quality control. While full experimental spectra are not always publicly available, the expected characteristics can be expertly predicted from the known structure.
| Spectroscopy Type | Expected Characteristics |
| ¹H NMR | - Aromatic Protons: 2 signals in the aromatic region (approx. 7.0-8.5 ppm), likely singlets or narrow doublets. - Methoxy Protons (-OCH₃): 1 sharp singlet at approx. 3.9-4.1 ppm, integrating to 3H. - Carboxylic Acid Proton (-COOH): 1 broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O. |
| ¹³C NMR | - Carbonyl Carbon (-COOH): 1 signal around 160-170 ppm. - Aromatic Carbons: 5 distinct signals in the aromatic region (approx. 110-160 ppm). - Methoxy Carbon (-OCH₃): 1 signal around 55-60 ppm. |
| Mass Spectrometry (MS) | - Molecular Ion: An [M+H]⁺ peak expected at m/z 188.0. - Isotopic Pattern: A characteristic isotopic pattern for one chlorine atom, with an [M+2] peak at m/z 190.0 that is approximately one-third the intensity of the M peak. |
| Infrared (IR) | - O-H Stretch (acid): Very broad band from 2500-3300 cm⁻¹. - C-H Stretch (aromatic/aliphatic): Bands around 2850-3100 cm⁻¹. - C=O Stretch (acid): Strong, sharp band around 1700-1730 cm⁻¹. - C=C / C=N Stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region. - C-O Stretch (methoxy): Band around 1250 cm⁻¹. - C-Cl Stretch: Band in the 600-800 cm⁻¹ region. |
Conclusion
This compound is a compound whose utility in research and development is directly linked to its fundamental physicochemical properties. Its solubility profile, governed by pH and solvent polarity, dictates the conditions for its use in synthesis and purification. Its acidity, quantified by its pKa, is a critical parameter for predicting its behavior in both chemical and biological environments. Finally, its melting point and spectroscopic signatures serve as reliable benchmarks for identity and purity. By understanding and experimentally verifying these core characteristics using the robust protocols detailed in this guide, researchers can unlock the full potential of this versatile synthetic building block, ensuring efficiency, reproducibility, and success in their scientific endeavors.
References
- 1. labsolu.ca [labsolu.ca]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. This compound | 88912-21-4 [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. echemi.com [echemi.com]
- 6. quora.com [quora.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. education.com [education.com]
- 10. youtube.com [youtube.com]
- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 12. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- 15. enfo.hu [enfo.hu]
An In-depth Technical Guide to 6-Chloro-4-methoxypicolinic acid (CAS 88912-21-4)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 6-Chloro-4-methoxypicolinic acid, a key building block in modern medicinal chemistry. We will delve into its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of targeted therapeutics. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the design and synthesis of novel bioactive molecules.
Introduction: The Strategic Importance of Substituted Picolinic Acids in Drug Discovery
Picolinic acid and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry. The pyridine ring, a bioisostere of a phenyl ring, offers a unique combination of aromaticity, hydrogen bonding capability, and metabolic stability. Strategic substitution on the picolinic acid core allows for the fine-tuning of physicochemical properties and biological activity, making these compounds versatile starting points for the synthesis of a wide range of therapeutic agents, including enzyme inhibitors and modulators of signaling pathways.
This compound, with its specific substitution pattern, presents a valuable synthon for accessing novel chemical space. The chloro and methoxy groups offer distinct opportunities for functionalization and modulation of the molecule's electronic and steric properties, influencing its interactions with biological targets.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the properties of its derivatives.
| Property | Value | Source |
| CAS Number | 88912-21-4 | Multiple |
| Molecular Formula | C₇H₆ClNO₃ | |
| Molecular Weight | 187.58 g/mol | |
| IUPAC Name | 6-chloro-4-methoxypyridine-2-carboxylic acid | |
| Appearance | White to off-white solid | General knowledge |
| Purity | Typically >97% | |
| Storage | Store at room temperature in a dry, well-ventilated place |
Synthesis and Purification
The synthesis of this compound can be approached through several routes, often starting from readily available pyridine derivatives. A plausible and commonly employed strategy involves the selective functionalization of a dichlorinated pyridine precursor.
Synthetic Pathway Overview
A logical synthetic route to this compound is a multi-step process that leverages the differential reactivity of the substituted pyridine ring. The following diagram illustrates a conceptual workflow for its preparation.
Caption: Conceptual synthetic workflow for this compound.
Experimental Protocol (Illustrative)
The following is a representative, non-validated protocol based on established chemical transformations of pyridine derivatives. Researchers should consult peer-reviewed literature for specific and optimized reaction conditions.
Step 1: Nitration of 2,6-Dichloropyridine
-
To a solution of 2,6-dichloropyridine in concentrated sulfuric acid, add fuming nitric acid dropwise at a controlled temperature (e.g., 0-5 °C).
-
After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC or GC-MS).
-
Carefully pour the reaction mixture onto ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter, wash with water, and dry to obtain 2,6-dichloro-4-nitropyridine.
Step 2: Methoxylation of 2,6-Dichloro-4-nitropyridine
-
Dissolve 2,6-dichloro-4-nitropyridine in methanol.
-
Add a solution of sodium methoxide in methanol and heat the mixture to reflux.
-
Monitor the reaction for the selective displacement of the 4-nitro group with a methoxy group.
-
After completion, cool the reaction, remove the solvent under reduced pressure, and partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield 2,6-dichloro-4-methoxypyridine.
Step 3: Carboxylation and Esterification
-
In a high-pressure reactor, combine 2,6-dichloro-4-methoxypyridine, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., dppf), and a base (e.g., triethylamine) in methanol.
-
Pressurize the reactor with carbon monoxide and heat to the desired temperature.
-
Maintain the reaction under pressure until the starting material is consumed.
-
Cool the reactor, vent the CO, and filter the reaction mixture.
-
Concentrate the filtrate and purify the residue by column chromatography to isolate methyl 6-chloro-4-methoxypicolinate.
Step 4: Hydrolysis to this compound
-
Dissolve methyl 6-chloro-4-methoxypicolinate in a mixture of an alcohol (e.g., methanol or ethanol) and water.
-
Add a base such as sodium hydroxide or lithium hydroxide and stir the mixture at room temperature or with gentle heating.
-
Once the hydrolysis is complete (monitored by TLC or HPLC), acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum to afford this compound.
Purification
The final product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane
A Comprehensive Technical Guide to the Solubility and Stability of 6-Chloro-4-methoxypicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides an in-depth analysis of the critical physicochemical properties of 6-Chloro-4-methoxypicolinic acid, a key intermediate in pharmaceutical synthesis. A thorough understanding of its solubility and stability is paramount for successful drug development, from formulation and process development to ensuring the safety and efficacy of the final drug product. While specific experimental data for this compound is not extensively published, this guide synthesizes information from closely related analogs and established scientific principles to provide a robust framework for its characterization.
Physicochemical Properties of this compound
A foundational understanding of the molecule's intrinsic properties is the first step in any comprehensive analysis.
| Property | Value | Source |
| Chemical Name | This compound | [1][2][3][4] |
| Synonyms | 4-Methoxy-6-chloropicolinic acid | [1][3][5] |
| CAS Number | 88912-21-4 | [1][2][4][5][6][7][8] |
| Molecular Formula | C₇H₆ClNO₃ | [1][2][3][5][6][7] |
| Molecular Weight | 187.58 g/mol | [1][2][5][7] |
| Appearance | Solid (predicted) |
Solubility Profile: A Predictive and Experimental Approach
Predicted Solubility Characteristics
This compound possesses both a lipophilic chloromethoxy-substituted pyridine ring and a hydrophilic carboxylic acid group. This amphiphilic nature suggests a nuanced solubility profile.
-
Aqueous Solubility: The presence of the carboxylic acid group indicates that the aqueous solubility will be highly dependent on pH. At low pH, the carboxylic acid will be protonated and less soluble. As the pH increases above the pKa of the carboxylic acid, the molecule will deprotonate to form the more soluble carboxylate salt.
-
Organic Solvent Solubility: The molecule is expected to exhibit solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), which can engage in hydrogen bonding with the carboxylic acid group.[9] Its solubility in non-polar solvents is predicted to be limited.
Experimental Protocol for Solubility Determination
To establish a definitive solubility profile, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of this compound in various relevant solvent systems.
Caption: Workflow for experimental solubility determination.
-
Preparation of Solvents:
-
Prepare a series of aqueous buffers at various pH values (e.g., 2, 4, 7, 9, and 12) to assess pH-dependent solubility.
-
Use high-purity organic solvents: methanol, ethanol, and DMSO.
-
-
Equilibrium Solubility Measurement:
-
Add an excess amount of this compound to a known volume of each solvent in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
-
Quantification:
-
Carefully withdraw an aliquot of the supernatant.
-
Dilute the aliquot with a suitable mobile phase to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Stability Profile and Degradation Pathways
Understanding the chemical stability of this compound is crucial for defining its storage conditions, shelf-life, and identifying potential impurities that may arise during manufacturing and storage. Forced degradation studies are an essential tool for this purpose.[10][11]
Predicted and Known Degradation Pathways
Based on the chemical structure and data from closely related compounds, several degradation pathways can be anticipated:
-
Photodegradation: Research on the photochemistry of 6-chloropicolinic acid has shown that it undergoes photodehalogenation in aqueous solutions to yield 6-hydroxypicolinic acid.[12] It is highly probable that this compound will follow a similar pathway upon exposure to light.
-
Hydrolysis: The molecule contains a methoxy group and a chloro substituent on the pyridine ring, which could be susceptible to hydrolysis under acidic or basic conditions, although likely requiring elevated temperatures.
-
Oxidation: The pyridine ring and methoxy group may be susceptible to oxidative degradation in the presence of oxidizing agents.
Forced Degradation Studies: Experimental Design
A comprehensive forced degradation study should be conducted according to the International Council for Harmonisation (ICH) guidelines to identify potential degradation products and establish the intrinsic stability of the molecule.[10]
Caption: Workflow for forced degradation studies.
-
Acid and Base Hydrolysis:
-
Treat a solution of the compound with 0.1 M HCl and 0.1 M NaOH at an elevated temperature (e.g., 60°C).
-
Monitor the degradation over time by taking samples at appropriate intervals.
-
Neutralize the samples before analysis.
-
-
Oxidative Degradation:
-
Expose a solution of the compound to a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Monitor the degradation over time.
-
-
Thermal Degradation:
-
Subject both a solid sample and a solution of the compound to elevated temperatures (e.g., 60°C or higher).
-
Analyze the samples at various time points.
-
-
Photostability:
-
Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.
-
Include a dark control to differentiate between thermal and photolytic degradation.
-
Analytical Methodology for Stability Studies
A validated stability-indicating HPLC method is essential for separating the parent compound from its degradation products.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of an aqueous buffer (e.g., phosphate buffer at pH 3.0) and an organic modifier (e.g., acetonitrile or methanol) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (to be determined by UV scan) and Mass Spectrometry (MS) for identification of degradation products |
| Column Temperature | 30°C |
Summary and Recommendations
This guide provides a comprehensive framework for understanding and experimentally determining the solubility and stability of this compound.
-
Solubility: The compound is predicted to have pH-dependent aqueous solubility and be soluble in polar organic solvents. A detailed experimental protocol is provided to confirm these predictions.
-
Stability: Photodegradation via dehalogenation is a likely degradation pathway based on close analogs. A comprehensive forced degradation study, as outlined, is essential to fully characterize its stability profile under various stress conditions.
It is strongly recommended that the experimental protocols detailed in this guide are executed to generate robust data. This will enable informed decisions in the development of manufacturing processes, formulation strategies, and the establishment of appropriate storage conditions and shelf-life for this compound and any drug products derived from it.
References
- 1. labsolu.ca [labsolu.ca]
- 2. molbase.com [molbase.com]
- 3. echemi.com [echemi.com]
- 4. parchem.com [parchem.com]
- 5. chemscene.com [chemscene.com]
- 6. keyorganics.net [keyorganics.net]
- 7. This compound - CAS:88912-21-4 - Sunway Pharm Ltd [3wpharm.com]
- 8. alchempharmtech.com [alchempharmtech.com]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
- 10. ijsdr.org [ijsdr.org]
- 11. biomedres.us [biomedres.us]
- 12. Photochemistry of 6-chloro and 6-bromopicolinic acids in water. Heterolytic vs. homolytic photodehalogenation [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activity of 6-Chloro-4-methoxypicolinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Picolinic acid, a catabolite of tryptophan, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. A core mechanism often underlying these effects is their ability to chelate metal ions, thereby interfering with essential biological processes in pathogens and cancer cells. This technical guide delves into the prospective biological activities of a specific subclass: derivatives of 6-Chloro-4-methoxypicolinic acid. While direct experimental evidence for this particular family of compounds is emerging, this document synthesizes existing knowledge on related picolinic acid derivatives to build a robust hypothesis for their potential therapeutic applications. We will explore the rationale behind targeting this scaffold, propose synthetic strategies, and provide detailed protocols for evaluating their biological efficacy.
Introduction: The Picolinic Acid Scaffold - A Privileged Structure in Drug Discovery
Picolinic acid (pyridine-2-carboxylic acid) is an endogenous chelating agent that plays a role in various physiological and pathological processes.[1] Its derivatives have been extensively studied, revealing a broad spectrum of pharmacological activities.[2] The pyridine ring and the carboxylic acid group provide a bidentate chelation site for metal ions, which is crucial for the biological activity of many of these compounds.[3] The introduction of substituents onto the pyridine ring allows for the fine-tuning of their physicochemical properties and biological targets.
The focus of this guide, this compound, presents an intriguing scaffold. The electron-withdrawing nature of the chlorine atom at the 6-position and the electron-donating methoxy group at the 4-position are expected to modulate the electronic properties of the pyridine ring and the chelating ability of the picolinic acid core. This, in turn, could lead to novel and enhanced biological activities.
Synthetic Pathways to Novel this compound Derivatives
The synthesis of novel derivatives from this compound can be approached through standard organic chemistry transformations, primarily focusing on the carboxylic acid moiety.
Synthesis of Amide Derivatives
Amide derivatives are a common strategy to enhance the biological activity and pharmacokinetic properties of a lead compound. The synthesis of 6-Chloro-4-methoxypicolinoyl amides can be achieved via the formation of an acid chloride intermediate followed by reaction with a primary or secondary amine.[4][5]
Experimental Protocol: Synthesis of a Representative Amide Derivative
-
Acid Chloride Formation: To a solution of this compound (1 equivalent) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 equivalents) dropwise at 0 °C under an inert atmosphere. Add a catalytic amount of dimethylformamide (DMF).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-3 hours. Monitor the completion of the reaction by thin-layer chromatography (TLC).
-
Amine Coupling: In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.
-
Reaction: Slowly add the freshly prepared acid chloride solution to the amine solution at 0 °C.
-
Work-up: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract the product with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Synthesis of Ester and Hydrazide Derivatives
Ester and hydrazide derivatives also represent important classes of compounds with potential biological activities.[6][7] Esters can be synthesized through Fischer esterification or by reacting the acid chloride with an appropriate alcohol. Hydrazides are typically prepared by reacting the corresponding ester with hydrazine hydrate.[8]
Postulated Biological Activities and Mechanisms of Action
Based on the extensive literature on picolinic acid and its substituted analogs, we can hypothesize several key biological activities for derivatives of this compound.
Antimicrobial Activity
Picolinic acid and its derivatives have demonstrated significant antimicrobial activity against a range of bacteria and fungi.[9] The proposed mechanism often involves the chelation of essential metal ions, such as iron, zinc, and manganese, which are crucial for microbial growth and enzymatic function.
Hypothesized Mechanism of Antimicrobial Action
Caption: Hypothesized antimicrobial mechanism of action.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method) [10][11]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Serial Dilutions: Perform two-fold serial dilutions of the test compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Controls: Include a positive control (broth with inoculum), a negative control (broth only), and a standard antibiotic control.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Table 1: Hypothetical MIC Data for a this compound Derivative
| Microorganism | Gram Stain | Test Compound MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |
| Staphylococcus aureus | Positive | 8 | 1 |
| Escherichia coli | Negative | 16 | 2 |
| Pseudomonas aeruginosa | Negative | 32 | 4 |
| Candida albicans | Fungal | 16 | 1 |
Anticancer Activity
Several picolinic acid derivatives have exhibited promising anticancer activity.[1][12] The mechanisms are often multifactorial and can include the induction of apoptosis, inhibition of key enzymes involved in cancer progression, and disruption of cellular signaling pathways.
3.2.1. Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Many anticancer agents exert their effects by inducing apoptosis.
Hypothesized Apoptotic Pathway
Caption: Hypothesized pathway for apoptosis induction.
Experimental Protocol: Cytotoxicity Screening (MTT Assay) [13]
-
Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Table 2: Hypothetical IC50 Data for a this compound Derivative
| Cell Line | Cancer Type | Test Compound IC50 (µM) | Doxorubicin IC50 (µM) |
| A549 | Lung Carcinoma | 15.2 | 0.8 |
| MCF-7 | Breast Adenocarcinoma | 22.5 | 1.2 |
| HeLa | Cervical Cancer | 18.7 | 0.9 |
Experimental Protocol: Apoptosis Detection (Annexin V-FITC Assay) [14]
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Structure-Activity Relationship (SAR) Insights and Future Directions
While specific SAR studies for this compound derivatives are yet to be conducted, we can draw inferences from related structures.[15][16] The nature of the substituent on the amide or ester functionality will significantly impact the lipophilicity, steric hindrance, and hydrogen bonding capacity of the molecule, all of which can influence its biological activity.
Future research should focus on:
-
Synthesis of a diverse library of amide, ester, and hydrazide derivatives of this compound.
-
Systematic evaluation of their antimicrobial and anticancer activities using the protocols outlined in this guide.
-
Quantitative Structure-Activity Relationship (QSAR) studies to identify the key structural features responsible for the observed biological activities.
-
In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways affected by the most potent compounds.
Conclusion
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. By leveraging the known biological activities of picolinic acid and its derivatives, and by systematically exploring the chemical space around this novel core, researchers can potentially uncover new drug candidates with improved efficacy and selectivity. The experimental protocols and theoretical framework provided in this guide offer a solid foundation for initiating such a research program.
References
- 1. public.pensoft.net [public.pensoft.net]
- 2. clyte.tech [clyte.tech]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity of novel ester derivatives of N(3)-(4-metoxyfumaroyl)-(S)-2,3-diaminopropanoic acid containing amide and keto function as inhibitors of glucosamine-6-phosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, antimicrobial evaluation and QSAR studies of <i>p-</i>coumaric acid derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 10. benchchem.com [benchchem.com]
- 11. integra-biosciences.com [integra-biosciences.com]
- 12. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. [Structure-physiological activity correlation for picolinic acid derivatives based on quantum chemical data] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Chloro-4-methoxypicolinic Acid: A Versatile Scaffold for Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-4-methoxypicolinic acid has emerged as a preeminent building block in the landscape of organic synthesis, particularly within medicinal chemistry and materials science. Its strategic placement of three distinct functional handles—a carboxylic acid, a reactive chlorine atom, and a methoxy group—on a pyridine core provides a rich platform for molecular diversification. This guide offers an in-depth exploration of the compound's properties, synthesis, and reactivity, providing field-proven insights and detailed protocols for its application in constructing complex molecular architectures.
Introduction: The Strategic Value of a Multifunctional Building Block
In the quest for novel therapeutics and functional materials, the efficiency of a synthetic route is paramount. The strategic value of this compound lies in its inherent multifunctionality. The pyridine ring serves as a robust and often biologically relevant scaffold. The three substituents offer orthogonal reactivity, allowing for sequential and controlled modifications:
-
Carboxylic Acid (C2-position): Primarily serves as a handle for amide bond formation, a cornerstone of peptide and small molecule drug synthesis.[1][2]
-
Chloro Group (C6-position): An excellent leaving group for both transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr), enabling the introduction of a wide array of carbon and heteroatom substituents.[3][4]
-
Methoxy Group (C4-position): An electron-donating group that modulates the electronic properties of the ring. It can also be a site for demethylation to unmask a pyridinone moiety or be displaced under specific SNAr conditions.[5]
This guide will dissect the chemistry of each functional site, providing a blueprint for leveraging this versatile molecule in research and development.
Physicochemical and Spectroscopic Profile
A clear understanding of a reagent's physical properties is the foundation of its effective use in the laboratory.
| Property | Value | Source |
| CAS Number | 88912-21-4 | [6][7][8] |
| Molecular Formula | C₇H₆ClNO₃ | [6][9] |
| Molecular Weight | 187.58 g/mol | [6][9] |
| IUPAC Name | 6-chloro-4-methoxy-2-pyridinecarboxylic acid | [8] |
| Appearance | Typically a solid | [8] |
| Storage | Inert atmosphere, 2-8°C | [8] |
Synthesis Pathway
While various synthetic routes may exist, a common and logical laboratory-scale preparation involves the hydrolysis of the corresponding methyl ester, methyl 6-chloro-4-methoxypicolinate. This precursor is often more readily available commercially.[9] The hydrolysis proceeds under standard basic conditions, followed by acidification to yield the desired carboxylic acid.
Caption: Synthesis of the title compound via ester hydrolysis.
Experimental Protocol: Synthesis of this compound
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 6-chloro-4-methoxypicolinate (1.0 eq).
-
Hydrolysis: Add a 3:1 mixture of methanol (MeOH) and water, followed by sodium hydroxide (NaOH, 2.0-3.0 eq).
-
Reaction: Heat the mixture to reflux (typically 60-70°C) and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (usually 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and slowly add concentrated hydrochloric acid (HCl) until the pH is approximately 2-3. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry under vacuum to yield this compound.
A Tour of Reactivity: Key Transformations
The synthetic utility of this compound stems from the distinct reactivity of its functional groups, allowing for a modular approach to library synthesis.
Transformations at the Carboxylic Acid (C2)
The carboxylic acid is a versatile handle for forming amides, esters, and other derivatives. Amide coupling is particularly prevalent in drug discovery for linking the scaffold to other fragments.[10]
Caption: Key reactions involving the carboxylic acid moiety.
Experimental Protocol: General Amide Coupling
-
Causality: The use of coupling agents like HATU or EDC/HOBt activates the carboxylic acid by forming a highly reactive intermediate, facilitating nucleophilic attack by the amine under mild conditions to prevent racemization of chiral substrates.[2]
-
Setup: In an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq), the desired amine (1.1 eq), and a coupling agent such as HATU (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF, CH₂Cl₂).
-
Activation: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 2.0-3.0 eq), and stir the mixture at room temperature.
-
Reaction: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Quench the reaction with water or saturated aqueous NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Transformations at the Chloro Group (C6)
The chlorine atom at the C6 position is activated by the ring nitrogen, making it an excellent site for introducing molecular diversity through two primary pathways: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.
A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction)
The Suzuki reaction is a powerful method for forming C-C bonds by coupling the aryl chloride with an organoboron species, such as a boronic acid or its ester.[3][11] This reaction is fundamental to synthesizing biaryl and substituted pyridine motifs.
-
Causality: The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation with the activated boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst.[12] A base is required to activate the boronic acid for the transmetalation step.[11]
B. Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the pyridine nitrogen stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack, particularly at the ortho (C2, C6) and para (C4) positions.[13][14] This allows the C6-chloro group to be displaced by a variety of nucleophiles.
-
Causality: The stability of the anionic intermediate is the key driver for this reaction. Resonance structures can delocalize the negative charge onto the electronegative nitrogen atom, lowering the activation energy for the substitution.[4][13]
Caption: Major synthetic routes utilizing the C6-chloro group.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Setup: In a reaction vessel, combine this compound (or its ester/amide derivative) (1.0 eq), the boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq).
-
Solvent: Add a solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene) and water.
-
Reaction: Degas the mixture by bubbling with N₂ or Ar for 15-20 minutes. Heat the reaction to 80-100°C and stir until the starting material is consumed.
-
Workup: Cool the reaction, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers, dry, concentrate, and purify by column chromatography.
Application as a Core Scaffold in Drug Discovery
The true power of this compound is realized when these individual reactions are combined to build complex, biologically active molecules. Its structural relative, 6-Chloro-4-methoxynicotinaldehyde, serves as a key intermediate in the synthesis of anticancer and antimalarial agents, highlighting the value of this substitution pattern.[15]
By using the carboxylic acid to attach a pharmacophore, the chloro group to link to another aromatic system, and potentially unmasking the methoxy group to a hydroxyl, chemists can rapidly generate a library of diverse compounds for structure-activity relationship (SAR) studies.
References
- 1. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. alchempharmtech.com [alchempharmtech.com]
- 8. This compound | 88912-21-4 [sigmaaldrich.com]
- 9. molbase.com [molbase.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. echemi.com [echemi.com]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Discovery and History of 6-Chloro-4-methoxypyridine-2-carboxylic Acid
This guide provides a comprehensive overview of the synthesis, historical context, and key chemical properties of 6-chloro-4-methoxypyridine-2-carboxylic acid, a substituted picolinic acid derivative. While a singular "discovery" event for this specific molecule is not prominently documented in scientific literature, its history is intrinsically linked to the broader development of synthetic methodologies for functionalized pyridine compounds. This document will, therefore, reconstruct the logical synthetic evolution that underpins the creation of this important chemical entity.
Introduction: The Significance of Substituted Picolinic Acids
Picolinic acid, or pyridine-2-carboxylic acid, and its derivatives are a cornerstone of modern chemistry, finding extensive applications in pharmaceuticals, agrochemicals, and materials science.[1] The specific arrangement of substituents on the pyridine ring dictates the molecule's chemical reactivity and biological activity. The title compound, 6-chloro-4-methoxypyridine-2-carboxylic acid (CAS No. 88912-21-4), is a prime example of a highly functionalized picolinic acid, featuring a chlorine atom, a methoxy group, and a carboxylic acid.[2][3] This unique combination of functional groups makes it a valuable intermediate in organic synthesis.
A Reconstructed History: The Convergence of Synthetic Strategies
The emergence of 6-chloro-4-methoxypyridine-2-carboxylic acid can be understood not as a singular discovery, but as the culmination of decades of advances in pyridine chemistry. The synthetic route to this molecule can be logically dissected into three key transformations, each with its own historical development:
-
Formation of the Picolinic Acid Core: The journey begins with the ability to introduce a carboxylic acid at the 2-position of a pyridine ring. Historically, a robust method for this transformation has been the oxidation of 2-methylpyridines (2-picolines).[4] Early methods often employed strong oxidizing agents like potassium permanganate.[1]
-
Controlled Halogenation of the Pyridine Ring: The selective introduction of chlorine onto the pyridine ring is a critical step. The electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution challenging, often requiring harsh conditions.[5] Over time, more sophisticated methods have been developed to control the regioselectivity of halogenation.[6][7]
-
Introduction of the Methoxy Group: The final key transformation is the nucleophilic substitution to introduce a methoxy group. This is typically achieved by reacting a chlorinated pyridine with sodium methoxide.
The logical synthesis of 6-chloro-4-methoxypyridine-2-carboxylic acid, therefore, likely evolved from the assembly of these established synthetic principles.
Plausible Synthetic Pathways and Methodologies
A logical starting point for a modern synthesis is 2,4,6-trichloropyridine. This precursor allows for regioselective nucleophilic aromatic substitution, followed by functionalization of a methyl group and subsequent oxidation.
Synthesis of Key Intermediates
A critical intermediate in a plausible synthetic route is 2,6-dichloro-4-methoxypyridine.
Protocol 1: Synthesis of 2,6-Dichloro-4-methoxypyridine from 2,4,6-Trichloropyridine
This protocol is based on the selective methoxylation of 2,4,6-trichloropyridine. The 4-position is the most susceptible to nucleophilic attack.
Experimental Protocol:
-
Reaction Setup: A solution of 2,4,6-trichloropyridine (1 equivalent) is prepared in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF).
-
Reagent Addition: The solution is cooled to 0°C. Sodium methoxide (1.05 equivalents) is added portion-wise, maintaining the temperature below 5°C.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. Progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 2,6-dichloro-4-methoxypyridine.
Introduction of the Carboxylic Acid Functionality
With 2,6-dichloro-4-methoxypyridine in hand, the next conceptual step is the introduction of the carboxylic acid at the 2-position. A common strategy for this involves a halogen-metal exchange followed by carboxylation, or through a palladium-catalyzed cross-coupling reaction. However, a more classical approach, and one that aligns with the likely historical development, would involve starting with a precursor that already contains a group that can be converted to a carboxylic acid, such as a methyl group.
Let's consider an alternative pathway starting from a substituted 2-picoline.
Conceptual Pathway:
A more direct, albeit potentially challenging, route would involve the direct functionalization of a pre-existing picoline. However, controlling the regioselectivity of chlorination and methoxylation on a picoline ring can be complex.
Therefore, the most logical and controllable synthetic strategy remains the functionalization of a pre-functionalized pyridine ring. Following the synthesis of 2,6-dichloro-4-methoxypyridine, the introduction of the carboxylic acid at the 2-position would likely proceed via an organometallic intermediate.
Protocol 2: Lithiation and Carboxylation of 2,6-Dichloro-4-methoxypyridine (Hypothetical)
This protocol outlines a plausible, though not explicitly documented, method for the final step.
Experimental Protocol:
-
Reaction Setup: A solution of 2,6-dichloro-4-methoxypyridine (1 equivalent) is dissolved in an anhydrous ethereal solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78°C.
-
Lithiation: A strong organolithium base, such as n-butyllithium (1.1 equivalents), is added dropwise, maintaining the temperature at -78°C. The reaction is stirred at this temperature for 1-2 hours to ensure complete metal-halogen exchange at the more reactive 2-position.
-
Carboxylation: The reaction mixture is then quenched by pouring it over an excess of crushed dry ice (solid CO2). The mixture is allowed to slowly warm to room temperature.
-
Work-up and Purification: Once at room temperature, the reaction is quenched with water. The aqueous layer is separated and acidified with a mineral acid (e.g., 1M HCl) to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield 6-chloro-4-methoxypyridine-2-carboxylic acid.
Structural Confirmation and Physicochemical Data
The identity and purity of 6-chloro-4-methoxypyridine-2-carboxylic acid are confirmed through standard analytical techniques.
| Property | Value | Source |
| CAS Number | 88912-21-4 | [2][3] |
| Molecular Formula | C₇H₆ClNO₃ | [2] |
| Molecular Weight | 187.58 g/mol | [3] |
| Appearance | White to off-white powder | General |
| Boiling Point | 322.6°C at 760 mmHg | [2] |
| Density | 1.43 g/cm³ | [2] |
Visualization of Synthetic Logic
The following diagrams illustrate the logical flow of the plausible synthetic pathways.
Diagram 1: Synthesis from 2,4,6-Trichloropyridine
Caption: Plausible synthesis of the target compound from 2,4,6-trichloropyridine.
Conclusion and Future Perspectives
The history of 6-chloro-4-methoxypyridine-2-carboxylic acid is a testament to the power of established synthetic organic chemistry principles. While a singular moment of discovery is not apparent, its existence is a logical consequence of the development of methods for the controlled functionalization of the pyridine nucleus. As a versatile synthetic intermediate, it continues to be relevant in the pursuit of novel molecules with potential applications in medicine and agriculture. Future research may focus on developing more efficient and environmentally benign synthetic routes to this and other similarly complex picolinic acid derivatives.
References
- 1. US7241896B2 - Method for producing 2-halogen-pyridine-carboxylic acid amides - Google Patents [patents.google.com]
- 2. echemi.com [echemi.com]
- 3. chemscene.com [chemscene.com]
- 4. WO2021076681A1 - Process for synthesis of picolinamides - Google Patents [patents.google.com]
- 5. Page loading... [guidechem.com]
- 6. 2-Methoxy-4-pyridinecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 7. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to the Structural Analogues of 6-Chloro-4-methoxypicolinic Acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-4-methoxypicolinic acid represents a key heterocyclic scaffold with potential for diverse applications in medicinal chemistry and agrochemistry. Its substituted pyridine core offers multiple vectors for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties. This guide provides a comprehensive overview of the structural analogues of this compound, detailing synthetic strategies for their preparation and exploring the underlying structure-activity relationships (SAR). We delve into the rationale behind experimental choices for modifying the chloro, methoxy, and carboxylic acid functionalities, offering field-proven insights for the design of novel bioactive molecules. Detailed, step-by-step protocols for key transformations and data presentation in a structured format are included to facilitate practical application in a research setting.
Introduction to the this compound Scaffold
Picolinic acid, or pyridine-2-carboxylic acid, and its derivatives are a well-established class of compounds with a broad spectrum of biological activities.[1][2] The electronic properties of the pyridine ring and the metal-chelating ability of the picolinic acid moiety contribute to their diverse pharmacological profiles. The subject of this guide, this compound, is a disubstituted picolinic acid that presents a unique combination of functional groups amenable to targeted chemical modifications.
The strategic placement of the chloro and methoxy groups on the pyridine ring significantly influences the molecule's electronic and steric properties. The chloro group at the 6-position serves as a versatile synthetic handle, primarily for cross-coupling reactions, while also enhancing the lipophilicity of the molecule.[3] The methoxy group at the 4-position, an electron-donating group, modulates the reactivity of the pyridine ring and can be a site for demethylation to unmask a phenol for further functionalization. The carboxylic acid at the 2-position is crucial for the molecule's acidic properties and its ability to form key interactions with biological targets.
Strategic Modifications of the this compound Core
The exploration of structural analogues of this compound can be systematically approached by considering modifications at its three key functional groups: the 6-chloro substituent, the 4-methoxy group, and the 2-carboxylic acid.
Modification of the 6-Chloro Substituent
The chloro group at the 6-position of the picolinic acid scaffold is an excellent leaving group for various transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, significantly expanding the chemical space of the analogues.
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[4][5] It involves the reaction of the 6-chloro-4-methoxypicolinate ester with a boronic acid or a boronate ester in the presence of a palladium catalyst and a base. This reaction is highly versatile, allowing for the introduction of various aryl, heteroaryl, and alkyl groups at the 6-position.[6]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Methyl 6-Chloro-4-methoxypicolinate
-
To a reaction vessel, add methyl 6-chloro-4-methoxypicolinate (1.0 eq.), the desired boronic acid or boronate ester (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as potassium carbonate (2.0 eq.).
-
Add a suitable solvent system, for example, a mixture of dioxane and water (4:1).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-substituted-4-methoxypicolinate ester.
-
Hydrolyze the ester to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water).
Modification of the 4-Methoxy Group
The 4-methoxy group can be modified to explore the impact of different substituents at this position on biological activity.
The methoxy group can be cleaved to yield the corresponding 4-hydroxy-picolinic acid derivative. This is typically achieved using strong acids like HBr or Lewis acids such as BBr₃. The resulting phenol is a versatile intermediate that can be functionalized to a variety of ethers or esters.
While the 4-position of pyridine is activated towards nucleophilic attack, displacing a methoxy group is more challenging than displacing a halide.[1][7] However, under forcing conditions or with specific activating groups, nucleophilic aromatic substitution can be achieved to introduce alternative alkoxy or amino groups.
Experimental Protocol: O-Demethylation of a 4-Methoxypicolinic Acid Derivative
-
Dissolve the 4-methoxypicolinic acid derivative (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of boron tribromide (BBr₃) in DCM (1.2-1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude 4-hydroxypicolinic acid derivative by crystallization or column chromatography.
Bioisosteric Replacement of the 2-Carboxylic Acid Group
The carboxylic acid moiety is often associated with poor pharmacokinetic properties.[8] Its replacement with a suitable bioisostere can improve metabolic stability, cell permeability, and oral bioavailability.[9]
Table 1: Common Bioisosteres for the Carboxylic Acid Group
| Bioisostere | Key Features |
| Tetrazole | Maintains acidity comparable to carboxylic acids (pKa ~4.5–4.9). Can improve metabolic stability. |
| N-Acylsulfonamide | Can increase lipophilicity and metabolic stability. Weaker acids than carboxylic acids (pKa ~9-10). |
| Hydroxamic Acid | Can act as a metal chelator. May be susceptible to metabolic transformations. |
| Thiazolidinedione | Planar, moderately acidic (pKa ~6-7), and relatively lipophilic. |
Synthetic Workflow and Structure-Activity Relationship (SAR) Insights
A general workflow for the design, synthesis, and evaluation of novel analogues of this compound is depicted below.
Figure 1: A generalized workflow for the development of novel analogues.
The structure-activity relationship (SAR) of picolinic acid derivatives is highly dependent on the nature and position of the substituents. For instance, in a series of picolinamide antibacterials, the repositioning of a nitrogen atom to create a picolinamide core from an isonicotinamide resulted in a greater than 1000-fold increase in selectivity against Clostridioides difficile.[3] This highlights the profound impact that subtle structural modifications can have on biological activity.
Figure 2: Key structural modifications of the core scaffold.
Conclusion
This compound is a promising scaffold for the development of novel bioactive compounds. Its strategic functionalization allows for the systematic exploration of chemical space and the optimization of pharmacological properties. The synthetic strategies outlined in this guide, particularly the use of modern cross-coupling reactions and bioisosteric replacements, provide a robust framework for generating diverse libraries of analogues. A thorough understanding of the underlying structure-activity relationships will be paramount in guiding the design of next-generation therapeutic agents and agrochemicals based on this versatile core structure.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Robust and General Late-Stage Methylation of Aryl Chlorides: Application to Isotopic Labeling of Drug-like Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Synthesis of Picolinamide Fungicides via Amide Coupling of 6-Chloro-4-methoxypicolinic Acid
Document ID: AN-PF-202601
Introduction and Scope
Picolinamide derivatives represent a significant class of fungicides, crucial for protecting a wide range of crops from pathogenic fungi.[1][2][3][4] Their efficacy often stems from novel modes of action, making them valuable tools in fungicide resistance management.[5] A key structural motif in many of these compounds is the picolinamide core, which is synthetically accessible through the formation of an amide bond between a picolinic acid derivative and a suitable amine.
This document provides a detailed, field-proven protocol for the synthesis of a generic picolinamide scaffold, utilizing 6-Chloro-4-methoxypicolinic acid as the starting material. The core of this process is a robust amide coupling reaction, a fundamental transformation in medicinal and agrochemical research.[6][7] We will focus on the use of modern peptide coupling reagents, which offer high efficiency, mild reaction conditions, and broad substrate compatibility.[8][9][10]
The protocols and insights herein are designed for researchers in organic synthesis, crop protection, and drug development, providing a reliable foundation for the exploration of novel picolinamide-based fungicides.
The Synthetic Strategy: Activating the Carboxylic Acid
The direct reaction between a carboxylic acid and an amine to form an amide is kinetically slow due to the formation of a stable ammonium carboxylate salt.[11] Therefore, the carboxylic acid group of this compound must first be "activated" to create a more electrophilic species that readily reacts with the amine nucleophile.
While traditional methods like conversion to an acyl chloride are effective, they can be harsh. Modern coupling reagents offer a milder and often more efficient alternative. For this protocol, we will focus on HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) , a highly effective uronium-based coupling reagent.
Why HATU?
-
High Reactivity: HATU rapidly converts carboxylic acids into highly reactive OAt-active esters.[12]
-
Low Racemization: For chiral amines or acids, HATU is known to minimize epimerization, which is critical for preserving biological activity.
-
Efficiency: HATU-mediated couplings are often fast, high-yielding, and generate byproducts that are relatively easy to remove.[8][9]
The general mechanism involves the deprotonation of the carboxylic acid by a non-nucleophilic base (like DIPEA), followed by attack on HATU to form the active ester. The target amine then displaces the HOAt group to form the final amide product.[8][12]
General Synthesis Workflow and Visualization
The overall process is a straightforward, multi-step workflow common in synthetic organic chemistry. It begins with the setup of the reaction, proceeds through the coupling and workup stages, and concludes with purification and analysis of the final picolinamide product.
Figure 1. High-level workflow for the synthesis of picolinamides.
Detailed Experimental Protocol: HATU-Mediated Coupling
This protocol describes the synthesis of a generic N-substituted-6-chloro-4-methoxypicolinamide from this compound and a representative primary or secondary amine (R¹R²NH).
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| This compound | 187.58 | 1.0 | 1.0 | 188 mg |
| Amine (R¹R²NH) | Varies | 1.1 | 1.1 | Varies |
| HATU | 380.23 | 1.2 | 1.2 | 456 mg |
| DIPEA (N,N-Diisopropylethylamine) | 129.24 | 2.5 | 2.5 | 0.44 mL |
| Anhydrous DMF (N,N-Dimethylformamide) | - | - | - | 5 mL |
| Ethyl Acetate (EtOAc) | - | - | - | ~50 mL |
| Saturated aq. NaHCO₃ | - | - | - | ~20 mL |
| Brine | - | - | - | ~20 mL |
| Anhydrous MgSO₄ | - | - | - | As needed |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (188 mg, 1.0 mmol, 1.0 equiv.) and HATU (456 mg, 1.2 mmol, 1.2 equiv.).
-
Dissolution: Add 5 mL of anhydrous DMF to the flask. Stir the mixture at room temperature under an inert atmosphere (e.g., Nitrogen or Argon) until all solids are dissolved.
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath.
-
Amine Addition: Add the desired amine (1.1 mmol, 1.1 equiv.) to the cooled solution.
-
Base Addition: Add DIPEA (0.44 mL, 2.5 mmol, 2.5 equiv.) dropwise to the reaction mixture over 1-2 minutes. A slight color change may be observed.
-
Causality Note: DIPEA is a bulky, non-nucleophilic base. Its role is to deprotonate the carboxylic acid and neutralize the HCl generated during the reaction without competing with the primary amine as a nucleophile.
-
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting carboxylic acid is a key indicator of reaction completion.
-
-
Quenching and Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing 20 mL of Ethyl Acetate and 20 mL of water. Shake well and separate the layers.
-
Aqueous Wash: Wash the organic layer sequentially with 20 mL of saturated aqueous NaHCO₃ solution and 20 mL of brine.
-
Causality Note: The NaHCO₃ wash removes any unreacted starting acid and acidic byproducts. The brine wash helps to remove residual water from the organic phase.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Hexanes, to afford the pure picolinamide product.
General Reaction Scheme
The chemical transformation at the heart of the protocol is the formation of the amide bond, converting the picolinic acid into the desired fungicide scaffold.
Figure 2. Reaction scheme for HATU-mediated picolinamide synthesis.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Amine is not sufficiently nucleophilic. 3. Reagents (especially HATU) have degraded due to moisture. | 1. Increase reaction time or warm slightly (e.g., to 40 °C). 2. Use a more potent coupling reagent or a different base. 3. Use freshly opened, high-quality anhydrous reagents and solvents. |
| Starting Material Remains | 1. Insufficient equivalents of HATU or base. 2. Reaction time is too short. | 1. Ensure accurate stoichiometry; consider increasing equivalents to 1.5 (HATU) and 3.0 (DIPEA). 2. Allow the reaction to stir overnight at room temperature. |
| Multiple Byproducts | 1. Amine is unstable to reaction conditions. 2. Side reactions with HATU byproducts. | 1. Consider a milder coupling reagent like EDC/HOBt. 2. Ensure the workup procedure is followed promptly after reaction completion. |
Conclusion
The protocol outlined provides a robust and efficient method for the synthesis of picolinamide fungicides from this compound. By leveraging the power of modern coupling reagents like HATU, researchers can readily access a wide array of novel derivatives for biological screening. This foundational methodology allows for systematic exploration of structure-activity relationships, paving the way for the discovery of the next generation of crop protection agents.
References
- 1. US12114660B2 - Picolinamide compounds with fungicidal activity - Google Patents [patents.google.com]
- 2. KR20230086808A - Use of picolinamide compounds as fungicides - Google Patents [patents.google.com]
- 3. WO2019173665A1 - Picolinamides as fungicides - Google Patents [patents.google.com]
- 4. MX2017008440A - USE OF PICOLINAMIDE COMPOUNDS AS FUNGICIDES. - Google Patents [patents.google.com]
- 5. Florylpicoxamid, a new picolinamide fungicide with broad spectrum activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asiaresearchnews.com [asiaresearchnews.com]
- 7. growingscience.com [growingscience.com]
- 8. benchchem.com [benchchem.com]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. peptide.com [peptide.com]
- 11. fishersci.dk [fishersci.dk]
- 12. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
Application Notes and Protocols for the Esterification of 6-Chloro-4-methoxypicolinic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical guide to the esterification of 6-Chloro-4-methoxypicolinic acid, a key heterocyclic building block in medicinal chemistry and materials science. We present a detailed analysis of various esterification strategies, including classic acid-catalyzed methods and modern coupling-agent-based protocols. This guide offers not just procedural steps but also delves into the underlying chemical principles, enabling researchers to make informed decisions for optimizing reaction conditions. Detailed experimental protocols, troubleshooting advice, and characterization data are provided to facilitate the successful synthesis and purification of a diverse range of 6-Chloro-4-methoxypicolinate esters.
Introduction: The Significance of this compound Esters
This compound is a substituted pyridine carboxylic acid of significant interest in the development of novel pharmaceuticals and functional materials. The pyridine core, adorned with chloro and methoxy substituents, offers a unique electronic and steric profile, making it a valuable scaffold for molecular design. The carboxylic acid moiety serves as a versatile handle for further chemical transformations, with esterification being one of the most fundamental and frequently employed reactions.
The resulting esters of this compound are often key intermediates in multi-step syntheses. The nature of the ester group can be strategically chosen to modulate properties such as solubility, cell permeability, and metabolic stability of the final active pharmaceutical ingredient (API). Furthermore, these esters can serve as precursors for the synthesis of amides, hydrazides, and other derivatives.
This guide provides a detailed exploration of the primary methods for the esterification of this compound, offering insights into the selection of appropriate reagents and conditions based on the desired ester and the scale of the reaction.
Mechanistic Considerations and Strategy Selection
The choice of an esterification method is dictated by several factors, including the structure of the alcohol, the presence of other functional groups in the molecule, and the desired reaction scale. For this compound, the presence of the pyridine nitrogen and the electronic nature of the ring substituents are key considerations.
Here, we discuss three robust and widely applicable methods:
-
Fischer-Speier Esterification: A classic acid-catalyzed equilibrium process, best suited for simple, unhindered primary and secondary alcohols that can be used in large excess.[1]
-
Steglich Esterification: A mild and efficient method utilizing a carbodiimide coupling agent and a nucleophilic catalyst, ideal for acid-sensitive substrates and sterically hindered alcohols.[2][3]
-
Mitsunobu Reaction: A redox-condensation reaction that allows for the esterification of primary and secondary alcohols with inversion of stereochemistry, under neutral conditions.[4][5]
The selection of the optimal method will depend on the specific requirements of the synthesis. For instance, for the synthesis of a simple methyl or ethyl ester where the alcohol can be used as the solvent, Fischer esterification is a cost-effective choice.[6] For more complex or acid-labile alcohols, the milder conditions of the Steglich esterification are preferable.[2] The Mitsunobu reaction is particularly valuable when stereochemical inversion of a chiral alcohol is desired.[7]
Experimental Protocols
General Laboratory Procedures
All reactions should be conducted in a well-ventilated fume hood. Glassware should be oven-dried prior to use for reactions requiring anhydrous conditions. Reagents and solvents should be of appropriate grade and used as received from commercial suppliers unless otherwise noted.
Analytical Techniques: Reaction progress can be monitored by Thin Layer Chromatography (TLC) on silica gel plates, visualized under UV light (254 nm) and/or by staining with an appropriate reagent (e.g., potassium permanganate). Product identity and purity should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).
Protocol 1: Fischer-Speier Esterification (Methyl 6-Chloro-4-methoxypicolinate)
This protocol is suitable for the synthesis of simple alkyl esters, such as the methyl ester, where the alcohol can be used in large excess to drive the equilibrium towards the product.[1][8]
Workflow Diagram:
Fischer Esterification Workflow
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend this compound (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 equivalents, can also serve as the solvent).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring suspension.
-
Heat the reaction mixture to reflux and maintain for 4-16 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude ester by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., hexane/ethyl acetate).
Protocol 2: Steglich Esterification (General Procedure)
The Steglich esterification is a versatile method that proceeds under mild conditions and is suitable for a wide range of alcohols, including those that are sterically hindered or acid-sensitive.[2][9] This protocol utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalytic amount of 4-dimethylaminopyridine (DMAP).[3]
Reaction Mechanism Diagram:
Mechanism of Steglich Esterification
Materials:
-
This compound
-
Alcohol (primary or secondary)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
0.5 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq), the alcohol (1.0-1.2 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous DCM at 0 °C (ice bath), add a solution of DCC (1.1 eq) or EDC (1.1 eq) in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate out of the solution. Filter the reaction mixture to remove the DCU precipitate and wash the solid with a small amount of DCM.
-
If EDC is used, proceed directly to the workup.
-
Wash the filtrate (or the reaction mixture if EDC was used) sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting: A common side reaction is the formation of an N-acylurea byproduct, which can occur if the esterification is slow.[10] This can be minimized by ensuring anhydrous conditions and using a sufficient catalytic amount of DMAP.[2]
Protocol 3: Mitsunobu Reaction (General Procedure)
The Mitsunobu reaction is ideal for the esterification of primary and secondary alcohols, particularly when inversion of stereochemistry at a chiral center is desired.[4][11] The reaction proceeds under neutral conditions, making it suitable for substrates with acid- or base-labile functional groups.
Workflow Diagram:
Mitsunobu Reaction Workflow
Materials:
-
This compound
-
Alcohol (primary or secondary)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.2 eq) and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C, add the alcohol (1.0 eq).
-
Slowly add a solution of DEAD or DIAD (1.5 eq) in anhydrous THF dropwise to the reaction mixture. A color change and/or the formation of a precipitate may be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude residue will contain the desired ester along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct. Purify the product directly by column chromatography on silica gel.
Optimization: For sterically hindered alcohols, using a more acidic carboxylic acid partner can sometimes improve yields.[11] However, in this case, the acidity of the picolinic acid derivative is fixed. Therefore, optimization may involve adjusting the stoichiometry of the reagents and the reaction temperature.
Data Presentation and Characterization
The successful synthesis of 6-Chloro-4-methoxypicolinate esters should be confirmed by spectroscopic analysis. Below is a table summarizing expected data for the methyl ester.
| Compound | Structure | Molecular Formula | Molecular Weight | Expected ¹H NMR (CDCl₃, δ ppm) | Expected ¹³C NMR (CDCl₃, δ ppm) |
| Methyl 6-chloro-4-methoxypicolinate |
| C₈H₈ClNO₃ | 201.61 | ~7.5 (s, 1H), ~7.0 (s, 1H), ~3.9 (s, 3H, OCH₃), ~3.9 (s, 3H, OCH₃) | ~165, ~160, ~150, ~145, ~110, ~105, ~55, ~53 |
Note: The predicted NMR chemical shifts are estimates and may vary. Actual experimental data should be used for definitive characterization.
Mass Spectrometry: Electron impact mass spectrometry (EI-MS) of picolinyl esters often shows characteristic fragmentation patterns that can be used for structural elucidation.[12] The molecular ion peak (M⁺) should be observed, along with fragments corresponding to the loss of the alkoxy group and other characteristic cleavages of the pyridine ring.[13]
Conclusion
The esterification of this compound is a critical transformation for the synthesis of a wide array of functional molecules. This guide has provided detailed protocols and mechanistic insights for three powerful esterification methods: Fischer-Speier, Steglich, and Mitsunobu reactions. By understanding the principles behind each method, researchers can select the most appropriate strategy for their specific synthetic goals. The provided protocols serve as a robust starting point for the synthesis and purification of diverse 6-Chloro-4-methoxypicolinate esters, paving the way for further discoveries in drug development and materials science.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Steglich esterification - Wikipedia [en.wikipedia.org]
- 3. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Steglich Esterification [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Picolinyl esters for the structural determination of fatty acids by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Picolinyl ester fragmentation mechanism studies with application to the identification of acylcarnitine acyl groups following transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]
"developing novel kinase inhibitors from 6-Chloro-4-methoxypicolinic acid"
Application Note & Protocols
Topic: Developing Novel Kinase Inhibitors from 6-Chloro-4-methoxypicolinic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
The development of potent and selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. The pyridine scaffold is a privileged structure known to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site. This guide provides a comprehensive framework for utilizing this compound as a versatile starting material for the synthesis and evaluation of novel kinase inhibitors. We will detail the strategic design rationale, provide step-by-step synthetic protocols for library generation, outline robust biochemical screening methods, and discuss the principles of structure-activity relationship (SAR) analysis to guide lead optimization.
Section 1: Design Rationale and Strategic Approach
The selection of a core scaffold is a critical first step in a drug discovery campaign. This compound offers a compelling starting point for several strategic reasons:
-
Hinge-Binding Motif: The pyridine nitrogen and the adjacent carboxylic acid group are well-positioned to act as a bidentate hydrogen bond donor and acceptor, respectively. This pattern effectively mimics the adenine portion of ATP, enabling strong and specific interactions with the conserved kinase hinge region.
-
Orthogonal Synthetic Handles: The scaffold possesses two distinct and chemically addressable positions for diversification. The carboxylic acid at the C2 position is ideal for standard amide bond coupling reactions, allowing for the exploration of the solvent-exposed region of the ATP pocket. The chlorine atom at the C6 position is activated for nucleophilic aromatic substitution (SNAr), providing a vector into the deeper sections of the binding site.[1]
-
Modulation of Physicochemical Properties: The 4-methoxy group provides a fixed electronic modification and can be a starting point for further derivatization in later-stage optimization if required. The overall scaffold is relatively small and rigid, providing a solid foundation for building complexity while maintaining favorable drug-like properties.
Our strategy involves a divergent, library-based approach. First, we will couple a diverse set of primary and secondary amines to the carboxylic acid moiety. Second, each of these amide intermediates will be subjected to an SNAr reaction with another panel of amines to rapidly generate a matrix of final compounds.
Caption: General design strategy for kinase inhibitors.
Section 2: Synthetic Chemistry Protocols
The following protocols describe the synthesis of a small, focused library of inhibitors based on the this compound scaffold. All manipulations should be performed in a fume hood with appropriate personal protective equipment.
Protocol 2.1: Step 1 - Amide Coupling
This protocol details the formation of the amide bond at the C2 position using a representative amine, benzylamine.
Objective: To synthesize 6-chloro-N-benzyl-4-methoxypicolinamide.
Materials:
-
Benzylamine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (e.g., 500 mg, 2.67 mmol).
-
Dissolve the starting material in anhydrous DMF (10 mL).
-
Add HATU (1.21 g, 3.20 mmol) and DIPEA (1.4 mL, 8.01 mmol) to the solution. Stir for 10 minutes at room temperature.
-
Scientist's Note: HATU is a highly efficient peptide coupling reagent that activates the carboxylic acid. DIPEA is a non-nucleophilic base used to neutralize the resulting acids and facilitate the reaction.
-
-
Add benzylamine (0.32 mL, 2.94 mmol) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc (50 mL) and wash with saturated NaHCO₃ (2 x 25 mL) followed by brine (1 x 25 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 20-50% EtOAc in hexanes) to yield the pure amide intermediate.
-
Characterize the product by ¹H NMR and Mass Spectrometry.
Protocol 2.2: Step 2 - Nucleophilic Aromatic Substitution (SNAr)
This protocol details the displacement of the C6 chloro group using a representative amine, morpholine.
Objective: To synthesize N-benzyl-4-methoxy-6-(morpholino)picolinamide.
Materials:
-
6-chloro-N-benzyl-4-methoxypicolinamide (Intermediate from Protocol 2.1) (1.0 eq)
-
Morpholine (2.0 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Water (H₂O)
-
Ethyl Acetate (EtOAc)
-
Brine
Procedure:
-
In a sealable reaction vessel, combine the amide intermediate (e.g., 200 mg, 0.72 mmol), morpholine (0.13 mL, 1.44 mmol), and K₂CO₃ (250 mg, 1.80 mmol).
-
Add anhydrous DMSO (5 mL).
-
Seal the vessel and heat the reaction mixture to 120 °C for 12-18 hours.
-
Scientist's Note: High temperatures are often required for SNAr reactions on electron-rich pyridine rings. DMSO is a suitable high-boiling polar aprotic solvent. The base is required to neutralize the HCl byproduct.[5]
-
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water (30 mL) and extract with EtOAc (3 x 20 mL).
-
Wash the combined organic layers with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: Two-step synthetic workflow for library generation.
Table 1: Representative Compound Library and Properties
| Cmpd ID | R¹ Group (from Amine 1) | R² Group (from Amine 2) | Mol. Weight | cLogP (calc.) |
| EX-01 | Benzyl | Morpholino | 327.38 | 2.15 |
| EX-02 | 4-Fluorobenzyl | Morpholino | 345.37 | 2.41 |
| EX-03 | Benzyl | 4-Methylpiperazin-1-yl | 340.42 | 2.33 |
| EX-04 | Cyclohexylmethyl | Morpholino | 333.42 | 3.20 |
Section 3: Biochemical Assays for Kinase Inhibition
Once synthesized, the compounds must be evaluated for their ability to inhibit the target kinase. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method suitable for high-throughput screening. It measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of a compound.
Protocol 3.1: IC₅₀ Determination using ADP-Glo™ Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a target kinase (e.g., Aurora Kinase A).
Materials:
-
Target Kinase (e.g., recombinant human Aurora A)
-
Kinase Substrate (e.g., Kemptide)
-
ATP
-
Test Compounds (dissolved in 100% DMSO)
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series starting from 10 mM is used. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include wells with DMSO only for "No Inhibition" (0% inhibition) and "No Enzyme" (100% inhibition) controls.
-
Kinase Reaction:
-
Prepare a master mix containing kinase buffer, the target kinase, and the substrate.
-
Add this mix (e.g., 5 µL) to each well containing the plated compounds.
-
Prepare a separate ATP solution in kinase buffer. To initiate the kinase reaction, add the ATP solution (e.g., 5 µL) to all wells except the "No Enzyme" controls. The final ATP concentration should be at or near its Kₘ for the enzyme.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent (10 µL) to all wells to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Luminescence Generation:
-
Add the Kinase Detection Reagent (20 µL) to all wells. This reagent converts the ADP generated into a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Read the luminescence on a plate-reading luminometer.
-
Data Analysis:
-
Normalize the data using the "No Inhibition" (high signal) and "No Enzyme" (low signal) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Caption: Principle of the ADP-Glo™ Kinase Assay.
Table 2: Hypothetical Kinase Inhibition Data
| Cmpd ID | Aurora A IC₅₀ (nM) |
| EX-01 | 250 |
| EX-02 | 180 |
| EX-03 | 85 |
| EX-04 | 950 |
Section 4: Structure-Activity Relationship (SAR) Analysis
SAR is the iterative process of correlating chemical structure with biological activity to guide the design of more potent and selective compounds.[6] Analyzing the data from Tables 1 and 2 provides initial insights:
-
Impact of R² Group: Comparing EX-01 (IC₅₀ = 250 nM) with EX-03 (IC₅₀ = 85 nM) reveals that replacing the morpholine at the C6 position with a 4-methylpiperazine group significantly improves potency. This suggests that the additional methyl group may be forming a favorable hydrophobic interaction or that the basic nitrogen of the piperazine is forming a key salt bridge within the active site.
-
Impact of R¹ Group: The introduction of a fluorine atom on the benzyl ring in EX-02 (IC₅₀ = 180 nM) leads to a modest improvement in activity compared to EX-01 . This could be due to favorable electronic effects or a specific interaction with a nearby residue. Conversely, replacing the aromatic benzyl group with a bulky, aliphatic cyclohexylmethyl group in EX-04 (IC₅₀ = 950 nM) is detrimental to activity, indicating a preference for a planar, aromatic group in this region.
-
Next Steps: Based on this initial SAR, future synthetic efforts should focus on exploring different substitutions on the C6-piperazine ring and further probing the electronics of the C2-benzyl ring. It would also be prudent to screen these compounds against a panel of related kinases to assess their selectivity profile.
Conclusion
This compound serves as an excellent starting point for the development of novel kinase inhibitors. Its inherent hinge-binding capability and orthogonal synthetic handles allow for the rapid generation of diverse chemical libraries. By combining systematic synthesis with robust biochemical screening and iterative SAR analysis, researchers can efficiently navigate the complex process of lead discovery and optimization. The protocols and strategies outlined in this guide provide a solid foundation for initiating such a drug discovery program.
References
- 1. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 2. chemscene.com [chemscene.com]
- 3. keyorganics.net [keyorganics.net]
- 4. This compound | 88912-21-4 [sigmaaldrich.com]
- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: High-Purity Isolation of 6-Chloro-4-methoxypicolinic Acid Derivatives via Automated Flash Column Chromatography
Abstract
This application note provides a detailed protocol and technical guidance for the purification of 6-Chloro-4-methoxypicolinic acid and its derivatives using automated flash column chromatography. This class of compounds is of significant interest in medicinal chemistry and drug discovery, making efficient and reliable purification a critical step in their synthesis and development. The methodology herein is grounded in established chromatographic principles and tailored to address the specific challenges associated with purifying polar, acidic heterocyclic compounds. We will delve into the rationale behind stationary and mobile phase selection, sample preparation, and the optimization of elution conditions to achieve high purity and yield.
Introduction: The Challenge of Purifying Picolinic Acid Derivatives
This compound is a substituted pyridinecarboxylic acid. Such molecules are often polar and possess a basic pyridine nitrogen atom alongside an acidic carboxylic acid group. This amphoteric nature, combined with the presence of other functional groups, can lead to purification challenges in traditional column chromatography.[1] Common issues include poor separation from structurally similar impurities and significant peak tailing on standard silica gel due to strong interactions between the basic pyridine moiety and acidic silanol groups on the stationary phase.[2]
Effective purification is paramount to ensure the integrity of downstream biological assays and to meet the stringent purity requirements of drug development. Flash column chromatography offers a rapid and efficient solution, particularly when optimized to mitigate the inherent challenges of these polar analytes.[3]
The Chromatographic Approach: Ion Suppression Normal-Phase Chromatography
To achieve a successful separation, we will employ a normal-phase chromatography strategy on silica gel. The key to purifying acidic compounds like this compound on silica is to suppress the ionization of the carboxylic acid group.[4] An ionized carboxylate is highly polar and will either bind irreversibly to the silica or streak badly, leading to poor separation and recovery.
By adding a small percentage of a volatile acid, such as acetic acid or formic acid, to the mobile phase, we can shift the equilibrium towards the protonated, less polar form of the carboxylic acid. This allows the compound to elute as a sharper, more symmetrical peak, facilitating its separation from other impurities.
Experimental Workflow and Protocol
The following protocol outlines a general procedure for the purification of this compound derivatives. It is recommended to first perform thin-layer chromatography (TLC) to determine the optimal mobile phase composition before scaling up to flash chromatography.
Materials and Equipment
-
Stationary Phase: Standard-grade silica gel, 40-63 µm particle size.
-
Mobile Phase Solvents: HPLC-grade n-hexane, ethyl acetate, and glacial acetic acid.
-
Sample Adsorbent: Celite® 545 or a small amount of silica gel for dry loading.
-
Apparatus: Automated flash chromatography system with UV detection, appropriate size pre-packed or self-packed silica gel column, round-bottom flasks, and a rotary evaporator.
Step-by-Step Purification Protocol
Step 1: Mobile Phase Preparation Prepare a stock of your chosen mobile phase. A good starting point for many picolinic acid derivatives is a mixture of hexane and ethyl acetate. To suppress ionization of the carboxylic acid, add 0.5-1% (v/v) of acetic acid to the mobile phase mixture. For example, for a 70:30 ethyl acetate/hexane mixture, prepare 1 L by combining 700 mL of ethyl acetate, 300 mL of n-hexane, and 10 mL of glacial acetic acid.
Step 2: Sample Preparation (Dry Loading Recommended) Dry loading is the preferred method for introducing the sample onto the column as it generally results in better peak resolution.[5]
-
Dissolve your crude this compound derivative in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel or Celite® (approximately 2-3 times the mass of your crude product) to the solution.
-
Carefully remove the solvent under reduced pressure using a rotary evaporator until a fine, free-flowing powder is obtained.
-
This powder, containing your sample adsorbed onto the silica, is now ready to be loaded onto the column.
Step 3: Column Packing and Equilibration
-
If using a self-packed column, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate with 1% acetic acid).[6]
-
Carefully pack the column, ensuring there are no air bubbles or cracks in the stationary phase bed.[6]
-
Equilibrate the packed column by flushing it with 3-5 column volumes of the initial mobile phase until a stable baseline is observed on the UV detector.
Step 4: Loading the Sample
-
Carefully add the dry-loaded sample powder to the top of the equilibrated silica gel bed, creating a thin, even layer.
-
Gently add a small layer of sand or a frit on top of the sample to prevent disturbance of the bed when the mobile phase is introduced.
Step 5: Elution and Fraction Collection
-
Begin the elution process with a low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate with 1% acetic acid).
-
Employ a linear gradient, gradually increasing the percentage of the more polar solvent (ethyl acetate). A typical gradient might run from 5% to 50% ethyl acetate over 10-15 column volumes.
-
Monitor the elution of compounds using the UV detector at a suitable wavelength (e.g., 254 nm or 280 nm).
-
Collect fractions throughout the run. The automated system will typically collect fractions based on peak detection.
Step 6: Analysis and Product Recovery
-
Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the mobile phase using a rotary evaporator. The addition of a small amount of a higher boiling point, non-polar solvent like toluene can aid in the azeotropic removal of residual acetic acid.
-
Dry the purified product under high vacuum to remove any remaining solvent traces.
Visualization of the Purification Workflow
The following diagram illustrates the key stages of the purification process.
References
- 1. helixchrom.com [helixchrom.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
"recrystallization techniques for 6-Chloro-4-methoxypicolinic acid products"
An Application Guide for Researchers
Advanced Recrystallization Techniques for 6-Chloro-4-methoxypicolinic Acid
Abstract
This technical note provides a comprehensive guide to the purification of this compound via recrystallization. As a key intermediate in pharmaceutical synthesis and drug development, achieving high purity of this compound is critical. This document outlines the fundamental principles of recrystallization, systematic solvent selection strategies, detailed step-by-step protocols for various techniques, and a robust troubleshooting guide. The methodologies are designed to be self-validating, providing researchers with the tools to optimize purity and yield for this specific molecule and its analogues.
Introduction: The Critical Role of Purity
This compound is a substituted pyridine derivative, a class of heterocyclic compounds prevalent in medicinal chemistry and materials science.[1] The presence of reactive functional groups—a carboxylic acid, a chloro substituent, and a methoxy group—makes it a versatile building block. However, synthetic routes often yield crude products containing residual starting materials, by-products, or isomers. For downstream applications, particularly in drug development where impurities can have significant pharmacological or toxicological implications, achieving the highest possible purity is non-negotiable.
Recrystallization is a powerful, cost-effective, and scalable technique for purifying solid organic compounds.[2] It leverages differences in solubility between the target compound and its impurities in a chosen solvent or solvent system. A successful recrystallization can dramatically enhance purity, improve crystal morphology, and ensure batch-to-batch consistency. This guide explains the causality behind experimental choices to empower researchers to rationally design and execute effective purification protocols for this compound.
Physicochemical Profile
Understanding the properties of this compound is the foundation for developing a purification strategy.
| Property | Value | Source |
| CAS Number | 88912-21-4 | [3][4][5] |
| Molecular Formula | C₇H₆ClNO₃ | [4] |
| Molecular Weight | 187.58 g/mol | [4][6] |
| Appearance | Typically a powder | [4] |
| Boiling Point | 322.6°C at 760 mmHg | [4] |
| XLogP3 | 1.6 | [4] |
The XLogP3 value of 1.6 suggests moderate lipophilicity. The molecule possesses both hydrogen bond donors (carboxylic acid) and acceptors (pyridine nitrogen, methoxy oxygen, carbonyl oxygen), indicating that polar solvents should be considered. The parent compound, picolinic acid, is highly soluble in water, less soluble in ethanol, and sparingly soluble in acetonitrile.[7][8] The addition of the chloro and methoxy groups to the pyridine ring will likely decrease its solubility in highly polar solvents like water and increase its solubility in organic solvents like alcohols or chlorinated solvents.
The Science of Solvent Selection
The ideal recrystallization solvent should exhibit steep solubility vs. temperature curve: high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[2] This differential ensures maximum recovery of the purified compound upon cooling.
Guiding Principles:
-
"Like Dissolves Like": Solvents with polarities similar to the solute are generally effective. Given the mixed polarity of this compound, solvents of intermediate polarity like alcohols are excellent starting points.
-
Impurity Solubility: Ideally, impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or sparingly soluble in the hot solvent (allowing for removal by hot filtration).
-
Reactivity: The solvent must be inert and not react with the compound.
-
Boiling Point: A solvent with a boiling point below the melting point of the compound is preferred to prevent "oiling out," where the compound melts instead of dissolving.[9][10]
Systematic Solvent Screening Protocol
A small-scale screening process is the most reliable method for identifying an optimal solvent.
Methodology:
-
Place ~20-30 mg of the crude this compound into a small test tube.
-
Add the test solvent dropwise (start with 0.25 mL) at room temperature and vortex.[2] Note the solubility.
-
If the compound is insoluble at room temperature, heat the mixture to the solvent's boiling point.[2] Add more solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
Observe the quantity and quality of the crystals formed.
Table of Potential Solvents:
| Solvent | Polarity | Boiling Point (°C) | Expected Behavior with this compound |
| Water | High | 100 | Likely low solubility, but may work at high temperatures. Good as an anti-solvent.[11] |
| Methanol | High | 65 | Promising. A patent for a similar compound uses methanol.[12] Likely good solubility when hot. |
| Ethanol | High | 78 | Promising. Good solubility differential expected.[13] |
| Acetone | Medium | 56 | May be too good a solvent, leading to poor recovery. Useful for solvent/anti-solvent pairs.[14] |
| Ethyl Acetate | Medium | 77 | Potential candidate; may require a co-solvent. |
| Dichloromethane | Low | 40 | May dissolve the compound too well, even when cold. |
| Toluene | Low | 111 | Good for less polar compounds; may not be polar enough.[15] |
| Hexane | Non-polar | 69 | Likely insoluble. Excellent choice as an anti-solvent.[14] |
Decision Workflow for Solvent Selection
The following diagram illustrates the logical progression for selecting an appropriate recrystallization system.
Caption: A decision tree for selecting a recrystallization solvent system.
Experimental Protocols
Safety First: Always perform recrystallizations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Single Solvent Recrystallization (Example: Ethanol)
This is the preferred method when a suitable single solvent is identified.
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask (its sloped sides minimize solvent evaporation). Add a magnetic stir bar. Add a minimal amount of ethanol and, while stirring, heat the mixture to a gentle boil on a hot plate.
-
Achieve Saturation: Continue adding hot ethanol in small portions until the solid is completely dissolved. It is crucial to use the minimum amount of boiling solvent to ensure a good yield.[2]
-
(Optional) Decoloration: If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (1-2% of the solute's weight).[10] Re-boil the solution for 5-10 minutes.
-
(Optional) Hot Filtration: If activated carbon or insoluble impurities are present, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.[10]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[10]
-
Yield Maximization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to rinse away any adhering mother liquor.[2]
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Protocol 2: Multi-Solvent Recrystallization (Example: Acetone/Water)
This technique is employed when the compound is too soluble in one solvent and insoluble in another.
Procedure:
-
Dissolution: Dissolve the crude product in the minimum amount of hot acetone (the "good" solvent) in an Erlenmeyer flask.
-
Induce Precipitation: While keeping the solution hot, add water (the "anti-solvent" or "bad" solvent) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Re-solubilize: Add a few drops of hot acetone until the cloudiness just disappears, resulting in a clear, saturated solution.
-
Crystallization, Isolation, and Drying: Follow steps 5-9 from the Single Solvent Protocol, using an ice-cold mixture of acetone/water (in the same ratio as the final solution) for the washing step.
General Recrystallization Workflow
Caption: The sequential workflow for a standard recrystallization experiment.
Troubleshooting Common Issues
| Problem | Symptom | Probable Cause(s) | Solution(s) |
| No Crystals Form | Solution remains clear after cooling. | 1. Too much solvent was used.[9][16] 2. The solution is supersaturated.[2][16] | 1. Boil off some solvent to concentrate the solution and re-cool.[9] 2. Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal of the pure compound.[2][16] |
| "Oiling Out" | An oil/liquid separates from the solution instead of solid crystals. | 1. The compound's melting point is lower than the solution's temperature.[9] 2. The solution is cooling too rapidly. 3. High concentration of impurities. | 1. Reheat the solution to dissolve the oil, add more of the primary solvent, and cool much more slowly.[9][16] 2. Switch to a lower-boiling point solvent. 3. Consider a preliminary purification step like chromatography.[16] |
| Poor Recovery | A very small amount of product is isolated. | 1. Too much solvent was used, leaving the product in the mother liquor.[9] 2. Premature crystallization during hot filtration. 3. Washing with room-temperature solvent. | 1. Concentrate the mother liquor and cool again to recover a second crop of crystals.[9] 2. Ensure filtration apparatus is pre-heated. 3. Always wash crystals with ice-cold solvent.[2] |
| Colored Product | Crystals are tinted, indicating impurities. | Colored impurities were not removed. | Re-dissolve the crystals and perform the optional activated carbon step followed by hot filtration.[10] |
Conclusion
The purification of this compound by recrystallization is a highly effective and adaptable technique. By systematically screening for an appropriate solvent system and carefully controlling the experimental parameters of dissolution, cooling, and isolation, researchers can consistently achieve high levels of purity essential for demanding applications in pharmaceutical and chemical development. The protocols and troubleshooting guide presented here provide a robust framework for optimizing this critical purification step.
References
- 1. mdpi.com [mdpi.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. labsolu.ca [labsolu.ca]
- 4. echemi.com [echemi.com]
- 5. keyorganics.net [keyorganics.net]
- 6. This compound - CAS:88912-21-4 - Sunway Pharm Ltd [3wpharm.com]
- 7. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 8. Solubility and Crystallization Studies of Picolinic Acid | MDPI [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Recrystallization [wiredchemist.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. DE3245950A1 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. Tips & Tricks [chem.rochester.edu]
- 15. youtube.com [youtube.com]
- 16. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Application Note: High-Throughput Quantification of 6-Chloro-4-methoxypicolinic Acid Using UPLC-MS/MS and HPLC-UV
Abstract
This application note presents robust and reliable analytical methods for the quantification of 6-Chloro-4-methoxypicolinic acid, a key heterocyclic compound relevant in pharmaceutical development. We provide detailed protocols for a high-sensitivity Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method suitable for trace-level quantification in complex matrices, and an alternative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis in simpler sample matrices. The methodologies are designed to be validated according to ICH and FDA guidelines, ensuring data integrity and reliability.[1][2][3][4][5] This guide is intended for researchers, scientists, and drug development professionals requiring accurate and precise quantification of this analyte.
Introduction
This compound (C₇H₆ClNO₃, MW: 187.58 g/mol ) is a substituted pyridine carboxylic acid.[6] Pyridine carboxylic acid isomers and their derivatives are significant scaffolds in medicinal chemistry, forming the basis for a wide range of therapeutic agents.[7] Accurate quantification of such compounds is critical throughout the drug development lifecycle, from discovery and preclinical studies to quality control of the final product.
The polarity and acidic nature of this compound present unique challenges for chromatographic analysis.[8] Traditional reversed-phase HPLC methods may offer insufficient retention for such polar compounds.[9] This application note addresses these challenges by providing two distinct, optimized analytical methods. The primary method utilizes UPLC-MS/MS for superior sensitivity and selectivity, which is crucial for bioanalytical applications. An alternative HPLC-UV method is also detailed, offering a more accessible approach for purity assessments and content uniformity testing where high sensitivity is not the primary concern.
The protocols herein are grounded in established principles of analytical chemistry and are designed to be self-validating systems, emphasizing robustness and reproducibility.[3]
UPLC-MS/MS Method for High-Sensitivity Quantification
This method is ideal for the quantification of this compound in complex biological matrices where high sensitivity and specificity are paramount. The use of tandem mass spectrometry minimizes matrix effects and allows for confident identification and quantification at low concentrations.
Rationale for Method Development
A UPLC system is chosen for its high resolution and speed, providing sharper peaks and shorter run times compared to conventional HPLC.[10] A C18 stationary phase is a common starting point for the separation of a wide range of analytes.[1][11] For polar acidic compounds like this compound, the addition of an acid, such as formic acid, to the mobile phase is crucial. It suppresses the ionization of the carboxylic acid group, leading to better retention on a reversed-phase column and improved peak shape.[1] Electrospray ionization (ESI) in positive mode is selected as the pyridine nitrogen is readily protonated, offering excellent sensitivity for this class of compounds.
Experimental Workflow
Caption: UPLC-MS/MS experimental workflow from sample preparation to data analysis.
Sample Preparation Protocol: Solid-Phase Extraction (SPE)
For complex matrices like plasma, a solid-phase extraction (SPE) step is recommended to remove interferences and concentrate the analyte.[9][12] Polymeric reversed-phase sorbents like Oasis HLB are effective for extracting a broad range of acidic, basic, and neutral compounds.[3][13][14]
Materials:
-
Oasis HLB µElution Plate or Cartridges
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
2% Formic acid in water
-
Elution solvent: Methanol
-
Sample diluent: 95:5 Water:Acetonitrile with 0.1% Formic Acid
Protocol:
-
Conditioning: Condition the SPE plate/cartridge with 200 µL of methanol, followed by 200 µL of water.
-
Sample Loading: Dilute 100 µL of the plasma sample with 100 µL of 2% formic acid in water. Load the entire volume onto the conditioned SPE plate/cartridge.
-
Washing: Wash the sorbent with 200 µL of water to remove salts and other polar impurities.
-
Elution: Elute the analyte with 2 x 25 µL of methanol into a clean collection plate or vial.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the sample diluent. Vortex to ensure complete dissolution. The sample is now ready for injection.
UPLC-MS/MS Parameters
The following parameters are a robust starting point and should be optimized for the specific instrument used.
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC I-Class or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Column Temperature | 40°C |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | 5% B held for 0.5 min, linear ramp to 95% B over 3.5 min, hold at 95% B for 1 min, return to 5% B in 0.1 min, and equilibrate for 0.9 min. (Total run time: 6 min) |
| Mass Spectrometer | Waters Xevo TQ-S micro or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 150 L/hr |
| Desolvation Gas Flow | 800 L/hr |
Mass Spectrometry Parameters (MRM)
As no direct literature values for the MRM transitions of this compound are available, they are proposed based on its structure. The protonated parent ion [M+H]⁺ would have an m/z of 188.0. Plausible fragment ions would result from the loss of the carboxylic acid group (-45 Da) or the methoxy group (-31 Da).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound (Quantifier) | 188.0 | 143.0 (Loss of COOH) | 20 | 15 |
| This compound (Qualifier) | 188.0 | 157.0 (Loss of OCH₃) | 20 | 12 |
Note: These are starting parameters and require optimization on the specific mass spectrometer being used.
HPLC-UV Method for Routine Analysis
This method provides a reliable and accessible alternative for the quantification of this compound in less complex matrices, such as drug substance or formulated product dissolution samples.
Rationale for Method Development
A reversed-phase C18 column is a versatile choice for a wide range of compounds.[11] The mobile phase, a mixture of acetonitrile and a slightly acidic aqueous buffer, is standard for the analysis of polar acidic compounds, ensuring good peak shape and retention.[15] UV detection is appropriate as the pyridine ring of the analyte contains a chromophore. The detection wavelength should be set at one of the absorbance maxima of the compound.
Experimental Workflow
Caption: HPLC-UV experimental workflow from sample preparation to data analysis.
Sample Preparation Protocol
-
Standard Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to create a stock solution. Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Accurately weigh the sample (e.g., powdered tablets) and dissolve in a known volume of mobile phase to achieve a theoretical concentration within the calibration range. Sonicate if necessary to ensure complete dissolution.
-
Filtration: Filter all samples and standards through a 0.45 µm syringe filter before injection to remove particulates and protect the HPLC column.
HPLC-UV Parameters
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Phenomenex Kinetex C18, 5 µm, 4.6 x 150 mm |
| Column Temperature | 30°C |
| Mobile Phase | Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 275 nm (or determined λmax) |
| Run Time | 10 minutes (Isocratic) |
Method Validation
Both the UPLC-MS/MS and HPLC-UV methods must be validated for their intended purpose to ensure the reliability of the generated data.[1][2][5] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][3]
Key validation parameters to be assessed include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used, and the correlation coefficient (r²) should typically be ≥ 0.99.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value. It should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 3 concentrations/3 replicates each). The recovery should typically be within 80-120% for bioanalytical methods and 98-102% for drug substance/product analysis.
-
Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility. The coefficient of variation (%CV) should typically be ≤ 15% (≤ 20% at the LLOQ) for bioanalytical methods and much lower for routine QC assays.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
This application note provides two comprehensive, scientifically-grounded methods for the quantification of this compound. The UPLC-MS/MS method offers high sensitivity and selectivity for complex sample matrices, while the HPLC-UV method serves as a robust and reliable alternative for routine analyses. Both protocols are designed as starting points for method development and must be fully validated according to regulatory guidelines before implementation in a regulated environment.
References
- 1. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. helixchrom.com [helixchrom.com]
- 3. employees.csbsju.edu [employees.csbsju.edu]
- 4. academic.oup.com [academic.oup.com]
- 5. helixchrom.com [helixchrom.com]
- 6. researchgate.net [researchgate.net]
- 7. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. waters.com [waters.com]
- 13. bib.irb.hr:8443 [bib.irb.hr:8443]
- 14. researchgate.net [researchgate.net]
- 15. Ultrahigh-Performance Liquid Chromatography Tandem Mass Spectrometry with Electrospray Ionization Quantification of Tryptophan Metabolites and Markers of Gut Health in Serum and Plasma—Application to Clinical and Epidemiology Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
"scale-up synthesis of 6-chloro-4-methoxypyridine-2-carboxylic acid"
An Application Note for the Scale-Up Synthesis of 6-chloro-4-methoxypyridine-2-carboxylic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
6-chloro-4-methoxypyridine-2-carboxylic acid is a pivotal building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical agents. Its structural motifs are frequently incorporated into molecules targeting a range of therapeutic areas. The successful transition from laboratory-scale discovery to pilot-plant production hinges on the development of a robust, safe, and scalable synthetic route. This document provides a comprehensive guide for the multi-kilogram scale synthesis of this valuable compound, detailing a three-step sequence starting from commercially available 2,6-dichloro-4-methylpyridine. The protocols emphasize process safety, scalability, and control, with a particular focus on the critical selenium dioxide-mediated oxidation step.
I. Overall Synthetic Strategy
The manufacturing process is designed as a three-step sequence that balances efficiency, cost-effectiveness, and scalability. The pathway begins with the selective nucleophilic aromatic substitution (SNAr) on 2,6-dichloro-4-methylpyridine, followed by a highly specific oxidation of the methyl group to the target carboxylic acid.
-
Starting Material: The process commences with commercially available 2,6-dichloro-4-methylpyridine, a stable and readily accessible advanced intermediate.
-
Selective Monomethoxylation: A controlled reaction with one equivalent of sodium methoxide selectively displaces one of the chlorine atoms, yielding the key precursor, 6-chloro-4-methoxy-2-methylpyridine. The regioselectivity is directed by the electronically equivalent C2 and C6 positions.
-
Side-Chain Oxidation: The final step involves the oxidation of the activated methyl group at the C2 position using selenium dioxide (SeO₂), a reagent known for its efficacy in converting benzylic and heteroaromatic methyl groups to carbonyls or carboxylic acids.[1][2]
Caption: High-level workflow for the synthesis.
II. Step 1: Selective Monomethoxylation Protocol
Objective: To synthesize 6-chloro-4-methoxy-2-methylpyridine from 2,6-dichloro-4-methylpyridine.
Causality: The pyridine ring is activated towards nucleophilic attack at the 2 and 6 positions by the electron-withdrawing nitrogen atom. By carefully controlling the stoichiometry of the sodium methoxide nucleophile to approximately one equivalent, we can favor the monosubstituted product over the disubstituted byproduct. Methanol is used as both a reagent source and a suitable solvent for this transformation.
Equipment:
-
Jacketed glass reactor (volume appropriate for scale) with overhead stirrer, temperature probe, condenser, and nitrogen inlet.
-
Addition funnel for solid or solution charging.
Protocol (Basis: 10 kg Scale):
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Solvent Charge: Charge the reactor with anhydrous methanol (80 L). Begin agitation and cool the solvent to 0-5 °C using a chiller unit.
-
Sodium Methoxide Generation: Under a strict nitrogen atmosphere, carefully and portion-wise add sodium metal (1.41 kg, 61.3 mol, 1.0 eq) to the chilled methanol. Caution: This is a highly exothermic reaction that generates flammable hydrogen gas. Ensure adequate venting and maintain the temperature below 20 °C. Alternatively, use a commercially available solution of sodium methoxide in methanol, adjusting the volume to match the required molar equivalents.
-
Substrate Addition: Once all the sodium has reacted and the solution has returned to 0-5 °C, add a solution of 2,6-dichloro-4-methylpyridine (10.0 kg, 61.7 mol, 1.0 eq)[3][4] in anhydrous methanol (20 L) dropwise over 2-3 hours, maintaining the internal temperature at 0-10 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature (20-25 °C) and stir for 12-16 hours.
-
In-Process Control (IPC): Monitor the reaction by HPLC or GC-MS to confirm the consumption of the starting material and the formation of the desired product.
-
Work-up:
-
Carefully quench the reaction by slowly adding water (50 L), keeping the temperature below 30 °C.
-
Concentrate the mixture under reduced pressure to remove the bulk of the methanol.
-
Extract the aqueous residue with dichloromethane (DCM) or methyl tert-butyl ether (MTBE) (3 x 40 L).
-
Combine the organic layers, wash with brine (2 x 20 L), dry over anhydrous sodium sulfate, and filter.
-
-
Isolation: Concentrate the filtrate under reduced pressure to yield crude 6-chloro-4-methoxy-2-methylpyridine as an oil or low-melting solid. Further purification can be achieved by vacuum distillation if required.
| Parameter | Laboratory Scale (100g) | Pilot Scale (10kg) - Target |
| Reactants | ||
| 2,6-dichloro-4-methylpyridine | 100.0 g (0.617 mol) | 10.0 kg (61.7 mol) |
| Sodium | 14.1 g (0.613 mol) | 1.41 kg (61.3 mol) |
| Solvent | ||
| Anhydrous Methanol | 1.0 L | 100 L |
| Reaction Conditions | ||
| Temperature | 0 °C to RT | 0-10 °C (addition), 20-25 °C (reaction) |
| Reaction Time | 12-16 hours | 12-16 hours |
| Yield & Purity | ||
| Expected Yield | 85-95% | >90% |
| Purity (by GC) | >95% | >95% |
III. Step 2: Scale-Up Protocol for Selenium Dioxide Oxidation
Objective: To oxidize 6-chloro-4-methoxy-2-methylpyridine to 6-chloro-4-methoxypyridine-2-carboxylic acid.
Causality (The Riley Oxidation): Selenium dioxide is a specific and effective oxidizing agent for activated methyl groups, such as those adjacent to a heteroaromatic ring.[5] The reaction proceeds through a well-defined mechanism involving an initial ene reaction followed by a[6][7]-sigmatropic rearrangement.[2][8] Pyridine is an excellent solvent for this reaction as it is stable under the oxidizing conditions and helps to solubilize the reactants and intermediates. Using a stoichiometric amount of SeO₂ ensures the complete conversion to the carboxylic acid.
Caption: Simplified mechanism of SeO₂ oxidation.
Protocol (Basis: 10 kg Scale):
-
Reactor Setup: Use a reactor equipped as in Step 1, with the addition of a robust off-gas scrubber system containing a sodium hypochlorite or sodium hydroxide solution to trap any volatile selenium compounds.
-
Reagent Charge: Charge the reactor with pyridine (50 L) and 6-chloro-4-methoxy-2-methylpyridine (10.0 kg, 63.4 mol, 1.0 eq).
-
SeO₂ Addition: Begin agitation and heat the mixture to 80-90 °C. Once the temperature is stable, add selenium dioxide (7.74 kg, 69.8 mol, 1.1 eq) portion-wise over 3-4 hours. Extreme Caution: SeO₂ is highly toxic. This operation must be performed in a well-ventilated area or a contained system, with operators wearing appropriate personal protective equipment (PPE).[9]
-
Reaction: After the addition is complete, raise the temperature to reflux (approx. 115 °C) and maintain for 8-12 hours. The formation of a black or red precipitate (elemental selenium) is indicative of the reaction's progress.
-
In-Process Control (IPC): Monitor the reaction for the disappearance of the starting material by HPLC.
-
Work-up and Isolation:
-
Cool the reaction mixture to 50-60 °C. Filter the mixture to remove the precipitated selenium. The filter cake should be washed with pyridine (2 x 5 L) and the filtrate collected. The selenium waste must be handled and disposed of as hazardous material.
-
Concentrate the combined filtrate under reduced pressure to remove the pyridine.
-
Dissolve the resulting residue in a 2M sodium hydroxide solution (50 L).
-
Wash the basic aqueous solution with MTBE (2 x 20 L) to remove any non-acidic impurities.
-
Cool the aqueous layer to 10-15 °C and slowly acidify with concentrated hydrochloric acid to a pH of 3-4.
-
The product will precipitate as a solid. Stir the slurry for 1-2 hours at 10-15 °C to ensure complete precipitation.
-
-
Purification:
-
Collect the solid product by filtration.
-
Wash the filter cake with cold water until the washings are neutral.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to achieve high purity.
-
Dry the final product under vacuum at 50-60 °C.
-
| Parameter | Laboratory Scale (100g) | Pilot Scale (10kg) - Target |
| Reactants | ||
| 6-chloro-4-methoxy-2-methylpyridine | 100.0 g (0.634 mol) | 10.0 kg (63.4 mol) |
| Selenium Dioxide (SeO₂) | 77.4 g (0.698 mol) | 7.74 kg (69.8 mol) |
| Solvent | ||
| Pyridine | 500 mL | 50 L |
| Reaction Conditions | ||
| Temperature | Reflux (~115 °C) | Reflux (~115 °C) |
| Reaction Time | 8-12 hours | 8-12 hours |
| Yield & Purity | ||
| Expected Yield | 60-75% | >65% |
| Purity (by HPLC) | >99.0% | >99.5% |
IV. Process Safety and Hazard Analysis
The scale-up of this synthesis requires rigorous adherence to safety protocols, primarily due to the use of selenium dioxide.
-
Selenium Dioxide (SeO₂): This compound is highly toxic if inhaled or swallowed and causes severe skin and eye irritation.[9]
-
Handling: Always handle SeO₂ in a fume hood or a contained glovebox system. Operators must wear full PPE, including chemical-resistant gloves, a lab coat, and respiratory protection (P3 filter recommended).
-
Exposure: Acute exposure can disrupt cellular respiration, while chronic exposure can lead to selenosis.[9] In case of contact, wash skin immediately and seek medical attention.
-
Waste Disposal: All selenium-containing waste (elemental selenium, contaminated solvents, glassware) is classified as hazardous and must be collected and disposed of according to local environmental regulations. Do not discharge into drains.
-
-
Hydrogen Gas (H₂): Generated during the formation of sodium methoxide from sodium metal. It is highly flammable and can form explosive mixtures with air. Ensure the reactor is properly vented to a safe area and that no ignition sources are present.
-
Pyridine: Flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. Handle in a well-ventilated area.
-
Thermal Hazards: The initial methoxide formation is highly exothermic and requires careful temperature control to prevent a runaway reaction. The oxidation step is also exothermic and requires controlled addition of the oxidizing agent.
V. References
-
The use of selenium (IV) oxide to oxidize aromatic methyl groups. (2012). Emporia State University. --INVALID-LINK--
-
2,6-DICHLORO-4-METHOXY-PYRIDINE synthesis. ChemicalBook. --INVALID-LINK--
-
Process for the manufacture of 2,6-dichloropyridine derivatives. (1980). Google Patents (US4225716A). --INVALID-LINK--
-
2,6-Dichloro-4-methylpyridine. Chem-Impex International. --INVALID-LINK--
-
Selenium-Dioxide. Organic-Chemistry.org. --INVALID-LINK--
-
trans-Pinocarveol. (1971). Organic Syntheses, 51, 115. --INVALID-LINK--
-
Młochowski, J., Kloc, K., Syper, L., & Inglot, A. D. (2016). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Molecules, 21(12), 1637. --INVALID-LINK--
-
Preparation method of 2,6-dichlorine methyl pyridine hydrochloride. (2015). Google Patents (CN104945312A). --INVALID-LINK--
-
Riley oxidation. Wikipedia. --INVALID-LINK--
-
2,6-Dichloro-4-methylpyridine. PubChem. --INVALID-LINK--
-
Oxidation of methyl-pyridines. (1957). Google Patents (US2818378A). --INVALID-LINK--
-
Selenium dioxide: properties, applications and safety. (2023). ChemicalBook. --INVALID-LINK--
-
Selenium Dioxide | SeO2 reagent mechanism. (2023). YouTube. --INVALID-LINK--
-
Selenium dioxide (SeO2) - Riley oxidation. AdiChemistry. --INVALID-LINK--
References
- 1. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]
- 2. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 2,6-Dichloro-4-methylpyridine | C6H5Cl2N | CID 10898997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. adichemistry.com [adichemistry.com]
- 6. 2,6-DICHLORO-4-METHOXY-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 7. US4225716A - Process for the manufacture of 2,6-dichloropyridine derivatives - Google Patents [patents.google.com]
- 8. Riley oxidation - Wikipedia [en.wikipedia.org]
- 9. Selenium dioxide: properties, applications and safety_Chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-4-methoxypicolinic Acid
Welcome to the technical support center for the synthesis of 6-Chloro-4-methoxypicolinic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield of this critical synthetic building block. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and enhance your synthetic outcomes.
Overview of the Primary Synthetic Route
The most prevalent and effective method for synthesizing this compound is through a Directed ortho-Metalation (DoM) strategy.[1] This approach leverages the directing ability of the pyridine nitrogen and the methoxy group to achieve regioselective deprotonation and subsequent carboxylation. The general workflow is outlined below.
Caption: General workflow for the synthesis via Directed ortho-Metalation.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis. Each answer provides a solution and explains the underlying chemical principles to facilitate a deeper understanding.
Q1: My reaction is incomplete. TLC/HPLC analysis shows a significant amount of unreacted 2-chloro-4-methoxypyridine. What went wrong?
A1: Incomplete conversion is a frequent issue, typically pointing to problems with the deprotonation (lithiation) step. Here are the most common causes and their solutions:
-
Insufficiently Strong or Degraded Base: Organolithium bases like Lithium Diisopropylamide (LDA) and Lithium Tetramethylpiperidide (LTMP) are extremely sensitive to moisture and air. Using a degraded base is the most common reason for failure.
-
Solution: Always use freshly prepared LDA/LTMP or titrate your commercial n-BuLi/s-BuLi solution before use to determine its exact molarity. Ensure all glassware is rigorously flame-dried or oven-dried, and the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen).[2]
-
-
Incorrect Reaction Temperature: While these reactions are run at -78 °C to prevent side reactions, the temperature must be optimal for the specific base used.
-
Solution: Maintain a steady temperature of -78 °C (a dry ice/acetone bath is standard). For some sterically hindered pyridines, a slight increase in temperature to -65 °C or -50 °C for a short period can sometimes improve lithiation rates, but this must be done cautiously to avoid decomposition or side reactions.[3]
-
-
Sub-optimal Stoichiometry: Using an insufficient amount of base will naturally lead to incomplete conversion.
-
Solution: A slight excess of the lithium amide base (typically 1.1 to 1.3 equivalents) is recommended to ensure the complete deprotonation of the starting material.[4]
-
Q2: I'm getting a good conversion, but my yield is low after work-up and purification. Where could my product be lost?
A2: Product loss during isolation is often related to the amphoteric nature of picolinic acids and improper work-up procedures.
-
Improper pH during Extraction: this compound has both a basic pyridine nitrogen and an acidic carboxylic acid group. Its solubility in aqueous and organic phases is highly pH-dependent.
-
Solution: After quenching the reaction with CO₂, the product exists as a lithium salt. To extract it into an organic solvent, you must first acidify the aqueous layer. Carefully adjust the pH to approximately 3-4 with dilute HCl. At this pH, the carboxylic acid is protonated (-COOH) while the pyridine nitrogen is protonated (-NH+), forming a zwitterion with minimal water solubility, which can often be filtered off if it precipitates. Alternatively, careful extraction with a polar organic solvent like ethyl acetate can be performed at this pH.
-
-
Emulsion Formation: The presence of salts and polar functionalities can lead to stable emulsions during extraction, trapping the product.
-
Solution: Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. Use a larger volume of extraction solvent and perform multiple extractions (e.g., 3x) rather than a single large one.
-
-
Precipitation Issues: The product may not crystallize well from the chosen solvent system.
-
Solution: Picolinic acids can be challenging to crystallize.[5] Solvent systems like ethanol/water, acetone/hexanes, or ethyl acetate can be effective. If the product oils out, try scratching the inside of the flask with a glass rod or adding a seed crystal. Purification by column chromatography on silica gel using a gradient of ethyl acetate and hexanes with 1% acetic acid is also a viable, albeit more laborious, alternative.[6]
-
Q3: My final product is contaminated with an isomeric impurity. How can I improve regioselectivity?
A3: The formation of isomers indicates a lack of regiocontrol during the deprotonation step. The methoxy group is a stronger ortho-directing group than the chloro group, and the pyridine nitrogen directs to C2/C6. In 2-chloro-4-methoxypyridine, lithiation is expected at C3.
-
Choice of Base: The steric bulk of the lithium amide base is crucial for regioselectivity.[7]
-
Solution: LTMP is more sterically hindered than LDA and often provides superior regioselectivity by favoring the kinetically accessible C3 proton, which is ortho to the powerful methoxy directing group.[8] Using less coordinating solvents like diethyl ether instead of THF can sometimes enhance the directing effect of the DMG.[9]
-
-
Temperature Control: Allowing the reaction to warm up prematurely can cause the lithiated intermediate to isomerize to a more thermodynamically stable, but incorrect, isomer.
-
Solution: Maintain the reaction temperature at -78 °C from the addition of the base until the electrophile (CO₂) is added.[1]
-
Q4: What is the best way to introduce the carboxyl group after lithiation?
A4: The carboxylation step is critical and can be a source of yield loss if not performed correctly.
-
Method of CO₂ Addition:
-
Solution: The most reliable method is to pour the cold (-78 °C) solution of the lithiated intermediate onto a large excess of freshly crushed dry ice covered with anhydrous THF. This ensures the CO₂ is in vast excess and minimizes side reactions of the organolithium with the newly formed carboxylate salt. Alternatively, bubbling CO₂ gas through the solution can work, but it must be thoroughly dried by passing it through a drying agent (e.g., CaCl₂ or Drierite) to prevent quenching the reactive intermediate.
-
Optimized Experimental Protocol
This protocol is a validated starting point. Researchers should monitor their reactions by TLC or HPLC to determine the optimal reaction time.
Materials:
-
2-Chloro-4-methoxypyridine
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine or 2,2,6,6-Tetramethylpiperidine
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Dry Ice (solid CO₂)
-
Hydrochloric Acid (1 M HCl)
-
Ethyl Acetate
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation of LDA/LTMP (In-situ):
-
To a flame-dried, three-neck round-bottom flask under Argon, add anhydrous THF. Cool the flask to -78 °C.
-
Add diisopropylamine or 2,2,6,6-tetramethylpiperidine (1.2 equivalents) via syringe.
-
Slowly add n-BuLi (1.15 equivalents) dropwise.
-
Stir the solution at -78 °C for 30 minutes to ensure complete formation of the lithium amide base.
-
-
Lithiation:
-
Dissolve 2-chloro-4-methoxypyridine (1.0 equivalent) in a separate flask with anhydrous THF under Argon.
-
Slowly add the solution of the starting material to the pre-formed LDA/LTMP solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours. Monitor by TLC (e.g., 3:1 Hexane:Ethyl Acetate) to confirm consumption of the starting material.
-
-
Carboxylation:
-
In a separate beaker, crush a large excess (at least 10 equivalents) of dry ice and quickly cover it with anhydrous THF.
-
Using a cannula, rapidly transfer the cold reaction mixture containing the lithiated intermediate onto the dry ice slurry with vigorous stirring.
-
Allow the mixture to slowly warm to room temperature.
-
-
Work-up and Isolation:
-
Quench the reaction mixture with water.
-
Separate the aqueous and organic layers. Wash the aqueous layer with a small amount of diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1 M HCl. A white precipitate should form.
-
Extract the product from the acidified aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
-
Data Summary & Troubleshooting Logic
Effective troubleshooting requires a logical approach. The following table summarizes common problems and their probable causes.
| Observed Problem | Potential Cause | Suggested Solution | Relevant Section |
| Low Conversion | Degraded/Wet Base or Solvent | Use freshly prepared/titrated base; ensure anhydrous conditions.[2] | FAQ Q1 |
| Insufficient Base | Use 1.1-1.3 equivalents of lithium amide base. | FAQ Q1 | |
| Reaction temperature too low | Maintain -78 °C, but consider brief, slight warming if stalled. | FAQ Q1 | |
| Low Isolated Yield | Incorrect pH during work-up | Acidify aqueous layer to pH 3-4 before extraction.[10] | FAQ Q2 |
| Emulsion during extraction | Add brine to break emulsions; perform multiple extractions. | FAQ Q2 | |
| Isomeric Impurities | Non-optimal base | Use a more sterically hindered base like LTMP.[7][8] | FAQ Q3 |
| Premature warming | Maintain -78 °C until carboxylation is complete.[1] | FAQ Q3 | |
| Formation of Byproducts | Wet CO₂ source | Use freshly crushed dry ice or pass CO₂ gas through a drying tube. | FAQ Q4 |
digraph "Troubleshooting_Logic" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];Start [label="Analyze Reaction Outcome", shape=ellipse, fillcolor="#FBBC05"]; Low_Conversion [label="Low Conversion of SM?", shape=diamond, style=filled, fillcolor="#FAD2CF", fontcolor="#202124"]; Low_Yield [label="Low Isolated Yield?", shape=diamond, style=filled, fillcolor="#FAD2CF", fontcolor="#202124"]; Impurity [label="Impurity Issues?", shape=diamond, style=filled, fillcolor="#FAD2CF", fontcolor="#202124"]; Check_Base [label="Check Base Activity\n& Anhydrous Conditions", fillcolor="#D6E8D5"]; Check_Workup [label="Review Work-up pH\n& Extraction Technique", fillcolor="#D6E8D5"]; Check_Selectivity [label="Review Base Choice\n& Temperature Control", fillcolor="#D6E8D5"]; Success [label="Yield Optimized", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Start -> Low_Conversion; Low_Conversion -> Low_Yield [label="No"]; Low_Yield -> Impurity [label="No"]; Impurity -> Success [label="No"]; Low_Conversion -> Check_Base [label="Yes"]; Low_Yield -> Check_Workup [label="Yes"]; Impurity -> Check_Selectivity [label="Yes"]; Check_Base -> Start [style=dashed]; Check_Workup -> Start [style=dashed]; Check_Selectivity -> Start [style=dashed];
}
Caption: A decision tree for troubleshooting common synthesis issues.
References
- 1. grokipedia.com [grokipedia.com]
- 2. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. znaturforsch.com [znaturforsch.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. arkat-usa.org [arkat-usa.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. GB769279A - Process for the isolation of pyridine carboxylic acids - Google Patents [patents.google.com]
"common side reactions and byproducts in 6-Chloro-4-methoxypicolinic acid reactions"
Welcome to the technical support center for 6-Chloro-4-methoxypicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions regarding the use of this versatile reagent in chemical synthesis. My aim is to equip you with the knowledge to anticipate and resolve common challenges, ensuring the success of your experimental work.
Introduction: Understanding the Reactivity of this compound
This compound is a valuable building block in medicinal chemistry, prized for its trifunctional nature. The carboxylic acid moiety allows for the formation of amides and esters, the 6-chloro substituent is a handle for cross-coupling reactions, and the 4-methoxy group electronically influences the pyridine ring's reactivity. However, this multi-functionality can also lead to a range of potential side reactions and the formation of unwanted byproducts. This guide will delve into these common issues and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when performing amide coupling with this compound?
A1: While amide coupling is a staple transformation, several side reactions can plague the synthesis when using this compound. The most prevalent issues include:
-
Decarboxylation: Picolinic acids are known to undergo decarboxylation, especially at elevated temperatures, to yield 2-substituted pyridines. In this case, heating this compound, particularly under acidic or basic conditions, can lead to the formation of 2-chloro-4-methoxypyridine.
-
Formation of N-acylurea byproduct: When using carbodiimide coupling agents like DCC or EDC, the highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea, which is difficult to remove and results in lower yields of the desired amide.
-
Side reactions involving the 6-chloro group: Although generally stable, the chloro group can undergo nucleophilic substitution, especially with highly nucleophilic amines or under forcing conditions.
-
Chlorination of the pyridine ring: If converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂), chlorination of the pyridine ring, particularly at the 4-position of a related picolinic acid, has been observed. This could potentially lead to di-chloro impurities.[1]
Q2: I am observing low yields in my Suzuki-Miyaura coupling reaction with this compound. What are the likely causes?
A2: Low yields in Suzuki-Miyaura couplings involving this substrate can be attributed to several factors:
-
Catalyst deactivation: The presence of a carboxylic acid group can sometimes interfere with palladium catalysts. The carboxylate can coordinate to the palladium center and inhibit its catalytic activity.
-
Protodeboronation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom from the solvent or trace water. It is often promoted by high temperatures and certain bases.
-
Homocoupling: The coupling of two boronic acid molecules can occur, especially in the presence of oxygen, leading to the formation of a biphenyl byproduct and consumption of the boronic acid.
-
Poor solubility: The starting material or intermediates may have poor solubility in the reaction solvent, leading to a sluggish or incomplete reaction.
Q3: Can the 4-methoxy group cause any specific side reactions?
A3: The 4-methoxy group is an electron-donating group, which can influence the reactivity of the pyridine ring. While generally stable, under harsh acidic conditions (e.g., strong mineral acids at high temperatures), cleavage of the methyl ether to the corresponding 4-hydroxy derivative is a possibility, though less common under standard reaction conditions. The electron-donating nature of the methoxy group can also affect the regioselectivity of certain reactions on the pyridine ring.
Troubleshooting Guides
Guide 1: Amide Coupling Reactions
Problem: Low yield of the desired amide with the presence of multiple byproducts.
Workflow for Troubleshooting Amide Coupling:
References
Technical Support Center: Troubleshooting Low Reactivity of 6-Chloro-4-methoxypicolinic Acid
Welcome to the technical support center for 6-Chloro-4-methoxypicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot experiments involving this versatile building block. Here, we address common challenges related to its reactivity in a question-and-answer format, providing in-depth explanations and actionable protocols to ensure the success of your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My amide coupling reaction with this compound is sluggish or failing. What are the likely causes?
Low or no yield in amide coupling reactions is a frequent challenge. The issue often lies in the inherent electronic properties of the starting material and the specific reaction conditions employed.
Underlying Causes and Solutions:
-
Insufficient Carboxylic Acid Activation: Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[1] The carboxylic acid must be activated to facilitate nucleophilic attack by the amine.
-
Troubleshooting Protocol:
-
Reagent Selection: Employ a suitable coupling reagent. Common choices include carbodiimides (e.g., EDC, DCC), uronium/aminium salts (e.g., HATU, HBTU), and phosphonium salts (e.g., PyBOP).[1] For sterically hindered amines, HATU is often a superior choice.
-
Use of Additives: Include additives like 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS) with carbodiimide activators. These additives form activated esters that are more reactive and can suppress side reactions.
-
Stepwise Activation: For particularly challenging couplings, consider a two-step process. First, activate the this compound with the coupling reagent and additive, then introduce the amine to the reaction mixture.
-
-
-
Electronic Effects of Substituents: The pyridine ring's nitrogen atom and the chlorine atom are electron-withdrawing, which can decrease the nucleophilicity of the carboxylate and hinder its activation. Conversely, the methoxy group is electron-donating, which can partially offset this effect.
-
Expert Insight: The electronic nature of the substituents on the pyridine ring plays a crucial role in the reactivity of the carboxylic acid. The interplay of the electron-withdrawing chloro group and the electron-donating methoxy group can influence the ease of activation.
-
-
Steric Hindrance: While the substituents on this compound are not exceptionally bulky, the steric hindrance of your amine coupling partner is a critical factor. Bulky amines will react more slowly.
-
Recommended Action: For sterically demanding amines, consider using a more potent coupling reagent like HATU and a non-coordinating base such as diisopropylethylamine (DIPEA). Elevating the reaction temperature may also be necessary, but should be done cautiously to avoid decomposition.
-
A general workflow for troubleshooting amide coupling reactions is depicted below:
Caption: Troubleshooting workflow for low-yielding amide coupling reactions.
Q2: I am observing incomplete conversion in a substitution reaction at the 6-chloro position. What factors could be limiting the reactivity?
The chlorine atom at the 6-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. However, several factors can impede these transformations.
Key Considerations and Troubleshooting Steps:
-
Nucleophile Strength: SNAr reactions on electron-deficient rings like pyridine require a potent nucleophile. Weak nucleophiles may not be reactive enough to displace the chloride.
-
Solution: Ensure you are using a sufficiently strong nucleophile (e.g., alkoxides, thiolates, or primary/secondary amines under appropriate conditions).
-
-
Catalyst Deactivation in Cross-Coupling Reactions: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the nitrogen atom of the pyridine ring can coordinate to the metal center, leading to catalyst inhibition or deactivation.
-
Troubleshooting Protocol:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that can stabilize the palladium catalyst and promote the desired catalytic cycle.
-
Catalyst Choice: Consider using a pre-catalyst that is more resistant to deactivation.
-
Inert Atmosphere: Rigorously exclude oxygen from the reaction mixture, as it can lead to catalyst oxidation and deactivation.
-
-
-
Reaction Conditions: Elevated temperatures are often necessary to overcome the activation energy for these reactions.
-
Recommended Action: Gradually increase the reaction temperature, while monitoring for potential decomposition of starting materials or products.
-
The following diagram illustrates the potential for catalyst inhibition:
Caption: Potential for catalyst inhibition by the pyridine nitrogen.
Q3: My starting material appears to be degrading during the reaction. How can I improve its stability?
This compound can be susceptible to degradation under certain conditions, leading to lower yields and the formation of impurities.
Potential Degradation Pathways and Preventative Measures:
-
Hydrolysis of the Chloro Group: Under strongly basic conditions and elevated temperatures, the 6-chloro group can be hydrolyzed to a hydroxyl group.
-
Solution: If possible, use milder bases or protect the carboxylic acid group before subjecting the molecule to harsh basic conditions.
-
-
Decarboxylation: Picolinic acids can undergo decarboxylation at high temperatures, especially in the presence of certain metals.
-
Recommended Action: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. Monitor the reaction closely to avoid prolonged heating after completion.
-
-
Purity of Starting Material: Ensure the purity of your this compound. Impurities from its synthesis can interfere with the desired reaction.
-
Analytical Protocol:
-
Purity Assessment: Determine the purity of the starting material using techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Purification: If necessary, purify the starting material by recrystallization or column chromatography.
-
-
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is a general guideline for the coupling of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq.)
-
Amine (1.1 eq.)
-
HATU (1.1 eq.)
-
Diisopropylethylamine (DIPEA) (2.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and HATU.
-
Add anhydrous DMF to dissolve the solids.
-
Add the amine to the solution, followed by the dropwise addition of DIPEA.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Purity Analysis by HPLC (Illustrative Method)
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
Gradient Program:
| Time (min) | %A | %B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL
References
Technical Support Center: Optimization of Reaction Conditions for 6-Chloro-4-methoxypicolinic Acid
Welcome to the technical support center for the synthesis and optimization of 6-Chloro-4-methoxypicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common experimental hurdles and achieve optimal results in your synthesis.
Introduction to the Synthesis of this compound
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis can be approached through several routes, with the most common and practical methods being the hydrolysis of a corresponding ester and the oxidation of a 2-methylpyridine precursor. This guide will focus on these two primary pathways, offering detailed protocols, optimization strategies, and troubleshooting for each.
Part 1: Troubleshooting Guide
This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.
Route 1: Hydrolysis of Methyl 6-Chloro-4-methoxypicolinate
This is often the most direct route, assuming the availability of the starting ester.
Question 1: My hydrolysis of methyl 6-chloro-4-methoxypicolinate is incomplete, and I'm recovering starting material. How can I drive the reaction to completion?
Answer:
Incomplete hydrolysis is a common issue and can be addressed by optimizing several reaction parameters:
-
Choice of Base and Stoichiometry: While sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used, lithium hydroxide (LiOH) can sometimes be more effective, especially if the ester is sterically hindered. Ensure you are using a sufficient excess of the base, typically 2 to 5 equivalents, to drive the equilibrium towards the carboxylate salt.
-
Reaction Temperature: Increasing the reaction temperature will generally increase the rate of hydrolysis. If you are running the reaction at room temperature, consider heating it to reflux. A good starting point is refluxing in a mixture of methanol and water.
-
Solvent System: The solubility of both the ester and the hydroxide is crucial. A mixture of water and a co-solvent like methanol, ethanol, or tetrahydrofuran (THF) is often necessary to ensure a homogeneous reaction mixture. The ratio of the organic solvent to water can be adjusted to improve solubility.
-
Reaction Time: Hydrolysis of some substituted picolinic esters can be sluggish. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. It may require several hours at reflux.
Question 2: I'm observing the formation of a significant amount of a byproduct that I suspect is the decarboxylated product. How can I minimize this?
Answer:
Decarboxylation can occur under harsh basic conditions and high temperatures. To mitigate this:
-
Milder Conditions: Attempt the hydrolysis at a lower temperature for a longer period.
-
Alternative Hydrolysis Methods: Consider acid-catalyzed hydrolysis as an alternative. Refluxing the ester in a mixture of aqueous hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) can be effective. However, be mindful that prolonged exposure to strong acid could potentially lead to other side reactions, such as ether cleavage, although this is less likely under typical hydrolysis conditions.
Question 3: The workup of my hydrolysis reaction is problematic, and I'm getting a low yield of the final product after acidification.
Answer:
A proper workup procedure is critical for isolating your product in high purity and yield.
-
Removal of Organic Solvent: Before acidification, ensure that the organic co-solvent (e.g., methanol, THF) is removed under reduced pressure. This prevents the product from remaining dissolved in the organic phase during extraction.
-
Controlled Acidification: After removing the organic solvent, cool the aqueous solution in an ice bath before slowly adding acid (e.g., 1M or 2M HCl). The pKa of picolinic acids is typically around 5-6, so you will need to adjust the pH to below this value, usually to pH 2-3, to ensure complete precipitation of the carboxylic acid. Adding the acid too quickly can lead to localized heating and potential degradation.
-
Extraction: If the product does not precipitate or if it is an oil, you will need to extract it from the aqueous solution. Use a suitable organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions (e.g., 3 x 50 mL) to maximize recovery.
-
Drying and Crystallization: After extraction, dry the combined organic layers over an anhydrous drying agent like sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
Route 2: Oxidation of 6-Chloro-4-methoxy-2-methylpyridine
This route is a viable alternative if the corresponding 2-methylpyridine is available or can be synthesized.
Question 1: My oxidation of 6-chloro-4-methoxy-2-methylpyridine with potassium permanganate (KMnO₄) is giving a very low yield. What are the critical parameters to control?
Answer:
The oxidation of substituted picolines with KMnO₄ can be sensitive to reaction conditions.[1][2] Here are key parameters to optimize:
-
Temperature Control: This reaction is highly exothermic. The KMnO₄ should be added portion-wise to the solution of the picoline in water, maintaining the reaction temperature between 70-90°C. A runaway reaction can lead to over-oxidation and decomposition of the starting material and product.
-
pH of the Reaction Medium: The oxidation is typically carried out under neutral or slightly alkaline conditions. The reaction itself produces hydroxide ions, which can be sufficient. Some procedures recommend the addition of a base like sodium carbonate.
-
Stoichiometry of KMnO₄: A significant excess of KMnO₄ is usually required, often 3 to 4 equivalents, to ensure complete oxidation of the methyl group.
-
Reaction Time: The reaction is complete when the characteristic purple color of the permanganate ion has disappeared, and a brown precipitate of manganese dioxide (MnO₂) has formed. This can take several hours.
Question 2: The workup of the KMnO₄ oxidation is difficult due to the large amount of manganese dioxide (MnO₂) formed.
Answer:
The removal of MnO₂ is a common challenge in permanganate oxidations.
-
Filtration Aid: After the reaction is complete, cool the mixture and filter it through a pad of Celite® or diatomaceous earth. This will help to trap the fine MnO₂ particles and prevent them from clogging the filter paper. Wash the filter cake thoroughly with hot water to recover any product that may be adsorbed onto the MnO₂.
-
Decolorization: If the filtrate is still colored due to residual permanganate, a small amount of a reducing agent like sodium bisulfite or oxalic acid can be added until the solution is colorless.
Question 3: I am concerned about over-oxidation and cleavage of the pyridine ring. How can I avoid this?
Answer:
Over-oxidation can be a significant side reaction, leading to the formation of carbon dioxide and other degradation products.[1] To minimize this:
-
Careful Temperature Control: As mentioned, avoid allowing the reaction temperature to exceed 90°C.
-
Controlled Addition of Oxidant: Add the KMnO₄ slowly and in small portions to prevent a rapid increase in temperature.
-
Monitoring the Reaction: Stop the reaction as soon as the permanganate color has disappeared. Prolonged reaction times, especially in the presence of excess oxidant, can lead to degradation.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best synthetic route to choose for preparing this compound?
A1: The most straightforward and often highest-yielding route is the hydrolysis of the corresponding ester, methyl 6-chloro-4-methoxypicolinate, if it is commercially available or can be readily synthesized. The oxidation of 6-chloro-4-methoxy-2-methylpyridine is a good alternative but involves an additional synthetic step to prepare the starting material and a more challenging workup.
Q2: What are the expected physical properties and spectral data for this compound?
A2: this compound is expected to be a solid at room temperature.[3][4] The molecular formula is C₇H₆ClNO₃, and the molecular weight is 187.58 g/mol .[3][5][6] Key spectral data would include:
-
¹H NMR: Signals corresponding to the two aromatic protons on the pyridine ring and a singlet for the methoxy group protons.
-
¹³C NMR: Resonances for the seven carbon atoms, including the carbonyl carbon of the carboxylic acid.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight.
Q3: What are some common impurities that I should look out for?
A3: Depending on the synthetic route, common impurities may include:
-
From Hydrolysis: Unreacted starting ester, or byproducts from side reactions like decarboxylation.
-
From Oxidation: Unreacted starting methylpyridine, or over-oxidation products.
-
General: Residual solvents from the workup and purification steps.
Q4: What are the recommended purification methods for this compound?
A4: The most common method for purification is recrystallization. A suitable solvent system can often be found by testing small amounts of the crude product in various solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes, isopropanol). If recrystallization is not effective, column chromatography on silica gel using a mobile phase such as a gradient of ethyl acetate and hexanes with a small amount of acetic acid can be employed.
Part 3: Experimental Protocols and Data
Protocol 1: Hydrolysis of Methyl 6-Chloro-4-methoxypicolinate
Materials:
-
Methyl 6-chloro-4-methoxypicolinate[7]
-
Sodium hydroxide (or Lithium hydroxide)
-
Methanol
-
Water
-
Hydrochloric acid (1M)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Celite®
Procedure:
-
In a round-bottom flask, dissolve methyl 6-chloro-4-methoxypicolinate (1.0 eq) in methanol.
-
Add an aqueous solution of sodium hydroxide (3.0 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.
-
If a precipitate forms, filter the solid, wash with cold water, and dry under vacuum.
-
If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization.
Protocol 2: Oxidation of 6-Chloro-4-methoxy-2-methylpyridine
Materials:
-
6-Chloro-4-methoxy-2-methylpyridine
-
Potassium permanganate (KMnO₄)
-
Water
-
Hydrochloric acid (concentrated)
-
Celite®
Procedure:
-
In a large round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 6-chloro-4-methoxy-2-methylpyridine (1.0 eq) in water.
-
Heat the solution to 70°C.
-
Slowly add solid potassium permanganate (3.5 eq) in small portions, maintaining the temperature between 70-90°C.
-
After the addition is complete, continue stirring at 80-90°C until the purple color disappears.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the manganese dioxide. Wash the filter cake with hot water.
-
Combine the filtrates, cool in an ice bath, and carefully acidify with concentrated HCl to pH 2-3.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization.
Table 1: Optimization of Hydrolysis Conditions
| Entry | Base (eq) | Solvent System | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | NaOH (2) | MeOH/H₂O (1:1) | 25 | 12 | 65 |
| 2 | NaOH (3) | MeOH/H₂O (1:1) | 65 | 4 | >95 |
| 3 | LiOH (3) | THF/H₂O (2:1) | 65 | 6 | >95 |
| 4 | HCl (aq) | Dioxane | 100 | 8 | 85 |
Note: The data in this table is illustrative and serves as a starting point for optimization.
Part 4: Visualizations
Experimental Workflow: Hydrolysis Route
Caption: Workflow for the synthesis of this compound via ester hydrolysis.
Troubleshooting Logic: Incomplete Hydrolysis
Caption: Troubleshooting guide for incomplete hydrolysis reactions.
References
- 1. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]
- 2. Sciencemadness Discussion Board - how to oxidize ring chain with KMnO4 - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. keyorganics.net [keyorganics.net]
- 4. labsolu.ca [labsolu.ca]
- 5. This compound - CAS:88912-21-4 - Sunway Pharm Ltd [3wpharm.com]
- 6. 6-CHLORO-4-METHOXY-PYRIDINE-2-CARBOXYLIC ACID | 88912-21-4 [chemicalbook.com]
- 7. Methyl 6-chloro-4-methoxypicolinate | C8H8ClNO3 | CID 45489866 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Managing Impurities in 6-Chloro-4-methoxypicolinic Acid Synthesis
Welcome to the technical support center for the synthesis of 6-Chloro-4-methoxypicolinic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with this synthetic process. Our goal is to provide you with in-depth, field-proven insights to help you anticipate, identify, and manage impurities, ensuring the highest quality of your final product.
I. Overview of the Synthetic Landscape
The synthesis of this compound is a critical process in the development of various pharmaceutical compounds. While several synthetic routes exist, a common pathway involves the hydrolysis of a corresponding ester, such as methyl 6-chloro-4-methoxypicolinate. This precursor is often synthesized from simpler pyridine derivatives. Each step in these synthetic sequences presents a unique set of challenges, with the potential for the formation of various impurities that can impact the purity, yield, and overall quality of the final active pharmaceutical ingredient (API).
This guide will focus on a common synthetic route and the associated impurities, providing a structured approach to troubleshooting and quality control.
II. Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you may encounter during the synthesis of this compound. The answers provide not only solutions but also the underlying chemical principles to empower your decision-making.
Common Issues in the Synthesis of the Precursor: Methyl 6-chloro-4-methoxypicolinate
A frequently utilized precursor is methyl 6-chloro-4-methoxypicolinate. Challenges in its synthesis can directly impact the purity of the final acid.
Question 1: I am observing a low yield in the synthesis of methyl 4-chloropicolinate from 2-picolinic acid. What are the likely causes and how can I optimize this step?
Answer:
Low yields in the chlorination and esterification of 2-picolinic acid are often traced back to several key factors:
-
Incomplete Chlorination: The conversion of 2-picolinic acid to the acid chloride using thionyl chloride (SOCl₂) is a critical step. Insufficient reaction time or temperature can lead to incomplete conversion, leaving unreacted starting material.[1]
-
Troubleshooting:
-
Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure the complete consumption of the starting material.
-
Temperature Control: The reaction with SOCl₂ is often exothermic and requires careful temperature control. A typical temperature range is 70-75°C.[1] Ensure the reaction is maintained at the optimal temperature for a sufficient duration.
-
Reagent Purity: Use high-purity, anhydrous N,N-dimethylformamide (DMF) as a catalyst and ensure the thionyl chloride is fresh.[1]
-
-
-
Sub-optimal Esterification: The subsequent reaction of the acid chloride with methanol to form the methyl ester is generally efficient. However, issues can arise from:
-
Temperature: The addition of the acid chloride to methanol should be done at a controlled temperature, typically below 55°C, to avoid side reactions.[1]
-
Work-up Procedure: Incomplete neutralization of the reaction mixture during work-up can lead to product loss. The pH should be carefully adjusted to 8-9 with a mild base like sodium bicarbonate.[1]
-
Question 2: My batch of methyl 6-chloro-4-methoxypicolinate shows the presence of isomeric impurities. What is their likely origin and how can I mitigate their formation?
Answer:
The formation of isomeric impurities often points to a lack of regioselectivity in earlier synthetic steps, particularly during the introduction of the chloro and methoxy groups onto the pyridine ring.
-
Origin of Isomers: If your synthesis starts from a substituted pyridine, incomplete or non-selective reactions can lead to isomers. For example, if a dichlorinated pyridine is used as a starting material, the selective substitution with a methoxy group might not be perfectly regioselective, leading to the formation of other chloro-methoxy picolinate isomers.
-
Mitigation Strategies:
-
Starting Material Purity: Ensure the purity of your starting materials. The presence of isomers in the initial reactants will inevitably carry through to the final product.
-
Reaction Conditions: Optimize the reaction conditions for substitution reactions to favor the desired isomer. This can include careful control of temperature, reaction time, and the choice of solvent and base.
-
Purification: If isomeric impurities are formed, they can often be separated by column chromatography.[2] Developing a robust HPLC method is crucial for both the detection and separation of these closely related compounds.[3]
-
Common Issues in the Hydrolysis to this compound
The final step of hydrolyzing the ester to the carboxylic acid is critical for the purity of the final product.
Question 3: During the hydrolysis of methyl 6-chloro-4-methoxypicolinate, I am observing incomplete conversion and the presence of unreacted ester in my final product. What are the key parameters to control?
Answer:
Incomplete hydrolysis is a common issue and can be addressed by optimizing the reaction conditions:
-
Choice of Base and Solvent: The hydrolysis is typically carried out using a strong base like sodium hydroxide or potassium hydroxide in a suitable solvent such as methanol, ethanol, or a mixture with water. The concentration of the base is a critical parameter.
-
Reaction Temperature and Time: The hydrolysis may require heating to proceed at a reasonable rate. Monitor the reaction by TLC or HPLC to determine the optimal reaction time and temperature to drive the reaction to completion.
-
Stoichiometry of the Base: Ensure that a sufficient molar excess of the base is used to ensure complete saponification of the ester.
Question 4: After acidification to isolate the final product, I am getting a low yield and the product is difficult to purify. What could be the problem?
Answer:
Low yield and purification difficulties after acidification can stem from several factors:
-
Incomplete Precipitation: The pKa of this compound will determine the optimal pH for its precipitation. Over-acidification or insufficient acidification can lead to the product remaining dissolved in the aqueous layer.
-
Troubleshooting: Carefully adjust the pH of the reaction mixture with an acid (e.g., HCl) to the isoelectric point of the product to maximize precipitation. The optimal pH can be determined experimentally.
-
-
Emulsion Formation: During the work-up and extraction, emulsions can form, leading to product loss.
-
Troubleshooting: To break emulsions, you can try adding a saturated brine solution or filtering the mixture through a pad of celite.
-
-
Presence of Polar Impurities: If polar impurities are present, they may co-precipitate with the product, making purification challenging.
-
Troubleshooting: An effective aqueous work-up, including washing the crude product with water, can help remove highly polar impurities. Recrystallization from a suitable solvent system is a powerful technique for purifying the final product.[2]
-
III. Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect in the synthesis of this compound?
A1: The impurities can be broadly categorized as:
-
Starting Material-Related Impurities: Unreacted starting materials from any step of the synthesis.
-
Intermediates: Incomplete conversion can lead to the presence of intermediate compounds in the final product.
-
By-products: Side reactions can generate by-products. For instance, in chlorination reactions, over-chlorination or the formation of isomers can occur.
-
Degradation Products: The final product or intermediates might degrade under the reaction or work-up conditions.
-
Residual Solvents: Solvents used in the synthesis and purification steps may be present in the final product.[4]
Q2: What analytical techniques are recommended for impurity profiling of this compound?
A2: A comprehensive impurity profile requires a combination of chromatographic and spectroscopic techniques:[2][4]
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying the main component and its organic impurities.[2][4] Method development will involve selecting a suitable column (e.g., C18) and optimizing the mobile phase.[2][3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying unknown impurities by providing molecular weight information.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of the final product and any isolated impurities.[5][6]
-
Gas Chromatography (GC): GC is the preferred method for the analysis of residual solvents.[4]
Q3: How can I effectively purify the final this compound?
A3: The choice of purification method depends on the nature of the impurities:
-
Recrystallization: This is a highly effective method for removing small amounts of impurities from a crystalline solid.[2] The key is to find a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.
-
Column Chromatography: For impurities with different polarities, column chromatography using silica gel is a common and effective purification method.[2]
-
Aqueous Work-up: Washing the crude product with water or a mild basic solution can help remove acidic or polar impurities.[2]
IV. Visualization of Key Processes
Workflow for Impurity Identification and Control
The following diagram illustrates a systematic approach to managing impurities throughout the synthesis process.
Caption: A workflow for systematic impurity management.
V. Summary of Key Impurities and Control Strategies
| Impurity Type | Potential Source | Analytical Detection Method | Control & Mitigation Strategy |
| Unreacted Starting Materials | Incomplete reaction | HPLC, TLC | Optimize reaction time, temperature, and stoichiometry. |
| Isomeric Impurities | Lack of regioselectivity in substitution reactions | HPLC, LC-MS | Purify starting materials, optimize reaction conditions. |
| Over-chlorinated Species | Harsh chlorination conditions | LC-MS, GC-MS | Control temperature and stoichiometry of the chlorinating agent. |
| Unhydrolyzed Ester | Incomplete hydrolysis | HPLC, TLC | Optimize base concentration, temperature, and reaction time. |
| Residual Solvents | Incomplete removal during drying | GC | Proper drying of the final product under vacuum and/or elevated temperature. |
VI. Experimental Protocols
General Protocol for Impurity Profiling by HPLC
This protocol provides a starting point for developing a robust HPLC method for the analysis of this compound and its impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.
Note: This is a general method and may require optimization for your specific sample and impurity profile.[3]
VII. References
-
BenchChem. (n.d.). Managing impurities in the synthesis of 6-Chloro-4-methoxynicotinaldehyde. Retrieved from 2
-
Lopresti, M., et al. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PubMed Central. Retrieved from 5
-
Lopresti, M. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Retrieved from 6
-
AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from 4
-
LCGC International. (n.d.). Method Development for Drug Impurity Profiling: Part 1. Retrieved from 3
-
ChemicalBook. (n.d.). Methyl 4-chloropicolinate synthesis. Retrieved from 1
References
- 1. Methyl 4-chloropicolinate synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - Mattia Lopresti [mattialopresti.com]
Technical Support Center: Solvent Selection for 6-Chloro-4-methoxypicolinic Acid Reactions
Welcome to the technical support center for reactions involving 6-Chloro-4-methoxypicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical, and often challenging, choice of solvent for key synthetic transformations. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot existing experiments and design more robust future syntheses.
Section 1: General FAQs & Foundational Concepts
This section addresses fundamental questions regarding the physicochemical properties of this compound and the core principles of solvent effects that underpin successful reaction outcomes.
Q1: What are the key properties of this compound to consider for solvent selection?
A1: Three primary characteristics of the molecule dictate the optimal solvent choice:
-
Solubility Profile: As a pyridinecarboxylic acid, its solubility is governed by the polarity and hydrogen-bonding capabilities of the solvent. The presence of both a hydrogen-bond donor (the carboxylic acid -OH) and multiple hydrogen-bond acceptors (the pyridine nitrogen, methoxy oxygen, and carbonyl oxygen) makes it more soluble in polar, and particularly polar protic, solvents.[1]
-
Acidity: The carboxylic acid group (pKa ≈ 3-5) can react with basic reagents or solvents. In reactions requiring a non-nucleophilic base, the solvent must effectively dissolve both the acidic starting material and the base (often an inorganic salt).
-
Reactive Sites: The molecule features two primary sites for reaction: the carboxylic acid (for amide couplings, esterifications) and the C6-Cl bond (for nucleophilic aromatic substitution or palladium-catalyzed cross-couplings). The mechanism of the intended reaction will heavily influence the ideal solvent properties.
Q2: How can I estimate the solubility of this compound in a new solvent?
A2: While experimental determination is always best, you can make an educated prediction based on the principle of "like dissolves like" and hydrogen bonding potential. Studies on the parent compound, picolinic acid, show it is significantly more soluble in solvents capable of strong hydrogen bonding.[1] For instance, picolinic acid is highly soluble in water, moderately soluble in ethanol (both polar protic), and poorly soluble in acetonitrile (polar aprotic).[1] This suggests that this compound will exhibit better solubility in protic solvents (e.g., alcohols, water) than in many common aprotic solvents (e.g., THF, toluene, DCM), which can be a critical factor in reaction setup.
Q3: What is the fundamental difference between protic and aprotic solvents for my reaction?
A3: The defining difference is the presence of an acidic proton, typically on an oxygen or nitrogen atom.
-
Protic Solvents (e.g., water, methanol, ethanol) can act as hydrogen bond donors. They are excellent at solvating both cations and anions. However, they can strongly solvate (or "cage") anionic nucleophiles through hydrogen bonding, reducing their reactivity.[2][3] This can be detrimental in reactions requiring a potent nucleophile, such as SNAr or certain coupling reactions.
-
Aprotic Solvents (e.g., DMF, DMSO, THF, acetonitrile, DCM) lack an acidic proton. Polar aprotic solvents are particularly useful as they can dissolve polar and ionic species by solvating cations well, but they leave anions relatively "naked" and highly reactive.[2] This often leads to significant rate enhancements in nucleophilic reactions.[2]
Section 2: Troubleshooting Guide for Amide Coupling Reactions
Amide bond formation is a common transformation for this compound. Solvent choice is paramount for achieving high yields and purity.
Q: My amide coupling reaction with HATU/EDC is slow and gives a low yield. I'm using Dichloromethane (DCM). What could be the problem?
A: While DCM is a common aprotic solvent for amide couplings, two issues frequently arise with substrates like this compound:
-
Poor Solubility: As discussed, picolinic acids often have limited solubility in less polar aprotic solvents like DCM or THF.[1] If your starting material is not fully dissolved, the reaction becomes a heterogeneous mixture, leading to slow reaction rates and incomplete conversion. You may observe unreacted starting material even after extended reaction times.
-
Intermediate Stability: The activated species in these couplings (e.g., the O-acylisourea intermediate for carbodiimides) is highly reactive.[4] In a solvent where reagents are not fully solvated, side reactions can occur.
Solution:
-
Switch to a more polar aprotic solvent. N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent choices. They will readily dissolve the picolinic acid, the amine, the coupling agent, and any amine base (like DIPEA or triethylamine) used, creating a homogeneous and efficient reaction environment.
-
Consider a solvent mixture. If you must avoid DMF or DMSO, a mixture of DCM with a small amount of a more polar solvent can sometimes improve solubility enough to facilitate the reaction.
-
Verify Reagent Quality: Ensure your coupling agents and amine are anhydrous, as water will hydrolyze the activated intermediate.
Protocol: General Procedure for Amide Coupling
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv) in anhydrous DMF.
-
Reagent Addition: Add the desired amine (1.1 equiv) followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 equiv).
-
Activation: Add the coupling reagent, for example, HATU (1.2 equiv), portion-wise to the stirred solution at room temperature.
-
Reaction: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours at room temperature.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Section 3: Troubleshooting Guide for Suzuki-Miyaura Cross-Coupling
The C6-Cl bond is a suitable handle for palladium-catalyzed cross-coupling reactions to form C-C bonds. Solvent systems here are often more complex.
Q: I am attempting a Suzuki coupling with an arylboronic acid at the C6 position, but I only recover starting material. My catalyst is Pd(PPh₃)₄ in anhydrous toluene. What's wrong?
A: This is a classic issue in Suzuki couplings. The problem lies in the solvent system and the need for base activation of the boronic acid.
-
Anhydrous Conditions: While many reactions require anhydrous conditions, the Suzuki-Miyaura catalytic cycle often benefits from, or even requires, a small amount of water.[5] The transmetalation step, where the organic group is transferred from boron to palladium, is facilitated by a hydroxide-bridged intermediate.
-
Base and Solvent Immiscibility: You are likely using an inorganic base like K₂CO₃ or K₃PO₄. These are insoluble in toluene. Without proper mixing and a phase-transfer mechanism, the base cannot activate the boronic acid, and the catalytic cycle stalls before transmetalation.[6]
Solution:
-
Employ a Biphasic Solvent System: The most common and effective solution is to use a solvent system like 1,4-Dioxane/Water or Toluene/Water (typically in a 4:1 to 10:1 ratio). This allows the organic components (starting material, catalyst, boronic acid) to dissolve in the organic phase and the inorganic base to dissolve in the aqueous phase, with the reaction occurring at the interface.
-
Ensure Vigorous Stirring: In a biphasic system, vigorous stirring is essential to maximize the interfacial area where the reaction takes place.
-
Consider a Different Solvent: For homogeneous conditions, a polar aprotic solvent like DMF can be used, which may dissolve all components to some extent. However, biphasic systems are often more robust for this chemistry.
Table 1: Recommended Solvent/Base Systems for Suzuki Coupling
| Solvent System | Common Base | Temperature (°C) | Key Considerations |
| Toluene / H₂O | K₂CO₃, K₃PO₄ | 80 - 110 | Standard biphasic system. Good for many aryl chlorides. |
| 1,4-Dioxane / H₂O | K₂CO₃, K₃PO₄ | 80 - 100 | Excellent solvent for many organic substrates.[7] |
| THF / H₂O | Na₂CO₃, Cs₂CO₃ | 60 - 70 | Lower boiling point, suitable for more reactive substrates. |
| DMF (anhydrous) | Organic bases (e.g., Et₃N) | 60 - 120 | Can be used for homogeneous reactions, but may lead to side reactions at high temperatures. |
Section 4: Troubleshooting Guide for Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, enhanced by the carboxylic acid group, makes the C6-Cl bond susceptible to nucleophilic aromatic substitution (SNAr).
Q: My SNAr reaction with a secondary amine is not proceeding, even at high temperatures in refluxing THF. Why isn't the chloride being displaced?
A: The success of an SNAr reaction is highly dependent on stabilizing a key intermediate, and THF is often a poor choice for this role.
-
Mechanism and Intermediate: The SNAr mechanism proceeds via a negatively charged intermediate called a Meisenheimer complex.[8] The reaction rate is determined by the stability of this complex.
-
Solvent Role: Polar aprotic solvents are crucial for SNAr reactions because they effectively stabilize the anionic Meisenheimer complex through dipole-dipole interactions without solvating the nucleophile, thus preserving its reactivity.[9] THF has a relatively low polarity and is not as effective at this stabilization as other solvents.
-
Leaving Group: While chlorine is a viable leaving group for activated systems, the reaction still requires favorable conditions.[10]
Solution:
-
Switch to a High-Polarity Aprotic Solvent: The gold standard solvents for SNAr are DMSO , DMF , and NMP . These solvents will dramatically accelerate the reaction by stabilizing the Meisenheimer intermediate, often allowing the reaction to proceed at much lower temperatures.
-
Check Nucleophile Strength: Ensure your nucleophile is sufficiently strong. While secondary amines are good nucleophiles, their corresponding anions (formed with a strong base like NaH) are even more potent.
-
Base Choice: If your nucleophile is neutral (like an amine), a base is often required to neutralize the HCl generated. If the reaction is still slow, using a strong, non-nucleophilic base to deprotonate the nucleophile before reaction can increase its potency.
Section 5: Data Summary
Table 2: Estimated Solubility of this compound
Based on principles from related structures. Experimental verification is required.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | High | Excellent H-bond donor/acceptor.[1] |
| Methanol | Polar Protic | High | Good H-bond donor/acceptor. |
| DMSO | Polar Aprotic | Moderate to High | High polarity, H-bond acceptor. |
| DMF | Polar Aprotic | Moderate | Good polarity, H-bond acceptor. |
| Acetonitrile | Polar Aprotic | Low to Moderate | Lower polarity compared to DMF/DMSO.[1] |
| THF | Aprotic | Low | Primarily a non-polar solvent with a dipole. |
| Dichloromethane | Aprotic | Very Low | Insufficient polarity to dissolve the polar, H-bonding solute. |
| Toluene | Non-polar | Insoluble | Non-polar solvent cannot effectively solvate the polar molecule. |
References
- 1. mdpi.com [mdpi.com]
- 2. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 3. m.youtube.com [m.youtube.com]
- 4. fishersci.dk [fishersci.dk]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Deactivation in Reactions Involving 6-Chloro-4-methoxypicolinic Acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a critical challenge encountered in synthetic chemistry: catalyst deactivation, with a specific focus on reactions involving 6-Chloro-4-methoxypicolinic acid and related nitrogen-containing heterocyclic compounds.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science.[1][2] Its synthesis and subsequent functionalization often rely on transition metal-catalyzed cross-coupling reactions, where the stability and activity of the catalyst are paramount for achieving high yields and purity. However, the inherent properties of this substrate, particularly the presence of a pyridine nitrogen and a carboxylic acid group, can lead to complex interactions with the catalyst, often resulting in deactivation.[3] This guide will dissect the common causes of catalyst deactivation in this context and provide actionable strategies to mitigate these issues.
Part 1: Troubleshooting Guide - "My Reaction Isn't Working!"
This section addresses common observable problems in the laboratory and provides a systematic approach to diagnosing the root cause of catalyst deactivation.
Q1: My reaction has stalled, and I'm observing a black precipitate. What's happening?
A1: This is a classic sign of catalyst decomposition, leading to the formation of palladium black. [4]
The black solid consists of agglomerated palladium nanoparticles that have precipitated from the reaction mixture.[5] This reduces the number of active, accessible catalytic sites, causing the reaction to slow down or stop completely.[4]
Immediate Actions & Troubleshooting:
-
Improve Inert Atmosphere: Oxygen is a common culprit in catalyst decomposition. Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen).[5] Rigorously degas all solvents and reagents using methods like freeze-pump-thaw cycles or by bubbling with an inert gas.
-
Optimize Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation.[5] Depending on the ligand, a ratio of 1:1 to 4:1 (ligand:palladium) is often optimal.
-
Control Temperature: While heating is often necessary, excessive temperatures can accelerate the decomposition of the catalyst.[5]
-
Ensure Efficient Stirring: Inadequate mixing can lead to localized high concentrations of reagents, which can promote catalyst decomposition.[5]
Q2: The reaction is sluggish, and my yield is consistently low, even with fresh catalyst. Could the substrate be the problem?
A2: Yes, the structure of this compound itself presents several challenges that can inhibit or poison the catalyst.
Nitrogen-containing heterocycles are well-known catalyst poisons.[6][7] The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, forming a stable, inactive complex that halts the catalytic cycle.[3][8] This is often referred to as the "2-pyridyl problem," especially when the coupling site is adjacent to the nitrogen.[3]
Diagnostic Workflow for Substrate-Induced Deactivation:
Caption: Diagnostic workflow for troubleshooting low yields.
Q3: I suspect my catalyst is being poisoned. What are the likely culprits and how can I confirm this?
A3: Catalyst poisoning is the deactivation of a catalyst by strong chemical bonding of a substance to the active sites. [6] For palladium catalysts, common poisons include sulfur compounds, and nitrogen-containing heterocycles like pyridine.[7]
Potential Poisons and Their Sources:
| Poison Class | Potential Sources | Mitigation Strategy |
| Nitrogen Compounds | Starting material (this compound), amine bases, residual solvents (e.g., DMF).[8] | Use non-coordinating bases, high-purity solvents. |
| Sulfur Compounds | Impurities in reagents, contamination from other reactions. | Use high-purity reagents, dedicated glassware. |
| Halides | Excess halide ions from starting materials or additives. | Stoichiometric control of reagents. |
Analytical Techniques for Diagnosing Catalyst Poisoning:
To confirm the cause of deactivation, characterizing the spent catalyst is crucial.[9][10]
| Technique | Information Gained |
| X-ray Photoelectron Spectroscopy (XPS) | Detects the presence of poisons on the catalyst's surface and provides information on the oxidation state of the metal.[9] |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Quantifies the elemental composition of the catalyst, revealing the presence of poisoning elements. |
| Transmission Electron Microscopy (TEM) | Visualizes the morphology of the catalyst particles, showing signs of agglomeration or sintering.[11] |
Part 2: Frequently Asked Questions (FAQs)
Q4: What are the primary mechanisms of catalyst deactivation?
A4: Catalyst deactivation can occur through several mechanisms:
-
Poisoning: Strong chemisorption of species onto the active sites.[6]
-
Fouling/Coking: Deposition of carbonaceous materials on the catalyst surface, blocking active sites and pores.[12][13][14]
-
Thermal Degradation (Sintering): Agglomeration of metal particles at high temperatures, leading to a loss of active surface area.[11][15]
-
Leaching: Dissolution of the active metal from the support into the reaction medium.[16][17]
Caption: Major catalyst deactivation pathways.
Q5: Can a deactivated catalyst be regenerated?
A5: In some cases, yes. The feasibility of regeneration depends on the deactivation mechanism.
-
Deactivation by Coking: Catalysts deactivated by carbon deposition can often be regenerated by controlled oxidation (burning off the coke in air) or by washing with appropriate solvents.[18][19][20]
-
Deactivation by Poisoning: Regeneration from poisoning is more challenging. If the poison is reversibly bound, it may be removed by washing or thermal treatment.[21] However, strongly bound poisons may require more aggressive chemical treatments.
-
Deactivation by Sintering: Sintering is generally irreversible.
General Protocol for Catalyst Regeneration (from coking):
-
Solvent Washing: Wash the recovered catalyst with a solvent that can dissolve the organic residues. Chloroform and glacial acetic acid have been used effectively for this purpose.[21]
-
Drying: Dry the washed catalyst thoroughly under vacuum.
-
Calcination (for non-supported catalysts): Heat the catalyst in a controlled flow of air or an inert gas to burn off carbonaceous deposits.[18][22] The temperature should be carefully controlled to avoid sintering.
Q6: How can I choose a more robust catalyst for reactions with this compound?
A6: Selecting a catalyst system that is less susceptible to poisoning by nitrogen-containing compounds is key.
-
Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, and RuPhos can promote the desired catalytic cycle and sterically hinder the coordination of the pyridine nitrogen to the palladium center.[23]
-
Pre-catalysts: Modern pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) are often more stable and efficient at generating the active catalytic species.[23][24]
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands form very stable bonds with palladium and can be effective in challenging cross-coupling reactions.
Part 3: Experimental Protocols
Protocol 1: Standard Suzuki-Miyaura Coupling with this compound
This protocol provides a starting point for optimizing your reaction.
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 10-15 minutes.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane/water).[25] Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[25]
-
Work-up: Once complete, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[25]
Protocol 2: Characterization of a Spent Catalyst
This protocol outlines the steps for preparing a deactivated catalyst for analysis.
-
Recovery: After the reaction, carefully filter the reaction mixture to isolate the solid catalyst.
-
Washing: Wash the catalyst multiple times with the reaction solvent to remove any adsorbed organic material.
-
Drying: Dry the catalyst under high vacuum for several hours to remove all residual solvent.
-
Analysis: Submit the dried catalyst for analysis by XPS, ICP-MS, and/or TEM to identify poisons and observe morphological changes.[9][26][27]
Conclusion
Catalyst deactivation in reactions involving this compound is a multifaceted challenge that requires a systematic and informed approach to troubleshooting. By understanding the potential deactivation mechanisms—particularly poisoning by the nitrogen heterocycle—and by carefully selecting robust catalyst systems and optimizing reaction conditions, researchers can significantly improve the efficiency and success of their synthetic endeavors. This guide provides a foundation for diagnosing and overcoming these common hurdles, ultimately enabling the successful application of this important chemical building block.
References
- 1. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - Mattia Lopresti [mattialopresti.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 7. Catalyst_poisoning [chemeurope.com]
- 8. researchgate.net [researchgate.net]
- 9. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 10. uobabylon.edu.iq [uobabylon.edu.iq]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. azom.com [azom.com]
- 15. Studies on High-Temperature Evolution of Low-Loaded Pd Three-Way Catalysts Prepared by Laser Electrodispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. ss-pub.org [ss-pub.org]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. US4152291A - Regeneration of palladium hydrogenation catalyst - Google Patents [patents.google.com]
- 23. benchchem.com [benchchem.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. benchchem.com [benchchem.com]
- 26. Analysis of Catalysts | tasconusa.com [tasconusa.com]
- 27. Catalyst Characterization Techniques [hidenanalytical.com]
Validation & Comparative
A Comparative Analysis of 6-Chloro-4-methoxypicolinic Acid and Other Picolinic Acids: A Technical Guide for Researchers
This guide provides an in-depth comparative analysis of 6-Chloro-4-methoxypicolinic acid and other notable picolinic acid derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, physicochemical properties, and biological activities of these compounds, supported by experimental data and detailed protocols. Our objective is to offer a comprehensive resource that not only presents comparative data but also explains the causal relationships behind experimental choices and methodologies.
Introduction to Picolinic Acids: A Privileged Scaffold
Picolinic acid, a pyridine-2-carboxylic acid, and its derivatives represent a "privileged scaffold" in medicinal chemistry and agrochemical research. The arrangement of the carboxylic acid at the 2-position of the pyridine ring allows for bidentate chelation of metal ions, a property that underpins much of its biological activity. This scaffold is present in a variety of natural products with notable antitumor and antibacterial properties, such as streptonigrin and fusaric acid. The versatility of the picolinic acid core allows for a wide range of substitutions, leading to a diverse array of compounds with applications ranging from herbicides to potential therapeutics for cancer and neurodegenerative diseases.
This guide will focus on this compound, a synthetic derivative, and compare its projected and known characteristics with other well-documented picolinic acids, particularly those with established herbicidal or medicinal properties.
Synthesis and Characterization of Picolinic Acid Derivatives
The synthesis of substituted picolinic acids can be achieved through various routes, often starting from commercially available pyridine derivatives. The specific synthesis of this compound is not extensively detailed in peer-reviewed literature; however, a plausible synthetic pathway involves the hydrolysis of its corresponding ester, methyl 6-chloro-4-methoxypicolinate.
General Synthetic Workflow
A common strategy for synthesizing picolinic acids involves the modification of a pre-existing pyridine ring followed by the introduction or modification of the carboxylic acid moiety.
Caption: Generalized synthetic workflow for substituted picolinic acids.
Experimental Protocol: Synthesis of this compound via Ester Hydrolysis
This protocol is adapted from general procedures for the hydrolysis of picolinate esters.
Materials:
-
Methyl 6-chloro-4-methoxypicolinate
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl, concentrated)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve methyl 6-chloro-4-methoxypicolinate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add a solution of sodium hydroxide (1.5 eq) in water dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with concentrated hydrochloric acid. A precipitate should form.
-
Extract the product with dichloromethane (3 x volume).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Characterization Methods
The synthesized picolinic acids should be characterized using standard analytical techniques to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the chemical structure. For this compound, one would expect characteristic signals for the aromatic protons on the pyridine ring and the methoxy group protons.
-
Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches, and C-O stretches of the methoxy group.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a formic or phosphoric acid modifier) is a common starting point for the analysis of picolinic acids.[1][2]
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound, confirming its identity.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of picolinic acids, such as solubility and acidity (pKa), are critical determinants of their biological activity, influencing their absorption, distribution, metabolism, and excretion (ADME) profile in biological systems.
Solubility
The solubility of picolinic acids is influenced by the nature of their substituents. Generally, they are soluble in organic solvents and have limited solubility in water, which can be increased at higher pH due to the formation of the carboxylate salt.
Table 1: Predicted and Known Solubilities of Selected Picolinic Acids
| Compound | Structure | Predicted LogP | Water Solubility | Notes |
| This compound | 1.44 | Low | The chloro and methoxy groups increase lipophilicity compared to the parent picolinic acid. | |
| Picolinic Acid | 0.72 | Soluble | Parent compound with higher polarity. | |
| Picloram | 1.15 | 430 mg/L | A well-known herbicide with moderate water solubility.[3] | |
| Clopyralid | -1.86 | High | Another common herbicide with high water solubility due to the amino group. |
LogP values are computationally predicted and serve as an indication of lipophilicity.
Acidity (pKa)
The pKa of the carboxylic acid group in picolinic acids is a key parameter affecting their ionization state at physiological pH, which in turn influences their ability to cross biological membranes and interact with target proteins. The pKa can be determined experimentally via potentiometric titration.[4][5]
Experimental Protocol: Determination of pKa by Potentiometric Titration
-
Preparation: Prepare a ~1 mM solution of the picolinic acid derivative in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds).
-
Calibration: Calibrate a pH meter using standard buffers (pH 4, 7, and 10).
-
Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small increments.
-
Data Collection: Record the pH after each addition of the titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Caption: Workflow for pKa determination by potentiometric titration.
Comparative Biological Activity
The biological activity of picolinic acid derivatives is highly dependent on the nature and position of the substituents on the pyridine ring. This section will compare the known herbicidal activity of several picolinic acids and infer the potential activity of this compound based on structure-activity relationships.
Herbicidal Activity
Many picolinic acid derivatives function as synthetic auxins, a class of herbicides that mimic the plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately, plant death.[6] The herbicidal efficacy is often evaluated by determining the concentration required to inhibit root growth by 50% (IC₅₀).
Table 2: Herbicidal Activity (IC₅₀) of Picolinic Acid Derivatives Against Arabidopsis thaliana Root Growth
| Compound | Substituents | IC₅₀ (µM) | Reference |
| Picloram | 4-amino-3,5,6-trichloro | >10 | [7] |
| Halauxifen-methyl | 4-amino-3-chloro-6-(4-fluorophenyl) | ~0.02 | [7] |
| Compound V-7 | 4-amino-3,5-dichloro-6-(5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl) | 0.00044 | [7] |
| Compound V-8 | 4-amino-3,5-dichloro-6-(5-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl) | 0.00078 | [8] |
The data in Table 2 clearly demonstrates that the substitution pattern on the picolinic acid core has a dramatic impact on herbicidal activity. The introduction of an aryl-substituted pyrazolyl group at the 6-position, as seen in compounds V-7 and V-8, leads to a significant increase in potency compared to the older herbicide, picloram.[7][8]
Based on these structure-activity relationships, it can be inferred that this compound, while lacking the 4-amino group common to many auxinic herbicides, may still possess some biological activity. The chloro and methoxy substituents will influence its electronic properties and lipophilicity, which could affect its interaction with the target receptor. Further screening would be necessary to determine its specific herbicidal potential.
Antimicrobial and Cytotoxic Potential
Picolinic acid and its derivatives have also been investigated for their antimicrobial and cytotoxic activities. Picolinic acid itself has shown activity against Mycobacterium avium complex.[9] The chelation of metal ions is thought to be a key mechanism in its antimicrobial action.
Furthermore, various substituted pyridine derivatives have demonstrated significant cytotoxic effects against cancer cell lines.[8][10] For instance, certain trimethoxyphenyl pyridine derivatives have been shown to inhibit tubulin polymerization and induce apoptosis.[10] While no specific data exists for this compound, its structural similarity to other biologically active pyridine compounds suggests that it could be a candidate for screening in these therapeutic areas.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1.5-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 492 nm or 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Coordination Chemistry and Catalytic Applications
The ability of picolinic acids to act as bidentate ligands allows for the formation of stable coordination complexes with a variety of metal ions.[6] These metal complexes have found applications in catalysis and materials science. For example, copper(II) coordination polymers based on 2-picolinic acid have been shown to be effective catalysts in the synthesis of 1,4-disubstituted triazoles.[11] The electronic properties of the picolinic acid ligand, which can be tuned by substituents like the chloro and methoxy groups in this compound, can influence the catalytic activity of the corresponding metal complex.
Conclusion
This guide has provided a comparative overview of this compound and other picolinic acid derivatives. While specific experimental data for this compound is limited in the public domain, by examining the structure-activity relationships of related compounds and outlining established experimental protocols, we can project its potential properties and applications.
The herbicidal activity of picolinic acids is highly sensitive to the substitution pattern on the pyridine ring, with complex substituents at the 6-position often leading to high potency. The potential of this compound in this area, as well as in medicinal chemistry and catalysis, warrants further investigation. The experimental protocols detailed herein provide a solid foundation for researchers to synthesize, characterize, and evaluate this and other novel picolinic acid derivatives.
References
- 1. helixchrom.com [helixchrom.com]
- 2. researchgate.net [researchgate.net]
- 3. US10633341B2 - Picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]
- 4. jinjingchemical.com [jinjingchemical.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Herbicide Mode-Of-Action Summary [extension.purdue.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Antimicrobial activity of picolinic acid against extracellular and intracellular Mycobacterium avium complex and its combined activity with clarithromycin, rifampicin and fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Catalytic activity and mechanistic investigation of 1D 2-Picolinic acid based Cu(II) coordination polymer in the selective construction of 1,4-disubstituted triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Chloro-4-methoxypicolinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and agrochemical research, the picolinic acid scaffold has emerged as a privileged structure, serving as the foundation for a diverse array of biologically active compounds. Among these, derivatives of 6-Chloro-4-methoxypicolinic acid are of particular interest due to their potential as both therapeutic agents and herbicides. Understanding the nuanced relationships between their chemical structure and biological function is paramount for the rational design of more potent and selective molecules.
This guide provides an in-depth comparison of this compound derivatives, synthesizing findings from various studies to elucidate their structure-activity relationships (SAR). We will explore how subtle modifications to this core structure can dramatically influence its biological activity, with supporting experimental data and detailed protocols to guide future research.
The this compound Core: A Versatile Scaffold
The this compound molecule possesses several key features that make it an attractive starting point for chemical library synthesis. The pyridine ring is a common motif in many bioactive compounds, and the substituents at the 2, 4, and 6 positions offer distinct opportunities for chemical modification.
-
Carboxylic Acid (C2-position): This functional group is crucial for the biological activity of many picolinic acid derivatives, particularly those acting as auxin mimics in plants. It can be readily converted into esters and amides, allowing for the exploration of a wide range of chemical space and the modulation of properties such as cell permeability and metabolic stability.
-
Methoxy Group (C4-position): The electron-donating methoxy group influences the electronic properties of the pyridine ring. Its presence can impact the binding affinity of the molecule to its biological target.
-
Chloro Group (C6-position): The electron-withdrawing chlorine atom at this position is a key modulator of the molecule's reactivity and biological activity. In the context of herbicidal picolinates, this position is critical for interaction with the auxin receptor complex.
Structure-Activity Relationship Insights from Herbicidal Derivatives
Picolinic acid derivatives are a well-established class of synthetic auxin herbicides.[1][2] They mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately, plant death. The primary target of these herbicides is the TIR1/AFB family of F-box proteins, which are components of an E3 ubiquitin ligase complex.[2][3]
Modifications at the C6 Position: A Critical Determinant of Herbicidal Potency
Research on related picolinate herbicides has demonstrated that the substituent at the C6 position is a major determinant of herbicidal activity. While our core structure contains a chlorine atom at this position, studies on analogous compounds have shown that replacing it with other groups can significantly impact potency.
For instance, the replacement of the C6-chloro group with aryl or pyrazolyl moieties has led to the discovery of highly potent herbicides.[2] This suggests that steric bulk and electronic properties at this position are crucial for optimal interaction with the auxin co-receptor complex.
The Role of the Carboxylic Acid Group: Esters vs. Amides
The carboxylic acid at the C2 position is essential for the auxin-like activity. However, its derivatization into esters and amides can modulate the compound's properties. Esters, such as methyl or ethyl esters, can act as pro-herbicides, being hydrolyzed in the plant to release the active carboxylic acid. This can improve uptake and translocation within the plant.
Amide derivatives, on the other hand, can exhibit a different spectrum of biological activity. While they may have reduced herbicidal effects, they can be explored for other applications, such as anticancer agents.
Anticancer Potential of Picolinamide Derivatives
Interestingly, modifications of the picolinic acid scaffold, particularly the formation of amides, have led to the discovery of compounds with significant anticancer activity. The SAR in this context differs from that of herbicides, highlighting the versatility of this chemical class.
A study on benzamide and picolinamide derivatives as acetylcholinesterase inhibitors revealed that the bioactivity of picolinamide derivatives was generally stronger than that of their benzamide counterparts.[4] This underscores the importance of the pyridine nitrogen in mediating biological activity.
Comparative Anticancer Activity of Picolinamide Derivatives
The following table summarizes the in-vitro cytotoxic activity of a series of hypothetical 6-Chloro-4-methoxypicolinamide derivatives against a human cancer cell line. The data is illustrative and based on general trends observed in related studies.
| Compound ID | R Group (Amide) | IC50 (µM) |
| CMP-A1 | -NH2 | > 100 |
| CMP-A2 | -NHCH3 | 55.2 |
| CMP-A3 | -N(CH3)2 | 23.8 |
| CMP-A4 | -NH-Phenyl | 15.1 |
| CMP-A5 | -NH-(4-chlorophenyl) | 8.9 |
Analysis: The data suggests that increasing the lipophilicity of the amide substituent generally enhances anticancer activity. The unsubstituted amide (CMP-A1) is largely inactive, while the introduction of a methyl group (CMP-A2) confers moderate activity. The dimethylated analog (CMP-A3) shows improved potency. A significant increase in activity is observed with the introduction of an aromatic ring (CMP-A4), and further enhancement is seen with an electron-withdrawing substituent on the phenyl ring (CMP-A5).
Experimental Protocols
To facilitate further research and comparison, detailed protocols for the synthesis and biological evaluation of this compound derivatives are provided below.
General Synthesis of 6-Chloro-4-methoxypicolinamide Derivatives
Step-by-Step Procedure:
-
Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 6-Chloro-4-methoxypicolinoyl chloride.
-
Amide Formation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.
-
Add the desired primary or secondary amine (1.1 eq) and a base such as triethylamine (1.5 eq) dropwise.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-Chloro-4-methoxypicolinamide derivative.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[5][6][7][8]
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Herbicidal Activity Assessment (Root Growth Inhibition Assay)
This bioassay is a common method to evaluate the herbicidal potential of compounds by measuring their effect on the root growth of a model plant, such as Arabidopsis thaliana.[9][10]
Materials:
-
Arabidopsis thaliana seeds
-
Murashige and Skoog (MS) medium
-
Agar
-
Petri dishes
-
Test compounds dissolved in DMSO
Procedure:
-
Sterilize Arabidopsis thaliana seeds and place them on MS agar plates.
-
Cold-stratify the seeds at 4°C for 2-3 days to synchronize germination.
-
Prepare MS agar plates containing different concentrations of the test compounds.
-
After stratification, transfer the germinated seedlings to the plates containing the test compounds.
-
Place the plates vertically in a growth chamber with a long-day photoperiod (16h light/8h dark) at 22°C.
-
After 5-7 days, measure the length of the primary root of each seedling.
-
Calculate the percentage of root growth inhibition compared to the control (DMSO-treated) seedlings and determine the IC50 value.
Mechanism of Action: Auxin Signaling Pathway
As illustrated in the diagram, auxinic herbicides like the picolinic acid derivatives bind to the TIR1/AFB receptor, promoting the degradation of Aux/IAA transcriptional repressors.[11][12] This leads to the activation of auxin response factors (ARFs), which in turn upregulate the expression of genes that cause uncontrolled cell division and growth, ultimately resulting in the death of the plant.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel bioactive compounds. The SAR studies of related picolinic acid derivatives have provided a solid foundation for the rational design of new molecules with enhanced potency and selectivity. For herbicidal applications, modifications at the C6 position appear to be a fruitful avenue for exploration. For anticancer drug discovery, the synthesis and evaluation of a diverse library of picolinamide derivatives are warranted.
The experimental protocols provided in this guide offer a standardized framework for the synthesis and biological evaluation of these compounds, enabling robust and reproducible research. Future studies should focus on a systematic exploration of the chemical space around the this compound core, coupled with quantitative SAR (QSAR) and molecular modeling to further refine the design of next-generation herbicides and therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. atcc.org [atcc.org]
- 7. MTT (Assay protocol [protocols.io]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Seedling growth inhibitor herbicides | UMN Extension [extension.umn.edu]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
"comparing the efficacy of fungicides derived from different picolinic acids"
For professionals in agricultural science and drug development, the emergence of novel fungicides is a critical area of research. Picolinic acid, a pyridine-based organic compound, has given rise to a significant class of fungicides known as picolinamides. This guide provides an in-depth comparison of the efficacy of these fungicides, grounded in experimental data and field-proven insights. We will delve into their mechanism of action, compare key examples like fenpicoxamid and florylpicoxamid, and provide detailed protocols for their evaluation, all while maintaining the highest standards of scientific integrity.
Introduction to Picolinamide Fungicides: A Novel Mode of Action
Picolinamide fungicides represent a significant advancement in the control of fungal pathogens, particularly in cereals and sugar beets.[1] They are classified by the Fungicide Resistance Action Committee (FRAC) as Quinone inside Inhibitors (QiIs), belonging to FRAC Group 21.[1][2] This classification highlights their unique mode of action, which targets the Qi site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain of fungi.[1][3] By binding to this site, picolinamides disrupt the electron transport chain, leading to the inhibition of fungal respiration and subsequent cell death.[1][3]
This mechanism is critically important because it differs from that of other widely used fungicides, such as the Quinone outside Inhibitors (QoIs, or strobilurins) and the DeMethylation Inhibitors (DMIs).[1][3] This distinction means that picolinamides are not subject to cross-resistance with these other fungicide classes, making them a valuable tool in fungicide resistance management programs.[1][4]
Comparative Efficacy of Leading Picolinamide Fungicides
The two most prominent examples of picolinamide fungicides are fenpicoxamid and florylpicoxamid. Both have demonstrated high efficacy against a range of economically important fungal diseases.
Fenpicoxamid
Fenpicoxamid, derived from the natural antifungal product UK-2A, was the first picolinamide fungicide to be introduced.[3][4] It exhibits strong fungicidal activity against several ascomycete fungi, most notably Zymoseptoria tritici, the causal agent of Septoria tritici blotch in wheat.[4][5] Greenhouse tests have shown that the efficacy of fenpicoxamid against Z. tritici is comparable to that of the succinate dehydrogenase inhibitor (SDHI) fungicide, fluxapyroxad.[4]
Field trials in Europe have consistently demonstrated strong control of Z. tritici with fenpicoxamid, with an average of 82% control at an application rate of 100 g active substance per hectare.[4] It also provides both protectant and curative activity.[6]
Florylpicoxamid
Florylpicoxamid is a second-generation, fully synthetic picolinamide that has shown a broad spectrum of activity against at least 21 different plant pathogenic fungi.[7] It is particularly potent against Zymoseptoria tritici, with an in vitro 80% growth inhibition (EC80) at 0.0046 mg/L and 80% disease control in planta at 0.03 mg/L as a preventative treatment.[7]
Head-to-Head Comparison: Fenpicoxamid vs. Florylpicoxamid
Direct comparative studies, particularly in the control of Cercospora leaf spot (Cercospora beticola) in sugar beet, have provided valuable insights into the relative efficacy of these two fungicides. In Hungarian field trials conducted in 2020 and 2021, both fenpicoxamid and florylpicoxamid demonstrated superior efficacy compared to the standard DMI fungicides difenoconazole and epoxiconazole.[3][6]
At an application rate of 75 g active substance per hectare, both fenpicoxamid and florylpicoxamid provided significantly better control of Cercospora leaf spot than difenoconazole applied at 100 g a.s./ha.[3][6] Furthermore, at higher rates (100-150 g a.s./ha), both picolinamides showed comparable or superior efficacy to epoxiconazole at 125 g a.s./ha.[3][6]
Table 1: Comparative Efficacy of Picolinamide Fungicides against Cercospora Leaf Spot in Sugar Beet (2020-2021) [3][6]
| Fungicide | Application Rate (g a.s./ha) | Efficacy (% Control) |
| Fenpicoxamid | 75 | 76.45 |
| 100 | Comparable to Epoxiconazole @ 125 g a.s./ha | |
| 150 | Superior to Epoxiconazole @ 125 g a.s./ha | |
| Florylpicoxamid | 75 | 77.63 |
| 100 | Comparable to Epoxiconazole @ 125 g a.s./ha | |
| 150 | Superior to Epoxiconazole @ 125 g a.s./ha | |
| Difenoconazole | 100 | 67.91 |
| Epoxiconazole | 125 | - |
Mechanism of Action and Cellular Impact
The primary target of picolinamide fungicides is the mitochondrial respiratory chain, a fundamental process for energy production in fungi.
Caption: Picolinamide fungicides inhibit Complex III at the Qi site.
The inhibition of Complex III by picolinamides leads to a cascade of downstream effects. The disruption of the electron transport chain results in an accumulation of reactive oxygen species (ROS), which can cause oxidative damage to cellular components such as lipids, proteins, and DNA.[1][5] This oxidative stress, coupled with the depletion of ATP, can trigger programmed cell death (apoptosis) in the fungal cell.[1]
Furthermore, mitochondrial dysfunction is known to activate cellular stress signaling pathways, such as the High Osmolarity Glycerol (HOG) and Cell Wall Integrity (CWI) pathways, which are mediated by Mitogen-Activated Protein Kinases (MAPKs).[8][9] While these pathways are typically involved in adaptation to stress, their prolonged activation due to fungicide-induced mitochondrial damage can ultimately contribute to cell death.[8]
References
- 1. Reactive oxidant species induced by antifungal drugs: identity, origins, functions, and connection to stress-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Novel Picolinamide Fungicides (QiI) for Controlling Cercospora beticola Sacc. in Sugar Beet | MDPI [mdpi.com]
- 4. annualreviews.org [annualreviews.org]
- 5. ROS-induced Oxidative Injury involved in Pathogenesis of Fungal Keratitis via p38 MAPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scialert.net [scialert.net]
- 7. Reactive oxygen species in phytopathogenic fungi: signaling, development, and disease. | Semantic Scholar [semanticscholar.org]
- 8. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional analysis of the MAPK pathways in fungi | Revista Iberoamericana de Micología [elsevier.es]
A Spectroscopic Journey: Characterizing 6-Chloro-4-methoxypicolinic Acid and Its Synthetic Precursors
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical synthesis and drug development, a thorough understanding of the structural characteristics of active pharmaceutical ingredients (APIs) and their synthetic intermediates is paramount. This guide provides an in-depth spectroscopic comparison of 6-Chloro-4-methoxypicolinic acid, a valuable building block in medicinal chemistry, and its key precursors: 2,6-dichloro-4-methoxypyridine and 2,4,6-trichloropyridine. By examining their distinct signatures in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), we offer a detailed roadmap for researchers to confidently identify and differentiate these compounds throughout the synthetic process.
Introduction
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its journey from simpler, commercially available precursors involves key chemical transformations that progressively build its molecular complexity. Spectroscopic analysis at each stage is not merely a quality control measure but a fundamental tool for confirming reaction success, identifying potential byproducts, and ensuring the integrity of the final product. This guide will dissect the spectroscopic nuances of the target molecule and its precursors, providing the foundational knowledge for robust analytical monitoring.
Synthetic Pathway Overview
The synthesis of this compound typically proceeds through a multi-step pathway, beginning with a more heavily halogenated pyridine derivative. A common and logical synthetic route involves the selective methoxylation of a dichlorinated pyridine, which itself can be derived from a trichlorinated precursor. This strategic progression allows for the stepwise introduction of the desired functional groups.
Caption: Synthetic route to this compound.
Spectroscopic Comparison
The following sections detail the characteristic spectroscopic features of this compound and its precursors. The data presented is a synthesis of available literature values and predictive analysis based on established principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides an unparalleled view of the molecular skeleton, revealing the connectivity and chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
¹H NMR Spectroscopy
The ¹H NMR spectra of these compounds are distinguished by the number, multiplicity, and chemical shifts of the aromatic protons on the pyridine ring, as well as the presence of the methoxy group protons.
| Compound | Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| 2,4,6-Trichloropyridine | H-3, H-5 | ~7.4 | s |
| 2,6-Dichloro-4-methoxypyridine | H-3, H-5 | ~6.8 | s |
| -OCH₃ | ~3.9 | s | |
| This compound | H-3 | ~7.2 | s |
| H-5 | ~7.0 | s | |
| -OCH₃ | ~4.0 | s | |
| -COOH | ~13.0 (broad) | s |
Causality Behind Chemical Shifts: The progressive substitution on the pyridine ring significantly influences the electron density and thus the chemical shifts of the remaining protons. The introduction of the electron-donating methoxy group in 2,6-dichloro-4-methoxypyridine shields the H-3 and H-5 protons, causing a noticeable upfield shift compared to 2,4,6-trichloropyridine. In the final product, the deshielding effect of the carboxylic acid group and the continued presence of the electron-donating methoxy group lead to two distinct singlets for the aromatic protons. The carboxylic acid proton itself appears as a characteristic broad singlet at a very downfield chemical shift.
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide a clear fingerprint of the carbon framework of each molecule.
| Compound | Predicted ¹³C Chemical Shifts (δ, ppm) |
| 2,4,6-Trichloropyridine | ~152 (C2/C6), ~145 (C4), ~125 (C3/C5) |
| 2,6-Dichloro-4-methoxypyridine | ~165 (C4), ~151 (C2/C6), ~110 (C3/C5), ~56 (-OCH₃) |
| This compound | ~168 (COOH), ~165 (C4), ~150 (C6), ~148 (C2), ~112 (C5), ~109 (C3), ~57 (-OCH₃) |
Structural Insights from ¹³C NMR: The symmetry of 2,4,6-trichloropyridine and 2,6-dichloro-4-methoxypyridine is evident in their ¹³C NMR spectra, which show fewer signals than the number of carbons due to equivalence. The introduction of the carboxylic acid group in the final product breaks this symmetry, resulting in distinct signals for all seven carbon atoms. The carbonyl carbon of the carboxylic acid is a key diagnostic peak, appearing significantly downfield.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy probes the vibrational modes of molecules, providing valuable information about the functional groups present.
| Compound | Key Characteristic IR Absorptions (cm⁻¹) | Functional Group |
| 2,4,6-Trichloropyridine | 1550-1530, 1430-1400 | C=C/C=N stretching (aromatic ring) |
| 850-750 | C-Cl stretching | |
| 2,6-Dichloro-4-methoxypyridine | 2950-2850 | C-H stretching (methoxy) |
| 1600-1580, 1480-1400 | C=C/C=N stretching (aromatic ring) | |
| 1250-1200 | C-O stretching (aryl ether) | |
| 850-750 | C-Cl stretching | |
| This compound | 3300-2500 (broad) | O-H stretching (carboxylic acid) |
| 2950-2850 | C-H stretching (methoxy) | |
| ~1700 | C=O stretching (carboxylic acid) | |
| 1600-1580, 1480-1400 | C=C/C=N stretching (aromatic ring) | |
| 1250-1200 | C-O stretching (aryl ether) | |
| 850-750 | C-Cl stretching |
Interpreting Vibrational Changes: The FT-IR spectrum of 2,4,6-trichloropyridine is relatively simple, dominated by aromatic ring vibrations and C-Cl stretches. The appearance of C-H and C-O stretching bands in 2,6-dichloro-4-methoxypyridine clearly indicates the successful installation of the methoxy group. The most dramatic change is observed in the spectrum of this compound, with the appearance of a very broad O-H stretch and a strong C=O stretch, which are definitive markers for the carboxylic acid functionality.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Pathways (Predicted) |
| 2,4,6-Trichloropyridine | C₅H₂Cl₃N | 182.44 | [M]⁺•, [M-Cl]⁺, [M-C₂H₂N]⁺ |
| 2,6-Dichloro-4-methoxypyridine | C₆H₅Cl₂NO | 178.02 | [M]⁺•, [M-CH₃]⁺, [M-CO]⁺, [M-Cl]⁺ |
| This compound | C₇H₆ClNO₃ | 187.58 | [M]⁺•, [M-OH]⁺, [M-COOH]⁺, [M-Cl]⁺, [M-CH₃]⁺ |
Decoding Fragmentation Patterns: The mass spectra of these compounds are characterized by isotopic patterns due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). For 2,4,6-trichloropyridine, the molecular ion peak will be accompanied by M+2, M+4, and M+6 peaks corresponding to the different combinations of chlorine isotopes. A key fragmentation is the loss of a chlorine radical. For 2,6-dichloro-4-methoxypyridine, fragmentation often involves the loss of a methyl radical from the methoxy group or a chlorine radical. The mass spectrum of this compound is expected to show characteristic losses of the hydroxyl group (-17 amu) and the entire carboxyl group (-45 amu) from the molecular ion.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, adherence to standardized experimental protocols is essential.
NMR Data Acquisition Workflow
Caption: Standard workflow for NMR data acquisition.
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay).
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Referencing: Reference the chemical shifts to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
FT-IR Data Acquisition Workflow
Caption: Standard workflow for FT-IR data acquisition.
Protocol (ATR Method):
-
Background Collection: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and ensure good contact using the pressure arm.
-
Spectrum Acquisition: Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Data Processing: Process the spectrum, which may include baseline correction and atmospheric compensation.
Mass Spectrometry (GC-MS) Data Acquisition Workflow
Caption: Standard workflow for GC-MS data acquisition.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the analyte in a volatile solvent such as dichloromethane or ethyl acetate.
-
Injection: Inject a small volume (typically 1 µL) of the solution into the gas chromatograph.
-
Separation: The compound is vaporized and separated from other components on a capillary column with a defined temperature program.
-
Ionization: As the compound elutes from the column, it enters the mass spectrometer's ion source and is ionized, typically by electron impact (EI).
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Conclusion
The spectroscopic techniques of NMR, FT-IR, and MS provide a powerful and complementary suite of tools for the unambiguous characterization of this compound and its synthetic precursors. Each technique offers a unique window into the molecular structure, from the atomic connectivity revealed by NMR to the functional groups identified by FT-IR and the molecular weight and fragmentation patterns determined by MS. By understanding the characteristic spectroscopic signatures of each compound in the synthetic pathway, researchers can ensure the efficient and reliable production of this important pharmaceutical intermediate, upholding the principles of scientific integrity and quality assurance in drug development.
A Comparative Guide to Reagents in 6-Substituted-4-Methoxypicolinate Synthesis: Beyond 6-Chloro-4-methoxypicolinic Acid
This guide provides an in-depth comparison of alternative reagents to 6-Chloro-4-methoxypicolinic acid, a critical building block in medicinal and agricultural chemistry. We will explore the performance of direct analogs and alternative synthetic strategies, supported by experimental data and protocols, to empower researchers in drug development and process chemistry to make informed decisions for their specific synthetic challenges.
The Central Role of this compound
This compound (CAS 88912-21-4) is a highly versatile heterocyclic building block.[1][2][3][4] Its value stems from the orthogonal reactivity of its functional groups: the carboxylic acid, primed for amide or ester formation, and the C6-chloro substituent, which serves as a reliable handle for carbon-carbon and carbon-heteroatom bond formation. The electron-withdrawing nature of the pyridine nitrogen and the chloro-substituent activates the C6 position for nucleophilic aromatic substitution (SNAr), while also making it an excellent substrate for transition-metal-catalyzed cross-coupling reactions.
This scaffold is particularly prevalent in the synthesis of high-value agrochemicals, such as the 6-aryl-4-aminopicolinate class of herbicides.[5] In these syntheses, the 6-chloro group is typically displaced by an aryl group via a Suzuki-Miyaura coupling reaction.
Caption: Key reaction pathways for this compound.
The Rationale for Seeking Alternatives
While effective, the 6-chloro derivative is not always the optimal choice. The primary drivers for seeking alternatives include:
-
Reactivity: The carbon-chlorine bond is strong, often requiring higher temperatures, higher catalyst loadings, or more electron-rich coupling partners for efficient cross-coupling compared to its heavier halogen counterparts. This can be detrimental to sensitive functional groups elsewhere in the molecule.
-
Process Efficiency: Sluggish reactions can lead to longer cycle times and the formation of impurities, complicating scale-up and purification in an industrial setting.
-
Novel Reactivity: Exploring alternative reagents can unlock new synthetic pathways, such as decarboxylative couplings, which offer a fundamentally different and potentially more atom-economical approach.
Direct Analogs: A Head-to-Head Comparison
The most straightforward alternatives to the 6-chloro compound involve replacing the chlorine with a more reactive leaving group.
The Workhorse Alternative: 6-Bromo-4-methoxypicolinic Acid
The 6-bromo analog is a frequently used and highly effective alternative. The C-Br bond is weaker than the C-Cl bond, which significantly facilitates the oxidative addition step—often the rate-limiting step—in palladium-catalyzed cross-coupling cycles. This translates to milder reaction conditions, shorter reaction times, and often, higher yields. For instance, improved processes for synthesizing 6-aryl-4-aminopicolinate herbicides explicitly leverage the higher reactivity of 6-bromo precursors to achieve better outcomes compared to their 6-chloro counterparts.[5]
The High-Reactivity Option: 6-(Triflyloxy)-4-methoxypicolinic Acid
For particularly challenging transformations, a triflate (trifluoromethanesulfonate) group is an exceptional leaving group. Pyridyl triflates are significantly more reactive than the corresponding halides in cross-coupling reactions. Their use can enable couplings that are sluggish or fail with chloro or even bromo derivatives, often proceeding at or below room temperature. This is especially valuable in late-stage functionalization of complex molecules where preserving stereochemistry and sensitive functional groups is paramount.[6] The primary drawback is the higher cost and potentially lower stability of the triflate precursor.
Comparative Data Summary
The following table summarizes the key performance differences between these direct analogs.
| Feature | 6-Chloro | 6-Bromo | 6-Triflyloxy (Triflate) |
| Relative Reactivity | Good | Excellent | Superior |
| Typical Reaction Temp. | 80-120 °C | 60-100 °C | 25-80 °C |
| Typical Pd Catalyst Loading | Moderate-High | Low-Moderate | Low |
| Relative Cost | Baseline (1x) | Moderate (~2-5x) | High (~10-20x) |
| Stability | High | High | Moderate (sensitive to hydrolysis) |
| Key Advantage | Low cost, high availability | Excellent balance of reactivity and cost | Highest reactivity for difficult couplings |
| Key Disadvantage | Lower reactivity | Higher cost than chloro | High cost, lower stability |
Alternative Synthetic Strategies: Decarboxylative Cross-Coupling
A more innovative approach bypasses the need for a pre-installed leaving group at the C6 position altogether. Palladium-catalyzed decarboxylative cross-coupling uses the carboxylic acid moiety of the picolinic acid itself as the reactive handle to form a new C-C bond with an aryl halide.[7]
This strategy offers several advantages:
-
Atom Economy: It avoids a halogenation/triflation step, reducing waste.
-
Novel Disconnection: It fundamentally changes the synthetic strategy, potentially simplifying the overall route to the target molecule.
-
Accessibility: The parent 4-methoxypicolinic acid may be more readily accessible or cheaper than its halogenated derivatives.
While powerful, this method requires careful optimization of the catalyst system and reaction conditions, and its substrate scope may differ from traditional cross-coupling methods.
References
- 1. keyorganics.net [keyorganics.net]
- 2. This compound | 88912-21-4 [sigmaaldrich.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. chemscene.com [chemscene.com]
- 5. WO2021188654A1 - Improved synthesis of 6-aryl-4-aminopicolinates - Google Patents [patents.google.com]
- 6. Triflic Acid-Mediated Rearrangements of 3-methoxy-8-oxabicyclo[3.2.1]octa-3,6-dien-2-ones: Synthesis of Methoxytropolones and Furans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arylation of 2-substituted pyridines via Pd-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthesis of 6-Chloro-4-methoxypicolinic Acid: An Evaluation of Established and Novel Routes
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-4-methoxypicolinic acid is a key heterocyclic building block in the synthesis of a variety of pharmacologically active compounds and agrochemicals. The precise arrangement of its substituents—a chlorine atom, a methoxy group, and a carboxylic acid on the pyridine ring—makes it a valuable scaffold for generating molecules with diverse biological activities. As the demand for efficient and sustainable chemical processes grows, the development and validation of new synthetic routes to such important intermediates are of paramount importance. This guide provides an in-depth comparison of an established, multi-step synthesis of this compound with a more recent, convergent approach, offering insights into the practical advantages and disadvantages of each methodology.
Established Synthetic Route: A Linear Approach from 2-Picoline
A widely recognized and practiced synthesis of this compound follows a linear sequence starting from the readily available 2-picoline. This multi-step process involves oxidation, chlorination, and subsequent functional group manipulations to arrive at the target molecule.
Reaction Scheme:
Caption: Established linear synthesis of this compound.
Rationale and In-Depth Analysis
The initial oxidation of 2-picoline to 2-picolinic acid is a standard transformation, often employing strong oxidizing agents like potassium permanganate (KMnO4).[1] While effective, this step can generate significant manganese dioxide waste, posing environmental and work-up challenges.
The subsequent chlorination of 2-picolinic acid can be achieved using reagents like thionyl chloride (SOCl2).[2] This step introduces the chloro-substituent at the 6-position. The introduction of the methoxy group at the 4-position is a more complex step, often requiring the protection of the carboxylic acid as a methyl ester, followed by a nucleophilic substitution reaction.
The final step involves the hydrolysis of the methyl ester to yield the desired this compound. This is typically a straightforward saponification reaction using a base like sodium hydroxide.
Advantages of the Established Route:
-
Readily available starting material: 2-Picoline is an inexpensive and widely available commodity chemical.
-
Well-understood reactions: The individual transformations are classic organic reactions with extensive literature precedent.
Disadvantages of the Established Route:
-
Multi-step process: The linear nature of the synthesis can lead to lower overall yields.
-
Harsh reagents and waste generation: The use of strong oxidizing agents and chlorinating agents raises safety and environmental concerns.
-
Potential for side reactions: Each step carries the risk of incomplete conversion and the formation of byproducts, necessitating careful purification.
A Novel, Convergent Synthetic Approach
Recent advancements in synthetic methodology have paved the way for more efficient and convergent routes to highly substituted pyridines. A promising alternative to the linear approach involves the construction of the pyridine ring with the desired substituents already in place or introduced in a more streamlined fashion. This guide proposes a novel convergent synthesis starting from 4,6-dichloronicotinic acid.
Reaction Scheme:
Caption: A plausible novel synthetic pathway for this compound.
Rationale and In-Depth Analysis
This proposed route begins with the commercially available 4,6-dichloronicotinic acid. The key to this strategy lies in the selective functionalization of the dichlorinated pyridine ring.
The initial esterification protects the carboxylic acid and facilitates the subsequent nucleophilic aromatic substitution. The selective methoxylation at the C4 position is a critical step, driven by the electronic properties of the pyridine ring. The reduction of the ester to the corresponding alcohol, followed by oxidation to the aldehyde, sets the stage for the final oxidation to the carboxylic acid. This final oxidation step can be accomplished using a variety of mild oxidizing agents.
Advantages of the Novel Route:
-
Convergent approach: Key substituents are introduced early in the synthesis, potentially leading to a higher overall yield.
-
Greater control over regioselectivity: The starting material provides a pre-defined substitution pattern, minimizing the formation of isomers.
-
Milder reaction conditions: The potential to use more selective and milder reagents in the later stages can improve the safety and environmental profile of the synthesis.
Disadvantages of the Novel Route:
-
Availability and cost of starting material: While commercially available, 4,6-dichloronicotinic acid may be more expensive than 2-picoline.
-
Multiple steps still required: Although more convergent, the synthesis still involves several distinct transformations.
Comparative Analysis of Synthetic Routes
| Parameter | Established Route (from 2-Picoline) | Novel Route (from 4,6-Dichloronicotinic acid) |
| Starting Material | 2-Picoline (readily available, low cost) | 4,6-Dichloronicotinic acid (commercially available, higher cost) |
| Number of Steps | 4-5 | 5 |
| Overall Yield | Potentially lower due to linear nature | Potentially higher due to convergent strategy |
| Reagents & Safety | Strong oxidants (KMnO4), chlorinating agents (SOCl2) | Milder reagents may be applicable in later steps |
| Waste Generation | Significant (e.g., MnO2) | Potentially less hazardous waste |
| Scalability | Well-established for large-scale production | May require more optimization for scale-up |
| Purification | Multiple chromatographic purifications may be needed | Purification may be more straightforward due to fewer side products |
Experimental Protocols
Established Route: Hydrolysis of Methyl 6-chloro-4-methoxypicolinate
Materials:
-
Methyl 6-chloro-4-methoxypicolinate
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Condenser
-
pH meter or pH paper
Procedure:
-
Dissolve methyl 6-chloro-4-methoxypicolinate in methanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide to the flask.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Dilute the residue with deionized water and cool in an ice bath.
-
Acidify the solution to pH 2-3 with hydrochloric acid, which will cause the product to precipitate.
-
Collect the solid product by filtration, wash with cold deionized water, and dry under vacuum to yield this compound.
Novel Route: A Note on the Final Oxidation Step
The final step in the proposed novel route is the oxidation of 6-Chloro-4-methoxynicotinaldehyde to the corresponding carboxylic acid. A variety of oxidizing agents can be employed for this transformation. A common and effective method is the Pinnick oxidation, which utilizes sodium chlorite (NaClO2) in the presence of a scavenger for hypochlorous acid, such as 2-methyl-2-butene. This method is known for its high yields and tolerance of various functional groups.
Conclusion
The choice of a synthetic route for this compound depends on several factors, including the scale of the synthesis, cost considerations, and environmental regulations. The established route, while longer and potentially lower-yielding, utilizes a very inexpensive starting material and well-understood chemistry. The proposed novel route offers the potential for higher overall yields and a better environmental profile due to its convergent nature and the possibility of using milder reagents. For researchers and drug development professionals, the novel approach presents an attractive alternative that warrants further investigation and optimization, particularly for the synthesis of analogues and in the context of developing more sustainable chemical processes. The validation of such new routes is crucial for advancing the efficiency and environmental friendliness of pharmaceutical and agrochemical manufacturing.
References
A Senior Application Scientist's Guide to Catalyst Selection for the Functionalization of 6-Chloro-4-methoxypicolinic Acid
For researchers, medicinal chemists, and professionals in drug development, the efficient and selective functionalization of heterocyclic scaffolds is a cornerstone of molecular design and synthesis. 6-Chloro-4-methoxypicolinic acid represents a versatile building block, offering multiple reaction handles. However, the true potential of this substrate is unlocked through the judicious selection of a catalyst to modulate the reactivity of its C6-chloro substituent. This guide provides an in-depth comparison of catalytic systems for the most pertinent cross-coupling reactions of this compound, grounded in mechanistic principles and supported by experimental data from analogous systems.
The Strategic Importance of Catalyst Selection
The chlorine atom at the C6 position of the pyridine ring is the primary site for synthetic elaboration. Its reactivity is influenced by the electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid, albeit tempered by the electron-donating methoxy group. Achieving high yields and selectivities in cross-coupling reactions hinges on the choice of the metallic catalyst (most commonly palladium, nickel, or copper) and, critically, the ancillary ligands that modulate the metal's electronic and steric properties. This guide will benchmark catalyst performance across three key transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and cyanation.
Benchmarking Catalyst Performance: A Comparative Analysis
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a preeminent method for creating carbon-carbon bonds. For an electron-rich chloropyridine substrate, the choice of a palladium catalyst and ligand is critical to facilitate the often rate-limiting oxidative addition step.
Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines
| Catalyst System (Palladium Source / Ligand) | Base | Solvent | Temp. (°C) | Typical Yield (%) (for analogous chloropyridines) | Key Considerations & References |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 70-90 | A classic, versatile catalyst, though may require higher temperatures and longer reaction times.[1] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 | Highly active for challenging substrates, often allowing for lower catalyst loadings and milder conditions.[2] |
| Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | 50 | Moderate | Effective for some chloropyrimidines, indicating potential for related heterocycles.[1] |
| Pd(dppf)Cl₂ | Na₂CO₃ | 1,4-Dioxane | Reflux | 67-69 | A robust and widely used catalyst for a range of heteroaryl couplings.[3] |
| NiCl₂(dppp) | K₃PO₄ | Toluene | 110 | 48-98 | A cost-effective and highly active nickel-based alternative, particularly for unreactive aryl chlorides.[4] |
Expert Insights: For this compound, a palladium system with a highly electron-rich and bulky phosphine ligand, such as SPhos, is recommended as a starting point to overcome the electron-donating effect of the methoxy group and the potential for substrate inhibition. Nickel catalysts, like NiCl₂(dppp), present a more economical and often highly effective alternative, especially for large-scale synthesis where cost is a significant factor.[4]
Experimental Workflow: Suzuki-Miyaura Coupling
References
Safety Operating Guide
Proper Disposal of 6-Chloro-4-methoxypicolinic Acid: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Chloro-4-methoxypicolinic acid, a halogenated aromatic compound. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. The causality behind each step is explained to foster a deeper understanding of safe laboratory practices.
Hazard Identification and Risk Assessment
Before handling this compound for any purpose, including disposal, it is imperative to be thoroughly familiar with its potential hazards.
Primary Hazards:
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
In the event of a fire, hazardous decomposition products can be formed, including carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.[2]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is non-negotiable when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | Protects against splashes and airborne particles of the chemical, preventing serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can lead to irritation. Ensure gloves are appropriate for the specific solvent and breakthrough time if the compound is in solution. |
| Body Protection | A laboratory coat. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used. | Minimizes inhalation of dust or vapors, which can cause respiratory tract irritation. |
Waste Segregation and Collection: A Critical Step
The cornerstone of proper chemical waste disposal is meticulous segregation. Halogenated organic compounds must not be mixed with non-halogenated waste streams.[3][4][5] This is primarily due to the different disposal requirements and higher costs associated with treating halogenated waste.[6]
Experimental Protocol for Waste Collection:
-
Designate a Waste Container: Use a clearly labeled, non-reactive container specifically for halogenated organic waste.[3] The container should be made of a material compatible with this compound and any solvents used.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration if in solution.[3]
-
Chemical Compatibility: Never mix incompatible wastes. The mixing of incompatible chemicals can result in violent reactions, heat generation, and the release of toxic gases.[7]
-
Container Management: Keep the waste container securely sealed when not in use to prevent the release of vapors. Do not overfill the container; allow for at least 10% headspace for expansion.[4]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Minor Spill Procedure:
-
Evacuate and Ventilate: Ensure the area is well-ventilated.
-
Wear Appropriate PPE: Don the full PPE as outlined in the table above.
-
Containment: Use an inert absorbent material (e.g., vermiculite, sand) to absorb the spilled material.
-
Collection: Carefully sweep or scoop the absorbed material and the spilled solid into a designated hazardous waste container.[2]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
Major Spill: In the case of a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) office.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the disposal of this compound.
Caption: Disposal workflow for this compound.
Final Disposal Method
The recommended and generally mandated method for the disposal of halogenated organic compounds is high-temperature incineration.[9] This process is conducted at a licensed hazardous waste disposal facility.
Why Incineration?
-
Destruction of Hazardous Compounds: Incineration at high temperatures (typically 1,100°C – 1,200°C for halogenated compounds) breaks down the organic molecule into less harmful components.[9]
-
Environmental Protection: When coupled with appropriate flue gas cleaning systems, incineration minimizes the release of harmful substances into the environment.
Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[2][6]
EPA Hazardous Waste Codes
While a specific waste code for this compound is not explicitly listed, it would likely fall under the "F" list of hazardous wastes from non-specific sources due to its nature as a halogenated organic compound. The most relevant codes would be:
-
F002: The following spent halogenated solvents... and still bottoms from the recovery of these spent solvents and spent solvent mixtures.[10] (Applicable if dissolved in a listed solvent).
-
F024: Wastes, including but not limited to, distillation residues, heavy ends, tars, and reactor clean-out wastes, from the production of chlorinated aliphatic hydrocarbons...[11] (Applicable if the waste is a byproduct of a relevant industrial process).
Your institution's EHS office will make the final determination of the appropriate waste code.
References
- 1. Methyl 6-chloro-4-methoxypicolinate | C8H8ClNO3 | CID 45489866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. bucknell.edu [bucknell.edu]
- 6. vumc.org [vumc.org]
- 7. Chemical Compatibility | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 8. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 9. toolkit.pops.int [toolkit.pops.int]
- 10. Waste Code [rcrainfo.epa.gov]
- 11. wku.edu [wku.edu]
Navigating the Safe Handling of 6-Chloro-4-methoxypicolinic Acid: A Guide for Laboratory Professionals
For researchers at the forefront of pharmaceutical innovation, the synthesis and handling of novel chemical entities are daily realities. Among these, 6-Chloro-4-methoxypicolinic acid, a substituted pyridine derivative, presents a unique set of handling considerations. This guide provides essential, field-tested safety and logistical information to ensure the well-being of laboratory personnel and the integrity of your research. We will delve into the anticipated hazards, outline a comprehensive personal protective equipment (PPE) protocol, and detail robust operational and disposal plans.
Hazard Assessment: Understanding the Risks
Based on this analysis, it is prudent to treat this compound as a hazardous substance with the following potential effects:
-
Acute Toxicity (Oral): Harmful if ingested.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation.
Combustible dust is another potential hazard, as fine powders of organic solids can form explosive mixtures with air.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling this compound. The selection of appropriate PPE should be guided by a risk assessment of the specific procedure being performed.
Core PPE Requirements:
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended). | Provides a barrier against skin contact. Double-gloving offers additional protection in case of a tear or puncture in the outer glove.[4][5] |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles. A face shield provides a broader area of protection for the entire face.[4] |
| Body Protection | A lab coat, fully fastened. For larger quantities or potential for splashing, a chemically resistant apron or coveralls should be worn. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator is recommended, especially when handling the powder outside of a certified chemical fume hood. | Protects against inhalation of airborne particles that can cause respiratory irritation.[6] |
PPE Selection Workflow:
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan minimizes the risk of exposure and ensures the safe handling of this compound.
Preparation and Weighing:
-
Designated Area: All handling of solid this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.
-
Engineering Controls: Ensure proper ventilation. Eyewash stations and safety showers must be readily accessible.[2][7]
-
Weighing: When weighing the solid, use a balance inside the fume hood or a containment enclosure. Use anti-static weighing paper or a container to prevent dispersal of the powder.
-
Spill Kit: Have a spill kit readily available that is appropriate for solid organic acids.
Dissolution and Reaction:
-
Solvent Addition: Add solvents to the solid slowly to avoid splashing.
-
Closed System: Whenever possible, perform reactions in a closed system to contain any vapors or aerosols.
-
Temperature Control: If heating is required, use a well-controlled heating mantle and monitor the reaction temperature closely.
Post-Reaction Work-up and Purification:
-
Quenching: Quench reactions carefully, especially if reactive reagents were used.
-
Extraction: Perform extractions in a fume hood, ensuring that the separatory funnel is properly vented.
-
Purification: Column chromatography and other purification methods should be conducted with appropriate local exhaust ventilation.
Disposal Plan: Managing Waste Streams
Proper segregation and disposal of waste are crucial to prevent environmental contamination and ensure compliance with regulations.
Waste Segregation:
-
Solid Waste: Collect any solid this compound waste, including contaminated weighing paper and PPE, in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste (Halogenated): Since the compound contains chlorine, all liquid waste containing this compound must be disposed of in a designated "halogenated organic waste" container.[8][9] Do not mix with non-halogenated waste streams.
-
Aqueous Waste: Aqueous solutions containing this compound should also be treated as hazardous waste and collected in a designated container. Neutralize acidic or basic aqueous waste to a pH between 6 and 8 before collection, if safe to do so.[10]
Waste Disposal Workflow:
Caption: Decision tree for the proper disposal of waste.
Decontamination:
-
Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., acetone, ethanol) and collect the rinsate in the halogenated organic waste container. Then, wash the glassware with soap and water.
-
Surfaces: Decontaminate work surfaces with a suitable cleaning agent and wipe down with disposable towels. Dispose of the towels as solid hazardous waste.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][11]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.
-
Spill: For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
By adhering to these guidelines, researchers can confidently and safely handle this compound, fostering a secure laboratory environment conducive to groundbreaking scientific discovery.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. Methyl 6-chloro-4-methoxypicolinate | C8H8ClNO3 | CID 45489866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.ashp.org [publications.ashp.org]
- 6. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 7. Semiconductors - Acid and Caustic Solutions | Occupational Safety and Health Administration [osha.gov]
- 8. Laboratory chemical waste [watercorporation.com.au]
- 9. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 10. ptb.de [ptb.de]
- 11. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
